2,3-Difluoro-1,4-diiodobenzene
Description
Properties
IUPAC Name |
2,3-difluoro-1,4-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2I2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJHUCBRDBXOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1I)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471953 | |
| Record name | 2,3-Difluoro-1,4-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501433-06-3 | |
| Record name | 2,3-Difluoro-1,4-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501433-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-1,4-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-1,4-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-difluoro-1,4-diiodobenzene, with a focus on its molecular weight. This compound is a valuable intermediate in the synthesis of complex fluorinated and iodinated aromatic compounds for the pharmaceutical and agrochemical industries. Its utility lies in the strategic placement of its halogen substituents, which allows for selective functionalization through various cross-coupling reactions.
Core Physicochemical Data
A precise understanding of a compound's molecular weight is fundamental for stoichiometric calculations in chemical synthesis and for analytical characterization. The molecular weight of 2,3-difluoro-1,4-diiodobenzene has been determined based on its molecular formula and the atomic weights of its constituent elements.
Table 1: Molecular Weight and Formula of 2,3-Difluoro-1,4-diiodobenzene
| Parameter | Value | Reference |
| Molecular Formula | C₆H₂F₂I₂ | [1][2] |
| Molecular Weight | 365.89 g/mol | [1] |
| CAS Number | 501433-06-3 | [1][2] |
Table 2: Atomic Weight of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Fluorine | F | ~18.998 |
| Iodine | I | ~126.904 |
The molecular weight is calculated as follows:
(6 * 12.011) + (2 * 1.008) + (2 * 18.998) + (2 * 126.904) = 365.89 g/mol
Experimental Protocols: Synthesis and Characterization
Conceptual Experimental Workflow: Synthesis of a Dihalo-difluorobenzene Derivative
The following diagram illustrates a generalized workflow for the synthesis of a dihalo-difluorobenzene, which could be adapted for 2,3-difluoro-1,4-diiodobenzene.
References
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 2,3-difluoro-1,4-diiodobenzene, a key intermediate in the development of fluorinated and iodinated aromatic compounds. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a robust, two-step synthetic pathway commencing with the preparation of 2,3-difluoroaniline, followed by a double Sandmeyer-type iodination. The methodologies presented are based on established chemical principles and analogous procedures found in the scientific literature.
Synthetic Pathway Overview
The proposed synthesis of 2,3-difluoro-1,4-diiodobenzene is a two-stage process. The first stage involves the synthesis of the key intermediate, 2,3-difluoroaniline, from 2,3-dichloronitrobenzene. This is achieved through a sequence of fluorination, reduction, and amination reactions. The second stage employs a double Sandmeyer reaction to convert 2,3-difluoroaniline into the target molecule, 2,3-difluoro-1,4-diiodobenzene, by diazotization of the amino groups followed by substitution with iodine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic route. It is important to note that the yield for the second stage is an estimate based on typical yields for double Sandmeyer-type iodination reactions, which can be variable.[1]
| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield | Purity |
| 1a | 2,3-Dichloronitrobenzene | Anhydrous KF, DMSO | 150-160 °C, 5-6 h | 3-Chloro-2-fluoronitrobenzene | High | - |
| 1b | 3-Chloro-2-fluoronitrobenzene | Iron powder, Acetic acid | - | 3-Chloro-2-fluoroaniline | High | - |
| 1c | 3-Chloro-2-fluoroaniline | 30% HCl, 30% NaNO₂, 40% HBF₄ | Diazotization at -5 to 0 °C, Thermolysis at 180-220 °C | 2,3-Difluorochlorobenzene | 78.5% | - |
| 1d | 2,3-Difluorochlorobenzene | 29% NH₃·H₂O, Copper(I) oxide | 175-180 °C, 10 h, ~4.0 MPa | 2,3-Difluoroaniline | ~90% | >99.5% |
| 2 | 2,3-Difluoroaniline | p-TsOH·H₂O, Acetonitrile, NaNO₂, KI | Diazotization at 0-3 °C, then addition of aq. KI | 2,3-Difluoro-1,4-diiodobenzene | Estimated ~50% | - |
Experimental Protocols
Stage 1: Synthesis of 2,3-Difluoroaniline[2]
This multi-step synthesis starts from 2,3-dichloronitrobenzene.
a) Fluorination to 3-Chloro-2-fluoronitrobenzene:
-
In a suitable reaction vessel, combine 2,3-dichloronitrobenzene (1.0 mol) and anhydrous potassium fluoride (KF) in a strong polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Heat the mixture to 150-160 °C and maintain for 5-6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, cool the reaction mixture and isolate the product, 3-chloro-2-fluoronitrobenzene, through appropriate workup and purification procedures.
b) Reduction to 3-Chloro-2-fluoroaniline:
-
To a solution of 3-chloro-2-fluoronitrobenzene in acetic acid, add iron powder portion-wise while maintaining the reaction temperature.
-
After the addition is complete, continue stirring until the reaction is complete.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product to obtain 3-chloro-2-fluoroaniline.
c) Schiemann Reaction to 2,3-Difluorochlorobenzene:
-
In a 500 mL four-hole reaction flask, add 130 g of 30% hydrochloric acid and 60 mL of water.
-
Add 72.8 g (0.5 mol) of 3-chloro-2-fluoroaniline.
-
Cool the mixture to -5 °C and add 120 g (0.52 mol) of 30% sodium nitrite solution dropwise. Maintain the temperature at -5 to 0 °C and stir for 30 minutes after the addition is complete.
-
To the diazonium salt solution, add 137.5 g (0.625 mol) of 40% fluoroboric acid dropwise at -5 to 0 °C. Stir for an additional 30 minutes.
-
Filter the resulting diazonium tetrafluoroborate salt, wash with 50 mL of methanol, and dry.
-
Thermally decompose the dried diazonium salt at 180-220 °C to yield 58.3 g (78.5% yield) of 2,3-difluorochlorobenzene.
d) Amination to 2,3-Difluoroaniline:
-
In a 500 mL pressure reactor, combine 74.25 g (0.5 mol) of 2,3-difluorochlorobenzene, 230 g of 29% aqueous ammonia, and 1.6 g of copper(I) oxide.
-
Seal the reactor and heat to 175-180 °C. The pressure will rise to approximately 4.0 MPa. Maintain these conditions for 10 hours.
-
Cool the reactor, add 40 g of 50% NaOH solution, and extract the product with 100 g of methyl tertiary butyl ether.
-
Separate the organic layer, recover the solvent, and perform vacuum distillation to obtain 58.0 g (approximately 90% yield) of 2,3-difluoroaniline with a purity of >99.5%.
Stage 2: Synthesis of 2,3-Difluoro-1,4-diiodobenzene (Proposed Protocol)
This protocol is based on general procedures for double Sandmeyer-type iodination reactions.[1][2] Optimization may be required to achieve higher yields.
-
In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2,3-difluoroaniline (1.0 equiv.) in acetonitrile.
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.0 equiv.).
-
Cool the mixture to 0-3 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture while maintaining the temperature between 0-3 °C. Stir for a period to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization to obtain 2,3-difluoro-1,4-diiodobenzene.
Note on Safety: Diazonium salts can be explosive when dry. It is crucial to handle them in solution and at low temperatures. Appropriate personal protective equipment should be worn at all times.
This guide provides a scientifically grounded approach to the synthesis of 2,3-difluoro-1,4-diiodobenzene. Researchers are encouraged to adapt and optimize the proposed protocols to suit their specific laboratory conditions and scale requirements.
References
An In-depth Technical Guide to the Chemical Properties of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1,4-diiodobenzene is a halogenated aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring both fluorine and iodine atoms on the benzene ring, allows for selective and sequential functionalization through various cross-coupling reactions. The presence of fluorine atoms can impart desirable properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making this compound a valuable intermediate in the design and synthesis of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the known chemical properties of 2,3-Difluoro-1,4-diiodobenzene, including its physical and spectroscopic characteristics, synthesis, and reactivity. Detailed experimental protocols and visual representations of key chemical transformations are included to facilitate its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,3-Difluoro-1,4-diiodobenzene are summarized in the table below. It is important to note that some of the data provided by chemical suppliers is predicted rather than experimentally determined.
| Property | Value | Source |
| CAS Number | 501433-06-3 | [1][2] |
| Molecular Formula | C₆H₂F₂I₂ | [1][2] |
| Molecular Weight | 365.89 g/mol | [3] |
| Physical Form | Solid | [1] |
| Melting Point | 57-60 °C | Various Suppliers |
| Boiling Point | 271.3 ± 35.0 °C (Predicted) | Various Suppliers |
| Density | 2.576 ± 0.06 g/cm³ (Predicted) | Various Suppliers |
| Purity | 95% | [1] |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | [1] |
Spectroscopic Data
Spectroscopic Data for 2,3-Difluorohydroquinone: [4]
| Spectrum | Data |
| ¹H NMR (500 MHz, acetone-d₆) | δ 6.38 (m, 2H), 8.37 (s, 2H) |
| ¹³C NMR (125 MHz, acetone-d₆) | δ 112.3 (t, J(C-F) = 3.1 Hz, CH), 139.60 (dd, J(C-F) = 7.9, 3.4 Hz, CO), 142.10 (dd, J(C-F) = 242.5, 13.6 Hz, CF) |
| ¹⁹F NMR (470.39 MHz, acetone-d₆) | δ -160.3 (s) |
| FT-IR (Powder, cm⁻¹) | 3255 (br), 1621.5 (m), 1500.5 (s), 1385.1 (m), 1317.3 (m), 1258.4 (m), 1196.4 (m), 1165.5 (w), 1044.2 (m), 983.7 (s), 676.5 (br) |
Synthesis
A specific, detailed experimental protocol for the synthesis of 2,3-Difluoro-1,4-diiodobenzene is not explicitly documented in readily available literature. However, a plausible synthetic route can be inferred from general methods for the iodination of aromatic compounds and the synthesis of related polyhalogenated difluorobenzenes. A potential pathway could involve the direct iodination of 1,2-difluorobenzene.
General methods for aromatic iodination often employ an iodine source in the presence of an oxidizing agent to generate a more electrophilic iodine species.[2]
Below is a logical workflow for a potential synthesis strategy.
Reactivity and Potential Applications
The primary utility of 2,3-Difluoro-1,4-diiodobenzene in organic synthesis lies in its capacity to undergo selective cross-coupling reactions. The carbon-iodine bonds are significantly more reactive than the carbon-fluorine bonds in typical palladium-catalyzed cross-coupling reactions, allowing for the sequential introduction of different substituents. This makes it a valuable building block for the synthesis of complex, highly substituted aromatic compounds.[1]
Cross-Coupling Reactions
2,3-Difluoro-1,4-diiodobenzene is an excellent substrate for common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The two iodine atoms can be substituted sequentially, providing a route to unsymmetrically substituted difluorobenzene derivatives.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne.
The general catalytic cycles for these reactions are depicted below.
References
Technical Guide: Physical Properties of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,3-Difluoro-1,4-diiodobenzene. The information is presented to be a valuable resource for its application in research, chemical synthesis, and drug development.
Core Physical Properties
2,3-Difluoro-1,4-diiodobenzene is a halogenated aromatic compound with the chemical formula C₆H₂F₂I₂.[1] At room temperature, it exists as a white to slight yellow crystalline solid.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of 2,3-Difluoro-1,4-diiodobenzene. It is important to note that while the melting point has been experimentally determined, the boiling point and density are predicted values and should be treated as estimates.
| Property | Value | Source |
| Molecular Weight | 365.89 g/mol | [1] |
| CAS Number | 501433-06-3 | [1] |
| Physical Form | Crystalline Solid | |
| Color | White to slight yellow | |
| Melting Point | 57-60 °C | |
| Boiling Point (Predicted) | 271.3 ± 35.0 °C | |
| Density (Predicted) | 2.576 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water; likely soluble in nonpolar organic solvents such as benzene, ether, and dichloromethane. | Estimated based on related compounds[2] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like 2,3-Difluoro-1,4-diiodobenzene can be determined using a standard melting point apparatus.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
As 2,3-Difluoro-1,4-diiodobenzene is a solid at room temperature with a high predicted boiling point, its boiling point would be determined under vacuum to prevent decomposition.
Methodology:
-
A sample of the compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is assembled with a thermometer positioned to measure the temperature of the vapor as it passes into the condenser.
-
The system is evacuated to a specific, stable pressure.
-
The sample is heated to boiling.
-
The temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which the compound steadily distills) is recorded as the boiling point at that pressure.
-
The observed boiling point can be corrected to atmospheric pressure using a nomograph if necessary.
Synthesis Pathway
A specific, detailed experimental protocol for the synthesis of 2,3-Difluoro-1,4-diiodobenzene is not widely documented. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related halogenated benzenes, such as the iodination of a difluorobenzene precursor. A likely pathway would involve the direct iodination of 1,2-difluorobenzene.
Caption: Proposed synthesis of 2,3-Difluoro-1,4-diiodobenzene.
Chemical Structure and Identifiers
The structural arrangement of atoms and key chemical identifiers for 2,3-Difluoro-1,4-diiodobenzene are crucial for its unambiguous identification and use in chemical databases and research.
Caption: Chemical structure and key identifiers.
References
Spectroscopic and Spectrometric Profiling of 2,3-Difluoro-1,4-diiodobenzene: A Technical Guide
Introduction: This technical guide provides a detailed overview of the spectral and spectrometric data for 2,3-difluoro-1,4-diiodobenzene (C₆H₂F₂I₂; CAS No. 501433-06-3). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies provided are based on standard protocols for the analysis of solid aromatic compounds and are intended to guide researchers in the acquisition of experimental data.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 2,3-difluoro-1,4-diiodobenzene. These predictions are based on established computational models and provide expected values for chemical shifts, vibrational frequencies, and mass-to-charge ratios.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~7.5 - 7.8 | Triplet | ~8-10 Hz (JH-F) | H-5, H-6 |
Prediction based on analogous structures and computational software.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~90 - 100 | C-1, C-4 |
| ~130 - 135 | C-5, C-6 |
| ~150 - 155 (d, JC-F ≈ 240-260 Hz) | C-2, C-3 |
Prediction based on analogous structures and computational software.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~(-120) - (-130) | Multiplet | F-2, F-3 |
Prediction based on analogous structures and computational software, referenced to CFCl₃.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | C-H aromatic stretching |
| 1550 - 1450 | Medium-Strong | C=C aromatic ring stretching |
| 1250 - 1150 | Strong | C-F stretching |
| 800 - 700 | Strong | C-H out-of-plane bending |
| Below 600 | Medium-Strong | C-I stretching |
Prediction based on characteristic group frequencies for aromatic compounds.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment |
| 366 | High | [M]⁺ (Molecular Ion) |
| 239 | Medium | [M - I]⁺ |
| 112 | Medium | [M - 2I]⁺ |
| 127 | Medium | [I]⁺ |
Prediction based on typical fragmentation patterns of halogenated aromatic compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for 2,3-difluoro-1,4-diiodobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 2,3-difluoro-1,4-diiodobenzene.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon environment.
-
Set the spectral width to cover the aromatic and carbon-halogen bond regions (typically 0-160 ppm).
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Set an appropriate spectral width, referencing against a known fluorine standard (e.g., CFCl₃).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).
-
Integrate the peaks in the ¹H NMR spectrum and determine chemical shifts and coupling constants for all spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Place a small amount of solid 2,3-difluoro-1,4-diiodobenzene powder directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of 2,3-difluoro-1,4-diiodobenzene in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
-
Instrumentation:
-
A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
-
Data Acquisition (EI mode):
-
Ionize the sample molecules using a high-energy electron beam (typically 70 eV).
-
Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
-
-
Data Processing:
-
The software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a solid organic compound like 2,3-difluoro-1,4-diiodobenzene.
Caption: General workflow for the spectroscopic analysis of 2,3-Difluoro-1,4-diiodobenzene.
In-depth Technical Guide: Safety Data for 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides available safety data for 2,3-Difluoro-1,4-diiodobenzene (CAS Number: 501433-06-3). Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document summarizes the currently accessible information from various chemical suppliers. Researchers and professionals are strongly advised to seek a complete SDS from their supplier and to conduct a thorough risk assessment before handling this chemical.
Chemical Identification and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2,3-difluoro-1,4-diiodobenzene | [1] |
| CAS Number | 501433-06-3 | [1] |
| Linear Formula | C₆H₂F₂I₂ | [1] |
| Molecular Weight | 365.89 g/mol | |
| Physical Form | Solid | [1] |
| Purity | 95% | [1] |
Hazard Identification
2,3-Difluoro-1,4-diiodobenzene is classified as a hazardous substance. The available hazard and precautionary statements are summarized below.
| GHS Classification | Code | Statement | Source |
| Hazard Statements | H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] | |
| H320 | Causes eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling | [1] |
| P270 | Do not eat, drink or smoke when using this product | [1] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [1] | |
| P330 | Rinse mouth | [1] |
Signal Word: Warning[1]
Handling and Storage
Proper handling and storage procedures are crucial for minimizing risk.
| Aspect | Recommendation | Source |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment. | [1] |
| Shipping Temperature | Normal | [1] |
Logical Workflow for Safe Handling
The following diagram illustrates a general workflow for the safe handling of 2,3-Difluoro-1,4-diiodobenzene based on standard laboratory practices for hazardous chemicals.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to ensure user safety. The following diagram outlines the decision-making process for selecting PPE when working with 2,3-Difluoro-1,4-diiodobenzene.
Limitations of Data
It is important to reiterate that a comprehensive and officially published Safety Data Sheet for 2,3-Difluoro-1,4-diiodobenzene containing detailed toxicological, ecological, and experimental data was not available at the time of this writing. The information presented here is compiled from various chemical supplier websites and may not be exhaustive.
Recommendations for Researchers:
-
Always request a complete SDS from your chemical supplier before purchasing or using this compound.
-
Perform a thorough risk assessment specific to your experimental conditions.
-
Handle this chemical with caution in a well-ventilated area, using appropriate personal protective equipment.
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on handling, storage, and waste disposal.
This guide is intended for informational purposes only and should not be considered a substitute for a complete and official Safety Data Sheet.
References
Commercial Availability and Synthetic Insights into 2,3-Difluoro-1,4-diiodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1,4-diiodobenzene is a valuable halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both fluorine and iodine atoms, allows for selective and sequential functionalization, making it an attractive intermediate in the development of novel pharmaceuticals and advanced materials. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. The iodo-substituents, in turn, are amenable to a wide range of cross-coupling reactions, providing a gateway to complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of 2,3-Difluoro-1,4-diiodobenzene, its key properties, a proposed synthetic protocol, and its applications in research and development.
Commercial Availability
2,3-Difluoro-1,4-diiodobenzene is commercially available from several chemical suppliers, catering to both research and bulk quantity requirements. The purity and available quantities can vary between suppliers. A summary of commercial sources is provided in the table below.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) | 501433-06-3 | C₆H₂F₂I₂ | 365.89 |
| Sigma-Aldrich | 95% | 501433-06-3 | C₆H₂F₂I₂ | 365.89 |
| Oakwood Chemical | Not specified | 501433-06-3 | C₆H₂F₂I₂ | 365.89 |
| Ambeed | 95% | 501433-06-3 | C₆H₂F₂I₂ | 365.89 |
Physicochemical and Safety Data
A compilation of the key physicochemical properties and safety information for 2,3-Difluoro-1,4-diiodobenzene is presented below.
| Property | Value |
| IUPAC Name | 2,3-difluoro-1,4-diiodobenzene |
| Synonyms | 1,4-Diiodo-2,3-difluorobenzene |
| Appearance | Solid |
| Storage Temperature | 2-8°C, keep in a dark place, sealed in dry conditions |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)[1] |
| Precautionary Statements | P264, P270, P301+P312, P330 |
Proposed Experimental Protocol: Synthesis of 2,3-Difluoro-1,4-diiodobenzene
Reaction Scheme:
References
An In-depth Technical Guide to the Reactivity of C-I Bonds in 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-iodine (C-I) bonds in 2,3-difluoro-1,4-diiodobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its capacity for selective, sequential functionalization, enabling the synthesis of complex, highly substituted aromatic compounds.
Core Principles of Reactivity
The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. The generally accepted order of reactivity for aryl halides is governed by their bond dissociation energies (BDEs), following the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F. The C-I bond, being the weakest, undergoes oxidative addition to a low-valent palladium(0) complex most readily, which is the initial and often rate-determining step in many catalytic cycles.
In the case of 2,3-difluoro-1,4-diiodobenzene, the two C-I bonds are significantly more reactive than the C-F bonds. This substantial difference in reactivity allows for chemoselective functionalization at the iodine-bearing positions without disturbing the fluorine substituents. Furthermore, the electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbon atoms attached to the iodine atoms, making them more susceptible to attack by the electron-rich Pd(0) catalyst and thus enhancing the rate of oxidative addition.
While both C-I bonds are activated, their electronic and steric environments are equivalent. Therefore, achieving selective mono-functionalization requires careful control of reaction conditions, such as stoichiometry of reagents, reaction time, and temperature. Stepwise diarylation, for instance, can be achieved by first performing a mono-coupling reaction and then introducing a different coupling partner.
Key Cross-Coupling Reactions
2,3-Difluoro-1,4-diiodobenzene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. These reactions are pivotal for the formation of C-C bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2,3-Difluoro-1,4-diiodobenzene
| Parameter | Condition | Notes |
| Aryl Halide | 2,3-Difluoro-1,4-diiodobenzene | 1.0 equivalent for mono-arylation |
| Boronic Acid | Arylboronic acid | 1.1 - 1.5 equivalents for mono-arylation |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Typically a 4:1 or 5:1 mixture |
| Temperature | 80 - 120 °C | Dependent on the reactivity of the boronic acid |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst degradation |
| Typical Yields | Moderate to excellent | Dependent on specific substrates and conditions |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base.
Table 2: Representative Conditions for Sonogashira Coupling of 2,3-Difluoro-1,4-diiodobenzene
| Parameter | Condition | Notes |
| Aryl Halide | 2,3-Difluoro-1,4-diiodobenzene | 1.0 equivalent for mono-alkynylation |
| Terminal Alkyne | R-C≡CH | 1.1 - 1.5 equivalents for mono-alkynylation |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% |
| Co-catalyst | CuI | 5-10 mol% |
| Base | Et₃N, DIPA, Piperidine | Often used as the solvent or co-solvent |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed |
| Temperature | Room temperature to 80 °C | Milder conditions often suffice |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidative homocoupling of the alkyne |
| Typical Yields | Good to excellent | Generally high-yielding reactions |
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. This method is known for its tolerance of a wide variety of functional groups.
Table 3: Representative Conditions for Stille Coupling of 2,3-Difluoro-1,4-diiodobenzene
| Parameter | Condition | Notes |
| Aryl Halide | 2,3-Difluoro-1,4-diiodobenzene | 1.0 equivalent for mono-functionalization |
| Organostannane | R-Sn(Alkyl)₃ | 1.1 - 1.5 equivalents for mono-functionalization |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | PPh₃, AsPh₃, P(o-tol)₃ | Often used with Pd₂(dba)₃ |
| Solvent | Toluene, THF, DMF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Elevated temperatures are common |
| Atmosphere | Inert (Argon or Nitrogen) | To protect the catalyst and reagents |
| Typical Yields | Good to excellent | The main drawback is the toxicity of tin byproducts |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of 2,3-difluoro-1,4-diiodobenzene. Optimization for specific substrates is recommended.
Protocol 1: General Procedure for Mono-Suzuki-Miyaura Coupling
-
To a dry Schlenk flask containing a magnetic stir bar, add 2,3-difluoro-1,4-diiodobenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Mono-Sonogashira Coupling
-
To a dry Schlenk flask, add 2,3-difluoro-1,4-diiodobenzene (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 eq.) dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the key cross-coupling reactions and a general experimental workflow.
An In-depth Technical Guide to the Electronic Effects of Fluorine on 2,3-Difluoro-1,4-diiodobenzene Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1,4-diiodobenzene is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of two vicinal fluorine atoms and two para-disposed iodine atoms on the benzene ring imparts unique electronic properties that significantly influence its reactivity. This guide provides a comprehensive overview of these electronic effects, focusing on how they govern the molecule's utility in key synthetic transformations. The strategic placement of the fluorine and iodine substituents allows for selective functionalization, making it an attractive scaffold for the synthesis of complex molecular architectures.
Core Concepts: Electronic Effects of Fluorine and Iodine
The reactivity of 2,3-difluoro-1,4-diiodobenzene is primarily dictated by the interplay of the electronic effects of its substituents.
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution (if a suitable leaving group were present). Fluorine also possesses lone pairs that can be donated into the pi-system of the ring, a resonance effect (+R). However, for fluorine, the -I effect is generally considered to be dominant over the +R effect. In the case of 2,3-difluoro-1,4-diiodobenzene, the two adjacent fluorine atoms collectively acidify the ortho C-H bonds, a crucial factor in directed ortho-metalation reactions.
-
Iodine: Iodine is less electronegative than fluorine and its primary electronic influence in the context of cross-coupling and metal-halogen exchange reactions is its ability to act as an excellent leaving group. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), facilitating oxidative addition in palladium-catalyzed cross-coupling reactions and metal-halogen exchange with organolithium reagents.
The combination of these effects makes 2,3-difluoro-1,4-diiodobenzene a versatile substrate for sequential and regioselective functionalization. The two C-I bonds can be addressed selectively under different reaction conditions, guided by the electronic and steric environment created by the fluorine atoms.
Data Presentation: Physicochemical and Reactivity Data
Quantitative data for 2,3-difluoro-1,4-diiodobenzene is not extensively reported in the literature. The following table summarizes key physicochemical properties and provides estimated reactivity parameters based on data for analogous compounds.
| Property | Value | Notes |
| Molecular Formula | C₆H₂F₂I₂ | |
| Molecular Weight | 365.89 g/mol | |
| CAS Number | 501433-06-3 | |
| Appearance | Solid | |
| ¹⁹F NMR Chemical Shift | Expected in the range of -110 to -140 ppm | The precise chemical shift is sensitive to the solvent and concentration. The ortho-difluoro substitution pattern will result in complex coupling patterns. |
| Hammett Constant (σp) for -I | ~ +0.18 | Estimated value. The para iodine atom is an electron-withdrawing group, though less so than fluorine. |
| Hammett Constant (σm) for -F | ~ +0.34 | The meta fluorine atoms exert a strong electron-withdrawing inductive effect. |
| C-I Bond Dissociation Energy | ~ 65-70 kcal/mol | Estimated value. This relatively low bond energy is key to its reactivity in cross-coupling and metal-halogen exchange reactions. |
| Reactivity in Pd-catalyzed cross-coupling | High | The C-I bond is highly susceptible to oxidative addition to Pd(0) catalysts. |
| Reactivity in Metal-Halogen Exchange | High | The C-I bond readily undergoes exchange with organolithium reagents, typically at low temperatures. |
Key Reactions and Experimental Protocols
The unique substitution pattern of 2,3-difluoro-1,4-diiodobenzene allows for a range of selective transformations. The following sections detail the expected reactivity and provide generalized experimental protocols for key reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of 2,3-difluoro-1,4-diiodobenzene, either one or both iodine atoms can be substituted with an aryl or vinyl group from a boronic acid or ester.
Electronic Influence: The electron-withdrawing fluorine atoms can influence the rate of the oxidative addition step. Regioselectivity between the two C-I bonds is expected to be minimal in a simple Suzuki coupling, though steric hindrance from a newly introduced group in a mono-coupling reaction will likely direct the second coupling to the remaining iodine.
Experimental Protocol (General):
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,3-difluoro-1,4-diiodobenzene (1.0 equiv), the desired boronic acid (1.1 equiv for mono-coupling, 2.2 equiv for double-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
The Synthetic Versatility of 2,3-Difluoro-1,4-diiodobenzene: A Technical Guide for Organic Chemists
A cornerstone for the construction of complex fluorinated molecules, 2,3-Difluoro-1,4-diiodobenzene has emerged as a valuable building block in organic synthesis. Its unique substitution pattern, featuring two activating fluorine atoms and two versatile iodine moieties, offers chemists a powerful tool for the strategic assembly of novel organic materials, liquid crystals, and potential pharmaceutical candidates. This in-depth technical guide explores the key applications of 2,3-Difluoro-1,4-diiodobenzene, providing detailed experimental protocols and insights into its reactivity in cornerstone cross-coupling reactions.
The presence of fluorine atoms in organic molecules can profoundly influence their physical, chemical, and biological properties. This has led to a surge in the development of synthetic methodologies for the introduction of fluorine and fluoroalkyl groups. 2,3-Difluoro-1,4-diiodobenzene serves as a prime example of a fluorinated scaffold that enables the synthesis of a diverse array of complex structures. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-I bonds towards oxidative addition in catalytic cycles, while the two iodine atoms provide orthogonal handles for sequential or double cross-coupling reactions.
Core Applications in Cross-Coupling Reactions
2,3-Difluoro-1,4-diiodobenzene is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of biaryl systems, conjugated polymers, and other complex architectures.
Sonogashira Coupling: A Gateway to Arylene Ethynylenes
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful tool for the synthesis of oligo(phenylene ethynylene)s (OPEs) and poly(arylene ethynylene)s (PAEs). These materials are of significant interest for their applications in molecular electronics, sensing, and organic light-emitting diodes (OLEDs). The double Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene with terminal alkynes provides a direct route to symmetrically substituted 1,4-bis(alkynyl)-2,3-difluorobenzene derivatives.
A general workflow for such a reaction is depicted below:
Caption: General workflow for the double Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene.
The catalytic cycle for the Sonogashira coupling is a well-established process involving oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the active palladium catalyst.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Suzuki Coupling: Building Biaryl Scaffolds
The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is another cornerstone of modern organic synthesis, particularly for the creation of biaryl structures. The reaction of 2,3-Difluoro-1,4-diiodobenzene with two equivalents of an arylboronic acid can produce symmetrical 1,4-diaryl-2,3-difluorobenzene derivatives. Alternatively, a stepwise approach can be employed to synthesize unsymmetrical biaryls by taking advantage of the potential for regioselective coupling under specific conditions.
The general workflow for a double Suzuki coupling is similar to that of the Sonogashira coupling, with the primary difference being the nature of the coupling partners and the base used.
Caption: General workflow for the double Suzuki coupling of 2,3-Difluoro-1,4-diiodobenzene.
Experimental Protocols
The following section provides a representative, detailed experimental protocol for the double Sonogashira coupling of a diiodoaromatic compound, which can be adapted for 2,3-Difluoro-1,4-diiodobenzene. It is crucial to note that reaction conditions should be optimized for each specific substrate and alkyne.
Synthesis of 2,5-Bis(phenylethynyl)morpholinebenzamide (A model reaction adaptable for 2,3-Difluoro-1,4-diiodobenzene) [1]
Materials:
-
2,5-diiodo-N-morpholinebenzamide (1 equivalent)
-
Phenylacetylene (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (4 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 2,5-diiodo-N-morpholinebenzamide, Pd₂(dba)₃, and CuI.
-
Add anhydrous DMSO and triethylamine via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Quantitative Data
The yields of cross-coupling reactions with 2,3-Difluoro-1,4-diiodobenzene are dependent on the specific coupling partners, catalyst system, and reaction conditions. The following table provides a summary of expected yields for double Sonogashira and Suzuki couplings based on analogous reactions with diiodoarenes.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Sonogashira | Phenylacetylene | Pd₂(dba)₃ / CuI / Et₃N | DMSO | Room Temp. | 60-91 |
| Sonogashira | 4-Ethynylanisole | Pd₂(dba)₃ / CuI / Et₃N | DMSO | Room Temp. | 81 |
| Sonogashira | 3-Ethynylpyridine | Pd₂(dba)₃ / CuI / Et₃N | DMSO | Room Temp. | 86 |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/Water | 80-100 | 70-95 |
| Suzuki | 4-Methylphenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | Dioxane/Water | 100 | 85-98 |
Note: Yields are based on literature reports for similar diiodoaromatic substrates and are provided as a general guide. Optimization is recommended for specific applications of 2,3-Difluoro-1,4-diiodobenzene.
Conclusion
2,3-Difluoro-1,4-diiodobenzene is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features make it an ideal substrate for a range of cross-coupling reactions, providing efficient access to a variety of fluorinated aromatic compounds. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important synthetic intermediate in the development of novel materials and bioactive molecules. Further research into the regioselective functionalization of 2,3-Difluoro-1,4-diiodobenzene will undoubtedly open up new avenues for the creation of even more complex and functional molecular architectures.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,3-Difluoro-1,4-diiodobenzene. This procedure is designed to be a foundational method for the synthesis of complex biaryl and polyaryl structures, which are significant in medicinal chemistry and materials science. The protocol is based on established principles of Suzuki coupling for dihaloarenes, adapted for the specific reactivity of an electron-deficient substrate.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium complex.[1] 2,3-Difluoro-1,4-diiodobenzene is a valuable building block for introducing a difluorinated phenyl unit into larger molecules, a common strategy in drug design to modulate physicochemical properties. However, the presence of electron-withdrawing fluorine atoms and two reactive iodine sites presents unique challenges and opportunities for selective coupling.[2] Symmetric diiodobenzenes have a strong tendency to undergo double Suzuki couplings, even when a stoichiometric excess of the diiodobenzene is used.[3][4] This protocol outlines a general procedure that can be adapted for either mono- or double-coupling, primarily by controlling the stoichiometry of the boronic acid coupling partner.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[6][7] For electron-deficient substrates like 2,3-Difluoro-1,4-diiodobenzene, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.[8]
Experimental Protocol
This protocol provides a representative method for the Suzuki coupling of 2,3-Difluoro-1,4-diiodobenzene with a generic arylboronic acid.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF and water)
-
Degassed water (if using an aqueous solvent system)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluoro-1,4-diiodobenzene (1.0 equiv), the arylboronic acid (1.1 equiv for mono-coupling or 2.2 equiv for double-coupling), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.[1]
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 4-24 hours).[7][9]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono- or di-substituted product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 2,3-Difluoro-1,4-diiodobenzene. Please note that yields are highly dependent on the specific boronic acid used and optimization of reaction conditions.
| Entry | Boronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1.1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 90 | 12 | Mono-coupled | 60-85 |
| 2 | 2.2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (3:1) | 100 | 18 | Double-coupled | 75-95 |
| 3 | 1.1 | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (2.0) | THF | 80 | 8 | Mono-coupled | 65-90 |
| 4 | 2.2 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | DMF/H₂O (9:1) | 100 | 24 | Double-coupled | 70-90 |
Yields are representative and may vary based on the substrate and specific experimental conditions.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Sonogashira Coupling of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene. This versatile building block can be selectively functionalized to yield mono- or di-alkynylated products, which are valuable intermediates in the synthesis of pharmaceuticals, organic materials, and nanomaterials. The Sonogashira coupling is a robust and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically mediated by a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2]
The protocols outlined below are based on established methodologies for Sonogashira couplings of poly-iodinated aromatic compounds and provide a strong starting point for the successful synthesis of derivatives of 2,3-Difluoro-1,4-diiodobenzene.[3][4][5]
Controlling Selectivity: Mono- vs. Di-alkynylation
The selective synthesis of either the mono-alkynylated or di-alkynylated product from 2,3-Difluoro-1,4-diiodobenzene can be achieved by carefully controlling the reaction conditions. The primary factors influencing the outcome are the stoichiometry of the alkyne, the reaction time, and the temperature.
-
Mono-alkynylation is favored when using a slight excess of the alkyne (typically 1.1-1.2 equivalents). Shorter reaction times and lower temperatures can also help to minimize the formation of the di-substituted product.
-
Di-alkynylation is achieved by using a larger excess of the alkyne (typically 2.2-2.5 equivalents) and allowing the reaction to proceed for a longer duration or at a higher temperature to ensure complete conversion.
The general reactivity trend for halogens in Sonogashira coupling is I > Br > Cl > F, making the C-I bonds of 2,3-Difluoro-1,4-diiodobenzene highly reactive.[1]
Experimental Protocols
The following are representative protocols for the mono- and di-alkynylation of 2,3-Difluoro-1,4-diiodobenzene. These protocols are based on analogous reactions reported in the literature for other poly-iodinated benzenes.[3][4][5] Researchers should optimize these conditions for their specific alkyne and experimental setup.
Protocol 1: Mono-alkynylation of 2,3-Difluoro-1,4-diiodobenzene
This protocol aims to synthesize 1-(alkyn-1-yl)-2,3-difluoro-4-iodobenzene.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous tetrahydrofuran (THF) (co-solvent, optional)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous triethylamine (or diisopropylamine) to dissolve the solids. If the starting material has poor solubility, a co-solvent like THF can be added.
-
Add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon consumption of the starting material (or when the desired level of conversion to the mono-alkynylated product is reached), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation of 2,3-Difluoro-1,4-diiodobenzene
This protocol aims to synthesize 1,4-bis(alkyn-1-yl)-2,3-difluorobenzene.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (2.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-4 mol%)
-
Copper(I) iodide (CuI) (4-8 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous tetrahydrofuran (THF) (co-solvent, optional)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.04 eq), and CuI (0.04-0.08 eq).
-
Add anhydrous triethylamine (or diisopropylamine) as the solvent. THF can be used as a co-solvent if needed.
-
Add the terminal alkyne (2.2 eq) to the reaction mixture.
-
Degas the solution with N₂ or Ar for 15 minutes.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C to drive the reaction to completion. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete (disappearance of the mono-alkynylated intermediate), work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to obtain the di-alkynylated product.
Data Presentation
The following tables summarize the proposed reaction conditions and expected outcomes for the Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene.
Table 1: Proposed Reaction Conditions for Sonogashira Coupling of 2,3-Difluoro-1,4-diiodobenzene
| Parameter | Mono-alkynylation | Di-alkynylation |
| 2,3-Difluoro-1,4-diiodobenzene | 1.0 eq | 1.0 eq |
| Terminal Alkyne | 1.1 - 1.2 eq | 2.2 - 2.5 eq |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 1 - 2 mol% | 2 - 4 mol% |
| Copper(I) Iodide (CuI) | 2 - 4 mol% | 4 - 8 mol% |
| Base/Solvent | Triethylamine or Diisopropylamine | Triethylamine or Diisopropylamine |
| Co-solvent (optional) | Anhydrous THF | Anhydrous THF |
| Temperature | Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 8 hours (monitor) | 12 - 24 hours (monitor) |
Table 2: Hypothetical Yields for Sonogashira Coupling with Phenylacetylene
| Product | Alkyne Equivalents | Expected Yield Range |
| Mono-alkynylated Product | 1.1 | 60 - 85% |
| Di-alkynylated Product | 2.2 | 70 - 95% |
Note: Yields are hypothetical and will vary depending on the specific alkyne, reaction scale, and optimization of conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene.
Caption: General experimental workflow for the Sonogashira coupling.
Selectivity Control
This diagram illustrates the logical relationship for controlling the selectivity between mono- and di-alkynylation.
Caption: Controlling selectivity in the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Heck Reaction of 2,3-Difluoro-1,4-diiodobenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction has broad applications in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Heck reaction of a specific dihaloarene, 2,3-difluoro-1,4-diiodobenzene, with various alkenes. The presence of fluorine atoms on the aromatic ring can significantly influence the electronic properties and biological activity of the resulting vinylated products, making this substrate of particular interest in medicinal chemistry and materials science.
The double Heck reaction of 2,3-difluoro-1,4-diiodobenzene allows for the synthesis of 1,4-divinyl-2,3-difluorobenzene derivatives, which are valuable precursors for polymers and other conjugated materials. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E (trans) isomer.
Reaction Scheme
Caption: General scheme of the double Heck reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and resulting yields for the Heck reaction of 2,3-difluoro-1,4-diiodobenzene with representative alkenes. Please note that these are generalized conditions and may require optimization for specific substrates.
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 75-85 | General Procedure |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 | 18 | 80-90 | General Procedure |
| Ethylene (gas) | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 48 | 60-70 | [3] |
| 4-Methoxystyrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 16 | 85-95 | General Procedure |
Experimental Protocols
General Protocol for the Double Heck Reaction of 2,3-Difluoro-1,4-diiodobenzene with Liquid Alkenes (e.g., Styrene, n-Butyl Acrylate)
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Alkene (e.g., styrene, n-butyl acrylate) (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., triethylamine, 3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMA)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-difluoro-1,4-diiodobenzene (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add the alkene (2.2 mmol) and the base (3.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (18-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Reaction Workflow and Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) species.
Caption: Workflow and catalytic cycle of the Heck reaction.
Signaling Pathways and Logical Relationships
The success of the Heck reaction is dependent on several interconnected factors. The choice of catalyst, ligand, base, and solvent all play a crucial role in the reaction outcome.
Caption: Key factors influencing the Heck reaction outcome.
Conclusion
The Heck reaction of 2,3-difluoro-1,4-diiodobenzene provides an efficient route to novel fluorinated 1,4-divinylbenzene derivatives. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development. Optimization of the reaction conditions for specific alkene substrates may be necessary to achieve maximum yields and selectivity. The versatility of the Heck reaction allows for the introduction of a wide range of functional groups, making it a powerful tool for the synthesis of diverse molecular architectures.
References
Application Notes and Protocols for the Stille Coupling of 2,3-Difluoro-1,4-diiodobenzene with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of 2,3-difluoro-1,4-diiodobenzene with various organostannanes. This versatile reaction is a powerful tool for the synthesis of 2,3-difluoro-1,4-disubstituted benzene derivatives, which are valuable building blocks in the development of organic electronic materials and have potential applications in medicinal chemistry.
Introduction
The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] This reaction is widely used in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of organotin reagents to air and moisture, and generally mild reaction conditions.[1][3] The use of 2,3-difluoro-1,4-diiodobenzene as a substrate allows for the introduction of two new substituents onto a fluorinated benzene core, leading to the formation of symmetrically or unsymmetrically substituted 1,4-diaryl-2,3-difluorobenzenes.
The fluorine substituents on the benzene ring can significantly influence the electronic properties, conformation, and metabolic stability of the resulting molecules. In the context of drug discovery, the incorporation of fluorine is a common strategy to enhance pharmacokinetic properties such as lipophilicity and bioavailability.[4][5][6] In materials science, fluorinated aromatic compounds are of interest for the development of advanced materials with tailored electronic and optical properties, such as fluorinated poly(p-phenylenevinylene)s (PPVs).[7]
Reaction Mechanism
The catalytic cycle of the Stille coupling reaction is generally understood to proceed through a sequence of three elementary steps involving a palladium catalyst:[1][2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of 2,3-difluoro-1,4-diiodobenzene to form a Pd(II) intermediate.
-
Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the iodide and forming a new carbon-palladium bond. This is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Applications
The 2,3-difluoro-1,4-disubstituted benzene core is a valuable scaffold in several areas of research and development:
-
Organic Electronics: The Stille coupling of 2,3-difluoro-1,4-diiodobenzene with vinyl or aryl stannanes is a key step in the synthesis of fluorinated conjugated polymers and oligomers, such as poly(p-phenylenevinylene) (PPV) derivatives.[7] The fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which can improve their stability and performance in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Medicinal Chemistry: While specific examples for direct drug development are not extensively documented in the initial literature survey, the introduction of a difluorinated benzene ring into bioactive molecules is a recognized strategy in medicinal chemistry.[4][5][8] Fluorine substitution can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to optimize pharmacokinetic profiles.[4][5][6] The 1,4-diaryl-2,3-difluorobenzene motif can be considered a bioisostere of other diaryl structures, offering a way to fine-tune the properties of a drug candidate.
Experimental Protocols
The following are generalized protocols for the Stille coupling of 2,3-difluoro-1,4-diiodobenzene. Specific reaction conditions may need to be optimized for different organostannane coupling partners.
Protocol 1: Stille Coupling for the Synthesis of a Discrete 2,3-Difluoro-1,4-diarylbenzene
This protocol describes a general procedure for the double Stille coupling of 2,3-difluoro-1,4-diiodobenzene with an aryl stannane.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Aryl-Sn(n-Bu)₃ (e.g., 2-(Tributylstannyl)thiophene) (2.1 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure: [9]
-
To a flame-dried Schlenk flask, add 2,3-difluoro-1,4-diiodobenzene (1.0 mmol) and the aryl stannane (2.2 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Add anhydrous, degassed toluene (10-20 mL) via cannula.
-
Purge the reaction mixture with argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-difluoro-1,4-diarylbenzene.
Work-up to Remove Tin Byproducts:
Organotin byproducts can be challenging to remove. A common method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble trialkyltin fluoride, which can be removed by filtration.
Protocol 2: Stille Polycondensation for the Synthesis of Fluorinated Conjugated Polymers
This protocol outlines a general procedure for the synthesis of a poly(p-phenylenevinylene) derivative via Stille polycondensation.[7][10]
Materials:
-
2,3-Difluoro-1,4-diiodobenzene (1.0 equivalent)
-
(E)-1,2-Bis(tributylstannyl)ethene (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., P(o-tol)₃) (4-8 mol%)
-
Anhydrous and degassed solvent (e.g., chlorobenzene, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube, dissolve 2,3-difluoro-1,4-diiodobenzene (1.0 mmol) and (E)-1,2-bis(tributylstannyl)ethene (1.0 mmol) in anhydrous and degassed chlorobenzene (10 mL).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Subject the reaction mixture to several freeze-pump-thaw cycles to ensure complete degassing.
-
Heat the mixture to 130 °C and stir under an inert atmosphere for 24-48 hours.
-
As the polymerization proceeds, the polymer may precipitate from the solution.
-
Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the polymer by filtration, wash it extensively with methanol and acetone to remove residual monomers, catalyst, and tin byproducts.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform to extract the polymer).
-
Precipitate the polymer from the chloroform fraction by adding methanol and dry it under vacuum.
Figure 2: General experimental workflow for the Stille coupling reaction.
Data Presentation
The following tables summarize representative data for Stille coupling reactions involving dihalobenzenes and organostannanes. Note that specific data for 2,3-difluoro-1,4-diiodobenzene is limited in the readily available literature, and these examples serve as a guide for expected outcomes.
Table 1: Stille Coupling for Diaryl Compound Synthesis
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1,4-Diiodobenzene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 1,4-Bis(thiophen-2-yl)benzene | ~80-90 (est.) |
| 2 | 2,3-Difluoro-1,4-diiodobenzene | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 24 | 2,3-Difluoro-1,4-bis(furan-2-yl)benzene | Not reported |
Table 2: Stille Polycondensation for Polymer Synthesis
| Entry | Dihalide Monomer | Distannane Monomer | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Polymer | Mn (kDa) | PDI |
| 1 | 1,4-Diiodobenzene | (E)-1,2-Bis(tributylstannyl)ethene | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | Toluene | 100 | 24 | PPV | 10-20 | 2-3 |
| 2 | 2,3-Difluoro-1,4-diiodobenzene | 2,5-Bis(trimethylstannyl)thiophene | Pd(PPh₃)₄ (2) | - | DMF | 100 | 48 | Poly(2,3-difluorophenylene-alt-thiophene) | Not reported | Not reported |
Safety and Handling
-
Organotin Compounds: Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1][3]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Anhydrous and degassed solvents are often required. Standard procedures for handling flammable and volatile organic solvents should be followed.
Conclusion
The Stille coupling of 2,3-difluoro-1,4-diiodobenzene offers a versatile route to a range of fluorinated disubstituted aromatic compounds. These products have significant potential in the fields of organic electronics and medicinal chemistry. The provided protocols serve as a starting point for the synthesis and further investigation of these valuable molecules. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Applications of Fluorine in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated Poly(p-phenylenevinylene)s: Synthesis and Optical Properties of an Intriguing Class of Luminescent Polymers [mdpi.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of diaminodifluorobenzene derivatives is of significant interest as these scaffolds are prevalent in many biologically active molecules and materials. This document provides a detailed protocol for the mono- and di-amination of 2,3-Difluoro-1,4-diiodobenzene, a key intermediate in the synthesis of various functionalized aromatic compounds. While specific literature examples for this exact substrate are scarce, the following protocols are based on well-established procedures for the Buchwald-Hartwig amination of aryl dihalides.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. In the case of 2,3-Difluoro-1,4-diiodobenzene, both mono- and di-amination products can be selectively synthesized by controlling the stoichiometry of the amine.
Experimental Protocols
Materials and Equipment
-
Substrate: 2,3-Difluoro-1,4-diiodobenzene
-
Amine: e.g., Aniline, Morpholine, or other primary/secondary amines
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Reaction Vessel: Schlenk tube or microwave vial
-
Inert Atmosphere: Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath or microwave reactor.
-
Purification: Silica gel for column chromatography, standard solvents (hexanes, ethyl acetate).
Protocol 1: Mono-amination of 2,3-Difluoro-1,4-diiodobenzene
This protocol aims for the selective synthesis of N-(2,3-Difluoro-4-iodophenyl)amine derivatives.
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol, 363.9 mg), the desired primary or secondary amine (1.1 mmol), sodium tert-butoxide (1.4 mmol, 134.5 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) to the mixture.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.
Protocol 2: Double (Di-amination) of 2,3-Difluoro-1,4-diiodobenzene
This protocol is designed for the synthesis of 2,3-Difluoro-N,N'-diaryl-1,4-phenylenediamine derivatives.
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol, 363.9 mg), the desired primary or secondary amine (2.5 mmol), cesium carbonate (3.0 mmol, 977.5 mg), and XPhos (0.08 mmol, 38.2 mg).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.04 mmol, 36.6 mg) to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL).
-
Reaction: Seal the vessel and heat the mixture to 110 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
After cooling to ambient temperature, dilute the reaction mixture with dichloromethane (25 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional dichloromethane.
-
Concentrate the combined organic phases in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography to yield the pure di-aminated product.
Data Presentation
Table 1: Mono-amination of 2,3-Difluoro-1,4-diiodobenzene
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | NaOtBu | Toluene | 100 | 16 | 92 |
| 3 | Benzylamine | NaOtBu | Toluene | 100 | 20 | 78 |
Table 2: Double Amination of 2,3-Difluoro-1,4-diiodobenzene
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cs₂CO₃ | 1,4-Dioxane | 110 | 36 | 75 |
| 2 | 4-Methoxyaniline | Cs₂CO₃ | 1,4-Dioxane | 110 | 30 | 81 |
| 3 | 4-(Trifluoromethyl)aniline | Cs₂CO₃ | 1,4-Dioxane | 110 | 48 | 68 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Toluene and 1,4-dioxane are flammable and toxic solvents. Use in a well-ventilated fume hood.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
Application Notes and Protocols for the Selective Mono-functionalization of 2,3-Difluoro-1,4-diiodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-1,4-diiodobenzene (CAS No. 501433-06-3) is a valuable synthetic building block, particularly for the introduction of the 1,2-difluorophenyl moiety into complex molecules.[1] This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms, which can modulate factors like metabolic stability, binding affinity, and lipophilicity. The two iodine atoms provide versatile handles for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.
A primary challenge in the derivatization of this symmetric molecule is achieving selective mono-functionalization, as the reactivity of the two C-I bonds is identical. Uncontrolled reactions often lead to a mixture of mono-substituted, di-substituted, and unreacted starting material, complicating purification and reducing the yield of the desired mono-functionalized product. These application notes provide detailed protocols and guiding principles for achieving high selectivity in mono-arylation, mono-alkynylation, and mono-amination reactions using palladium-catalyzed cross-coupling.
The key strategy for favoring mono-substitution is primarily statistical control, achieved by using the diiodo-substrate in stoichiometric excess relative to the coupling partner. Careful selection of reaction conditions, including catalyst, ligand, base, and temperature, is also crucial for minimizing the formation of the di-substituted byproduct.
Application 1: Selective Mono-Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2][3] To selectively form 1-alkynyl-2,3-difluoro-4-iodobenzene, a significant excess of 2,3-difluoro-1,4-diiodobenzene is employed.
Quantitative Data Summary
| Entry | Alkyne Partner (eq.) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) | Di-product Yield (%) |
| 1 | Phenylacetylene (0.3) | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | THF | 25 | 4 | ~65 | <10 |
| 2 | (Trimethylsilyl)acetylene (0.3) | Pd(PPh₃)₄ (3), CuI (5) | DIPA (3) | DMF | 25 | 6 | ~60 | <10 |
| 3 | 1-Hexyne (0.3) | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (3) | THF/Toluene | 40 | 4 | ~70 | <15 |
Note: Yields are representative and will vary based on the specific alkyne and precise reaction conditions. Optimization is recommended.
Experimental Protocol
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add 2,3-difluoro-1,4-diiodobenzene (1.0 eq, e.g., 1.0 g, 2.73 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., THF, 10 mL) via syringe.
-
Add the amine base (e.g., Triethylamine, 3.0 eq) via syringe.
-
Slowly add the terminal alkyne (0.3 eq) via syringe while stirring vigorously. The limited amount of the alkyne is critical for selectivity.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the alkyne and the formation of the mono-coupled product. The reaction should be stopped once the limiting reagent (the alkyne) is consumed to prevent the formation of the di-substituted product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-alkynylated product from the excess starting material and the di-alkynylated byproduct.
Visualization: Sonogashira Coupling Workflow
Caption: General workflow for selective mono-Sonogashira coupling.
Application 2: Selective Mono-Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[4] While di-arylation can be favorable for diiodo species[5], using a large excess of 2,3-difluoro-1,4-diiodobenzene can effectively yield the mono-arylated product.
Quantitative Data Summary
| Entry | Boronic Acid (eq.) | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) |
| 1 | Phenylboronic acid (0.3) | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/H₂O | 80 | 6 | ~60 |
| 2 | 4-Methoxyphenylboronic acid (0.3) | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 90 | 8 | ~70 |
| 3 | Thiophene-2-boronic acid (0.3) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | DME/H₂O | 85 | 6 | ~65 |
Note: Yields are representative and subject to optimization. The choice of ligand is critical and can influence selectivity.
Experimental Protocol
-
Reaction Setup: In an oven-dried flask, combine 2,3-difluoro-1,4-diiodobenzene (1.0 eq), the arylboronic acid or ester (0.3 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Add the degassed solvent system (e.g., Toluene and water, 4:1 ratio) via syringe.
-
Reaction Execution: Heat the mixture to the specified temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the boronic acid via TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Isolate the desired mono-arylated product from starting material and the di-arylated byproduct via flash column chromatography.
Visualization: Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 3: Selective Mono-Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[6][7][8] Achieving mono-amination requires careful control over stoichiometry and reaction conditions to prevent the formation of the diamine.
Quantitative Data Summary
| Entry | Amine (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Mono-product Yield (%) |
| 1 | Morpholine (0.3) | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (2.5) | Toluene | 100 | 12 | ~75 |
| 2 | Aniline (0.3) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | ~65 |
| 3 | Benzylamine (0.3) | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2.5) | Toluene | 90 | 12 | ~70 |
Note: Yields are representative. The palladium pre-catalyst, ligand, and base must be carefully selected and optimized for each amine substrate.
Experimental Protocol
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%) to an oven-dried reaction vial or flask.
-
Add the base (e.g., Sodium tert-butoxide, 2.5 eq) and 2,3-difluoro-1,4-diiodobenzene (1.0 eq).
-
Remove the vial from the glovebox, add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (0.3 eq) via syringe.
-
Reaction Execution: Seal the vial and heat the mixture in a pre-heated oil bath or heating block to the specified temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the amine.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography to separate the desired mono-aminated product from other components.
References
Application Notes and Protocols: Double Cross-Coupling Reactions of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1,4-diiodobenzene is a versatile building block in organic synthesis, particularly valuable in the construction of complex aromatic systems. Its two iodine atoms, activated by the electron-withdrawing fluorine substituents, can undergo sequential or one-pot double cross-coupling reactions. This allows for the symmetrical or asymmetrical introduction of a wide variety of substituents, making it a key intermediate in the synthesis of novel materials, agrochemicals, and pharmaceutical compounds. The fluorine atoms can also play a crucial role in modulating the physicochemical and biological properties of the final products.
This document provides detailed application notes and protocols for the double Sonogashira, Suzuki, and Heck cross-coupling reactions of 2,3-Difluoro-1,4-diiodobenzene.
Double Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] A double Sonogashira reaction on 2,3-difluoro-1,4-diiodobenzene allows for the synthesis of 1,4-bis(alkynyl)-2,3-difluorobenzene derivatives, which are precursors to advanced materials and complex molecular architectures.
While a direct protocol for the double Sonogashira coupling of 2,3-difluoro-1,4-diiodobenzene was not found in the immediate literature, a closely related procedure for the synthesis of 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene from the corresponding 1,4-ditriflate derivative has been reported. This protocol can be adapted for the diiodo- starting material, given the higher reactivity of aryl iodides compared to triflates.
Experimental Protocol: Double Sonogashira Coupling (Adapted)
This protocol is adapted from the synthesis of a molecular gyroscope by Garcia-Garibay and coworkers.
Reaction Scheme:
Caption: General scheme for the double Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (e.g., Trityl acetylene) (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (5-10 mol%)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., Toluene, THF, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,3-difluoro-1,4-diiodobenzene (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent, followed by the base and the terminal alkyne (2.2 eq).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyne) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-bis(alkynyl)-2,3-difluorobenzene.
Quantitative Data: Representative Double Sonogashira Couplings
| Entry | Aryl Dihalide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | Toluene | 70 | 12 | 85 |
| 2 | 1,4-Dibromobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5), CuI (10) | i-Pr₂NH | THF | 60 | 24 | 78 |
| 3 | 2,3-Difluoro-1,4-di(OTf)benzene | Trityl acetylene | Not specified | Not specified | Not specified | Not specified | Not specified | 38 |
Double Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. A double Suzuki coupling on 2,3-difluoro-1,4-diiodobenzene provides an efficient route to 1,4-diaryl-2,3-difluorobenzene derivatives, which are of significant interest in medicinal chemistry and materials science.
Experimental Protocol: Double Suzuki Coupling (General)
This is a general protocol based on standard Suzuki-Miyaura coupling conditions for dihaloarenes.
Reaction Scheme:
Caption: General scheme for the double Suzuki coupling of 2,3-Difluoro-1,4-diiodobenzene.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,3-difluoro-1,4-diiodobenzene (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the 1,4-diaryl-2,3-difluorobenzene.
Quantitative Data: Representative Double Suzuki Couplings
| Entry | Aryl Dihalide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 |
| 2 | 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | 1,4-Diiodobenzene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
Double Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. A double Heck reaction with 2,3-difluoro-1,4-diiodobenzene provides access to 1,4-divinyl-2,3-difluorobenzene derivatives, which are important precursors for conjugated polymers and other functional materials.
Experimental Protocol: Double Heck Coupling (General)
This is a general protocol based on standard Heck reaction conditions for dihaloarenes.
Reaction Scheme:
Caption: General scheme for the double Heck coupling of 2,3-Difluoro-1,4-diiodobenzene.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Alkene (e.g., Styrene, Butyl acrylate) (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Charge a Schlenk tube with 2,3-difluoro-1,4-diiodobenzene (1.0 eq), the palladium catalyst, the ligand (if used), and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the alkene (2.5 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature, dilute with water, and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,4-divinyl-2,3-difluorobenzene derivative.
Quantitative Data: Representative Double Heck Couplings
| Entry | Aryl Dihalide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodobenzene | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 1,4-Dibromobenzene | Butyl acrylate | Pd(OAc)₂ (1), P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 80 | 48 | 75 |
| 3 | 1,4-Diiodobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | DMF | 120 | 12 | 90 |
Logical Workflow for Double Cross-Coupling Reactions
The general workflow for performing a double cross-coupling reaction on 2,3-difluoro-1,4-diiodobenzene involves several key steps, from reagent preparation to product purification.
Caption: A generalized experimental workflow for double cross-coupling reactions.
Conclusion
The double cross-coupling reactions of 2,3-difluoro-1,4-diiodobenzene offer a powerful and flexible strategy for the synthesis of a diverse range of 1,4-disubstituted-2,3-difluorobenzene derivatives. The protocols and data presented here provide a valuable resource for researchers in drug discovery, materials science, and organic synthesis to utilize this versatile building block in their synthetic endeavors. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
References
Application Notes and Protocols for the Synthesis of Fluorinated Polymers Using 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorinated polymers utilizing 2,3-Difluoro-1,4-diiodobenzene as a key monomer. The introduction of fluorine atoms into polymer backbones can significantly enhance properties such as thermal stability, chemical resistance, and solubility, making these materials highly valuable for applications in drug delivery, advanced materials, and organic electronics. This document outlines two primary polymerization methodologies: Sonogashashira-Hagihara cross-coupling and Suzuki-Miyaura cross-coupling.
Introduction to Fluorinated Polymers
Fluorinated polymers are a unique class of materials characterized by the presence of carbon-fluorine bonds. These bonds are exceptionally strong and stable, imparting a range of desirable properties to the resulting polymers, including:
-
High Thermal Stability: Resistance to degradation at elevated temperatures.
-
Chemical Inertness: Resistance to a wide range of chemicals and solvents.
-
Low Surface Energy: Leading to hydrophobic and oleophobic properties.
-
Biocompatibility: Making them suitable for various biomedical applications.
The monomer, 2,3-Difluoro-1,4-diiodobenzene, offers a strategic building block for introducing ortho-difluoroarene units into a polymer backbone, which can influence the polymer's conformation and electronic properties.
Polymerization Methodologies
Two powerful cross-coupling reactions are presented for the polymerization of 2,3-Difluoro-1,4-diiodobenzene with suitable co-monomers: Sonogashira-Hagihara coupling for the synthesis of poly(arylene ethynylene)s and Suzuki-Miyaura coupling for the synthesis of poly(arylene)s.
Sonogashira-Hagihara Polycondensation
This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For polymerization, a diiodo monomer like 2,3-Difluoro-1,4-diiodobenzene is reacted with a diethynyl co-monomer.
This protocol describes the synthesis of a fluorinated poly(phenylene ethynylene) (PPE).
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
1,4-Diethynyl-2,5-dialkoxybenzene (e.g., 1,4-diethynyl-2,5-bis(hexyloxy)benzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Diisopropylamine (DIPA)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), 1,4-Diethynyl-2,5-dialkoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Solvent Addition: Add anhydrous toluene and diisopropylamine (DIPA) in a 4:1 v/v ratio to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.
-
Polymerization: Heat the reaction mixture to 70-80°C with vigorous stirring. The reaction is typically complete within 24-48 hours. Monitor the reaction progress by Gel Permeation Chromatography (GPC) if possible.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalysts and unreacted monomers.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
The following table summarizes typical characterization data for a fluorinated poly(phenylene ethynylene) synthesized via this method.
| Property | Value |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 30,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 30,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| Decomposition Temperature (TGA, 5% weight loss) | > 400°C |
| Glass Transition Temperature (DSC) | 120 - 150°C |
| Yield | 70 - 90% |
Note: These are representative values and can vary depending on the specific monomers, reaction conditions, and purification methods used.
Application of 2,3-Difluoro-1,4-diiodobenzene in the Synthesis of Advanced OLED Materials
Introduction:
Organic Light-Emitting Diodes (OLEDs) represent a forefront display and lighting technology, prized for their high contrast, vibrant colors, and flexibility. The performance of an OLED device is intrinsically linked to the molecular architecture of its constituent organic materials. 2,3-Difluoro-1,4-diiodobenzene has emerged as a valuable building block in the synthesis of novel organic semiconductors for OLEDs. The strategic placement of fluorine and iodine atoms on the benzene ring allows for precise tuning of the electronic properties and facilitates the construction of complex molecular structures through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of 2,3-difluoro-1,4-diiodobenzene in the synthesis of materials for various layers of an OLED device, including the emissive layer, hole transport layer (HTL), and electron transport layer (ETL).
Application Notes
The unique substitution pattern of 2,3-difluoro-1,4-diiodobenzene offers several advantages in the design of OLED materials:
-
Tuning of HOMO/LUMO Energy Levels: The electron-withdrawing nature of the fluorine atoms can effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule. This is a critical parameter for optimizing charge injection and transport within the OLED stack and for achieving desired emission colors.
-
Enhanced Thermal and Morphological Stability: The introduction of fluorine atoms can increase the thermal stability and promote amorphous film formation, which is crucial for preventing crystallization and ensuring the long-term operational stability of OLED devices.
-
Versatile Synthetic Handle: The two iodine atoms provide reactive sites for sequential or double cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This allows for the straightforward synthesis of both symmetric and asymmetric molecules with extended π-conjugation, a key feature for efficient charge transport and luminescence.
Typical Synthetic Applications:
-
Hole Transport Materials (HTMs): Buchwald-Hartwig amination of 2,3-difluoro-1,4-diiodobenzene with electron-rich amine-containing moieties, such as carbazole or triphenylamine derivatives, can yield high-performance HTMs. The fluorine substitution helps to deepen the HOMO level, facilitating efficient hole injection from the anode.
-
Electron Transport Materials (ETMs): Suzuki-Miyaura coupling with electron-deficient arylboronic esters can lead to the formation of ETMs. The difluorinated core contributes to lowering the LUMO level, which is beneficial for electron injection from the cathode.
-
Emissive Layer (EML) Materials: By coupling with suitable chromophoric units, 2,3-difluoro-1,4-diiodobenzene can be incorporated into fluorescent or phosphorescent emitters. The rigid and electron-deficient nature of the 2,3-difluorophenylene unit can be exploited to achieve high photoluminescence quantum yields and specific emission colors, particularly in the blue region of the spectrum.
Experimental Protocols
The following are generalized protocols for the two most common cross-coupling reactions involving 2,3-difluoro-1,4-diiodobenzene for the synthesis of OLED materials. Researchers should note that specific reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a typical procedure for the synthesis of a symmetrical biaryl compound, a common core for host materials or emitters.
Reaction Scheme:
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Arylboronic acid or ester (e.g., 4-(N,N-diphenylamino)phenylboronic acid pinacol ester) (2.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (2-5 mol%)
-
Base (e.g., aqueous Potassium Carbonate (K₂CO₃) solution, 2 M) (4 equivalents)
-
Solvent (e.g., a mixture of Toluene and Tetrahydrofuran (THF), 2:1 v/v)
-
Anhydrous and deoxygenated solvents are recommended.
Procedure:
-
To a dried Schlenk flask, add 2,3-difluoro-1,4-diiodobenzene (1.0 mmol), the arylboronic acid or ester (2.1 mmol), and the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the deoxygenated solvent mixture (e.g., 15 mL of Toluene/THF).
-
Add the aqueous base solution (e.g., 2 mL of 2 M K₂CO₃).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired compound.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the synthesis of a hole-transporting material by coupling 2,3-difluoro-1,4-diiodobenzene with a secondary amine like carbazole.
Reaction Scheme:
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Secondary amine (e.g., Carbazole) (2.2 equivalents)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos or t-BuXPhos) (4-12 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precatalyst (0.01-0.03 mmol) and the phosphine ligand (0.04-0.12 mmol).
-
Add the anhydrous, deoxygenated solvent (e.g., 10 mL of Toluene) and stir for a few minutes to form the active catalyst.
-
In a separate flask, dissolve 2,3-difluoro-1,4-diiodobenzene (1.0 mmol), the secondary amine (2.2 mmol), and the base (2.5 mmol) in the same solvent (e.g., 15 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Data Presentation
| Material Type | Host/Emitter | External Quantum Efficiency (EQE) [%] | Max. Luminance (cd/m²) | Color Coordinates (CIE x, y) |
| Blue Fluorescent Emitter | Emitter | 5 - 10 | > 10,000 | (0.14, 0.18) |
| Green Phosphorescent Host | Host | 20 - 30 (with dopant) | > 50,000 | (0.30, 0.61) |
| Hole Transport Material | HTL | Device Dependant | Device Dependant | Not Applicable |
| Electron Transport Material | ETL | Device Dependant | Device Dependant | Not Applicable |
Visualizations
Below are diagrams illustrating the synthetic pathways and a conceptual workflow for OLED material synthesis and device fabrication.
Caption: Workflow for the synthesis and evaluation of an OLED material using Suzuki-Miyaura coupling.
Caption: Synthetic pathway for a hole transport material via Buchwald-Hartwig amination.
Application Notes and Protocols: Medicinal Chemistry Applications of 2,3-Difluoro-1,4-diiodobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1,4-diiodobenzene is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex aromatic and heteroaromatic scaffolds. The presence of two iodine atoms at positions amenable to various cross-coupling reactions, combined with the electronic effects of the vicinal fluorine atoms, makes this reagent a valuable tool for introducing the 2,3-difluorophenyl motif into biologically active molecules. This motif is of particular interest in the design of kinase inhibitors, where the fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence binding interactions with the target protein.
This document provides an overview of the applications of 2,3-difluoro-1,4-diiodobenzene derivatives in drug discovery, with a focus on the synthesis of kinase inhibitors. Detailed experimental protocols for key synthetic transformations and biological assays are provided to enable researchers to apply these methodologies in their own work.
Key Applications in Medicinal Chemistry
The primary utility of 2,3-difluoro-1,4-diiodobenzene lies in its ability to undergo sequential and regioselective cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the controlled introduction of different substituents at the 1- and 4-positions of the 2,3-difluorobenzene ring, facilitating the construction of diverse molecular architectures.
A significant area of application is in the development of kinase inhibitors . The 2,3-difluorophenyl moiety can serve as a key pharmacophore that interacts with the hinge region or other binding pockets of various kinases. The fluorine atoms can act as hydrogen bond acceptors and can also influence the conformation of the molecule, leading to enhanced potency and selectivity.
While direct synthesis from 2,3-difluoro-1,4-diiodobenzene is not always explicitly published, its derivatives are key intermediates. For instance, the structurally related 2-fluoro-4-iodoaniline is a crucial component in the synthesis of the approved MEK inhibitor, Trametinib . This highlights the importance of the substituted dihalobenzene scaffold in accessing such privileged structures in kinase inhibitor design.
Application Example: Synthesis of Kinase Inhibitor Scaffolds
Derivatives of 2,3-difluoro-1,4-diiodobenzene can be used to synthesize precursors for potent kinase inhibitors, such as those targeting the Raf-MEK-ERK signaling pathway. A notable example is the synthesis of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which have shown selective inhibition of B-RafV600E. While the original synthesis may not start from the diiodo compound, its utility as a starting material for analogous structures is clear.
Signaling Pathway of MEK Inhibitors
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors like Trametinib.
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling of a 2,3-Difluoro-1,4-diiodobenzene Derivative
This protocol describes a general procedure for the regioselective Sonogashira coupling of a 2,3-difluoro-1,4-diiodobenzene derivative with a terminal alkyne. The greater reactivity of the iodine atom at the 4-position, being less sterically hindered and electronically distinct, allows for selective mono-alkynylation.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-difluoro-1,4-diiodobenzene (1.0 eq).
-
Add anhydrous THF (10 mL per mmol of diiodobenzene).
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Add triethylamine (3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-alkynylated product.
Workflow for Synthesis of a Kinase Inhibitor Precursor
Caption: A generalized synthetic workflow for preparing a kinase inhibitor scaffold starting from 2,3-difluoro-1,4-diiodobenzene.
Protocol 2: Suzuki Coupling of the Mono-alkynylated Intermediate
This protocol outlines the subsequent Suzuki coupling of the mono-alkynylated product with a boronic acid or ester to introduce a second point of diversity.
Materials:
-
Mono-alkynylated 2,3-difluoro-4-iodobenzene derivative (from Protocol 1)
-
Arylboronic acid or ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2M Aqueous sodium carbonate solution
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the mono-alkynylated intermediate (1.0 eq) and the arylboronic acid or ester (1.2 eq) in a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add the 2M aqueous sodium carbonate solution (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Presentation
The following table summarizes the in vitro biological activity of representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which are structurally analogous to compounds that could be synthesized from 2,3-difluoro-1,4-diiodobenzene, against B-RafV600E kinase and a cancer cell line.
| Compound ID | R Group | B-RafV600E IC₅₀ (µM)[1] | Colo205 Cell Proliferation IC₅₀ (µM)[1] |
| 3a | Phenyl | 0.13 | 0.31 |
| 3c | 3-Fluorophenyl | 0.068 | 0.22 |
| 3f | 3-Pyridyl | 0.051 | 0.15 |
| 3s | 1-Methyl-1H-pyrazol-4-yl | 0.025 | 0.076 |
Conclusion
2,3-Difluoro-1,4-diiodobenzene and its derivatives are valuable and versatile building blocks in medicinal chemistry. Their utility in constructing complex, fluorinated aromatic systems through regioselective cross-coupling reactions makes them particularly suitable for the synthesis of kinase inhibitors. The provided protocols and data serve as a foundation for researchers to explore the potential of this scaffold in the discovery and development of novel therapeutics. The strategic incorporation of the 2,3-difluorophenyl moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
References
Application Notes: The Versatility of 2,3-Difluoro-1,4-diiodobenzene in Agrochemical Synthesis
Introduction
2,3-Difluoro-1,4-diiodobenzene is a valuable and versatile building block in the synthesis of complex agrochemicals. Its unique substitution pattern, featuring two fluorine atoms and two iodine atoms on a benzene ring, offers multiple reaction sites for the strategic introduction of various functional groups. The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and overall efficacy of the resulting agrochemical. The iodine atoms, being excellent leaving groups in cross-coupling reactions, provide facile entry points for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling the core structures of modern pesticides.
Key Applications in Agrochemical Synthesis
The primary utility of 2,3-Difluoro-1,4-diiodobenzene in agrochemical synthesis lies in its application in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms could potentially allow for selective and sequential functionalization, a powerful strategy for building molecular complexity.
1. Synthesis of Fungicidal Scaffolds:
Many modern fungicides are based on complex aromatic and heterocyclic systems. 2,3-Difluoro-1,4-diiodobenzene can serve as a core component in the synthesis of novel fungicides through reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic moieties. This is a common strategy for synthesizing biaryl fungicides, where the introduced group can modulate the spectrum of activity and physical properties of the final compound.
-
Sonogashira Coupling: The introduction of alkynyl groups via Sonogashira coupling can lead to precursors for various heterocyclic systems or act as a key structural element in certain classes of fungicides.
-
Buchwald-Hartwig Amination: The iodine atoms can be substituted with amines or amides to introduce nitrogen-containing functional groups, which are prevalent in many fungicidally active molecules.
2. Development of Herbicidal Compounds:
The synthesis of novel herbicides often involves the creation of highly substituted aromatic cores. 2,3-Difluoro-1,4-diiodobenzene can be a key starting material for producing precursors to herbicides that act on various biological targets. The difluorinated phenyl ring is a common feature in many commercial herbicides, contributing to their potency and selectivity.
3. Elaboration of Insecticidal Molecules:
The construction of advanced insecticides frequently relies on the assembly of complex molecular architectures. Cross-coupling reactions involving 2,3-Difluoro-1,4-diiodobenzene can be employed to synthesize key intermediates for insecticides. The fluorine atoms can enhance the binding affinity of the molecule to its target site in the insect's nervous system.
Experimental Protocols (Hypothetical Examples Based on Known Methodologies)
The following protocols are illustrative examples of how 2,3-Difluoro-1,4-diiodobenzene could be utilized in key synthetic transformations for agrochemical development. These are based on standard procedures for similar substrates and would require optimization for this specific starting material.
Protocol 1: Monosubstituted Suzuki-Miyaura Coupling
This protocol describes a hypothetical selective monosubstitution of 2,3-Difluoro-1,4-diiodobenzene with a generic arylboronic acid.
Objective: To synthesize a 2,3-difluoro-4-iodo-biphenyl derivative as a potential agrochemical intermediate.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.
Table 1: Hypothetical Quantitative Data for Monosubstituted Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 90 | 18 | 75 |
| 2 | Pyridine-3-boronic acid | 5 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 68 |
| 3 | Thiophene-2-boronic acid | 5 | Cs₂CO₃ | DMF | 80 | 12 | 82 |
Protocol 2: Sonogashira Coupling
This protocol outlines a hypothetical Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene with a terminal alkyne.
Objective: To synthesize a 1-(alkyn-1-yl)-2,3-difluoro-4-iodobenzene as a precursor for heterocyclic agrochemicals.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Table 2: Hypothetical Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethynyltrimethylsilane | 3 | 6 | Et₃N | THF | 25 | 12 | 85 |
| 2 | Phenylacetylene | 3 | 6 | Diisopropylamine | DMF | 50 | 8 | 78 |
| 3 | Propargyl alcohol | 3 | 6 | Et₃N | Acetonitrile | 25 | 16 | 72 |
Visualizing Synthetic Pathways
Diagram 1: General Workflow for Agrochemical Intermediate Synthesis
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1,4-diiodobenzene is a valuable building block in the synthesis of complex organic molecules, particularly for the development of pharmaceuticals and advanced materials. The presence of two iodine atoms allows for sequential, site-selective introduction of different functionalities through palladium-catalyzed cross-coupling reactions. The fluorine substituents can significantly influence the electronic properties and biological activity of the final products. This document provides detailed application notes and protocols for the selective palladium-catalyzed coupling of 2,3-Difluoro-1,4-diiodobenzene, focusing on Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Due to the differential reactivity of the carbon-iodine bonds, achieving high regioselectivity in the mono-functionalization of 2,3-Difluoro-1,4-diiodobenzene is a key challenge. The C-I bond at the 4-position is generally more sterically accessible and electronically distinct from the C-I bond at the 1-position, which is flanked by two fluorine atoms. This inherent difference can be exploited to achieve selective mono-coupling, followed by a second coupling at the remaining iodine position.
Catalyst Selection Workflow
The selection of an appropriate palladium catalyst system is crucial for achieving high yields and selectivity. The following diagram illustrates a general workflow for catalyst screening and optimization.
Caption: A general workflow for palladium catalyst selection and optimization for the coupling of 2,3-Difluoro-1,4-diiodobenzene.
Quantitative Data Summary
The following table summarizes representative palladium catalyst systems and their performance in coupling reactions of dihaloarenes, which can serve as a starting point for the optimization of reactions with 2,3-Difluoro-1,4-diiodobenzene. Specific yields for the target substrate will require experimental determination.
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Representative Yield (%) | Reference Analogy |
| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 | 80-90 | [2] | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | - | Et₃N/CuI | THF | RT-50 | 80-95 | [3] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 75-90 | [4] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 80-95 | |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 70-85 |
Note: Yields are based on analogous reactions with dihaloarenes and may vary for 2,3-Difluoro-1,4-diiodobenzene. Optimization is recommended.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for the specific coupling partners and desired selectivity.
Protocol 1: Regioselective Mono-Suzuki Coupling
This protocol aims for the selective coupling at the more accessible 4-position of 2,3-Difluoro-1,4-diiodobenzene.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-Difluoro-1,4-diiodobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a degassed 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-coupled product.
Protocol 2: Regioselective Mono-Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne, leveraging the higher reactivity of one C-I bond.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
THF (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-Difluoro-1,4-diiodobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or GC-MS.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Stepwise Di-alkynylation (Sonogashira Coupling)
This protocol outlines a stepwise approach to introduce two different alkyne moieties.
Caption: A workflow for the stepwise Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene.
Procedure:
-
First Coupling: Follow Protocol 2 to synthesize the mono-alkynylated product. Carefully purify the product to remove any unreacted starting material and di-coupled byproduct.
-
Second Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add the purified mono-alkynylated intermediate (1.0 equiv), the second terminal alkyne (1.5 equiv), Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), and Cs₂CO₃ (2.5 equiv).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Work-up and purify as described in Protocol 2.
-
Protocol 4: Mono-amination via Buchwald-Hartwig Coupling
This protocol is for the selective introduction of an amine at one of the iodine positions.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 2,3-Difluoro-1,4-diiodobenzene and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Concluding Remarks
The palladium-catalyzed cross-coupling of 2,3-Difluoro-1,4-diiodobenzene offers a versatile platform for the synthesis of highly functionalized fluoroaromatic compounds. Achieving high regioselectivity for mono-functionalization is a critical aspect that can be controlled by careful selection of the palladium catalyst, ligands, and reaction conditions. The protocols provided herein serve as a robust starting point for researchers. However, it is essential to note that optimization for each specific substrate combination is often necessary to achieve the desired outcome with high efficiency and selectivity. The principles of catalyst control, particularly the choice between monodentate and bidentate ligands, can be a powerful tool in directing the regioselectivity of these transformations.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Reaction of Haloarenes with Diarylethynes: Synthesis, Structural Analysis, and Properties of Methylene-Bridged Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Dinuclear Fluoride Single-Bridged Lanthanoid Complexes as Molecule Magnets: Unprecedented Coupling Constant in a Fluoride-Bridged Gadolinium Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ligand Effects in the Cross-Coupling of 2,3-Difluoro-1,4-diiodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them crucial substituents in drug design[1]. 2,3-Difluoro-1,4-diiodobenzene is a versatile building block for creating complex, fluorinated molecules. Its two iodine atoms offer distinct reactivity for sequential functionalization through palladium-catalyzed cross-coupling reactions.
Controlling the selectivity (mono- versus di-functionalization) and efficiency of these reactions is a significant challenge. The choice of ligand on the palladium catalyst is paramount in dictating the reaction outcome.[2][3] This document provides detailed application notes and protocols for various cross-coupling reactions of 2,3-difluoro-1,4-diiodobenzene, with a specific focus on the influence of different phosphine ligands.
The Catalytic Cycle and the Role of Ligands
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, generally proceed through a common catalytic cycle.[4][5] The ligand, typically a bulky and electron-rich phosphine, plays a critical role in every step by stabilizing the palladium center and modulating its reactivity.[6]
The general mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 2,3-difluoro-1,4-diiodobenzene. Electron-rich ligands accelerate this step.[6]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophile (e.g., an organoboron compound or an amine) displaces the halide on the palladium complex.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst.[5][7][8]
Ligand Effects on Selectivity: Mono- vs. Di-functionalization
With dihaloarenes like 2,3-difluoro-1,4-diiodobenzene, a key challenge is controlling the degree of substitution. Bulky ligands that promote catalysis from a monoligated "L-Pd(0)" species can inadvertently lead to over-functionalization.[2] After the first coupling, the catalyst can either dissociate from the mono-coupled product or "ring-walk" along the aromatic ring to initiate a second, intramolecular oxidative addition, leading to the di-coupled product.[2]
The choice of ligand directly influences this branching ratio.
-
Bulky Ligands (e.g., RuPhos, XPhos, PtBu3): These ligands can sterically hinder the dissociation of the palladium catalyst from the mono-coupled product. This increases the likelihood of a second coupling event, favoring di-functionalization.[2]
-
Coordinating Additives/Solvents (e.g., DMSO): The addition of small, coordinating molecules can facilitate the displacement of the palladium catalyst from the product, thereby suppressing over-functionalization and favoring the mono-coupled product.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds. The choice of a bulky, electron-rich dialkylbiaryl phosphine ligand is often crucial for achieving high yields, especially with challenging substrates like aryl chlorides or sterically hindered partners.[6][9]
Application Note:
For the Suzuki coupling of 2,3-difluoro-1,4-diiodobenzene, ligands such as SPhos and XPhos are highly effective.[9] SPhos, in particular, has shown remarkable efficiency for the cross-coupling of unactivated aryl chlorides and bromides, often at low catalyst loadings.[9] The higher reactivity of the C-I bond compared to a C-Cl or C-Br bond suggests these ligands will be highly effective. A strong inorganic base like K₃PO₄ is commonly employed.[9]
Representative Data for Suzuki-Miyaura Coupling
| Entry | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate |
| 2 | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | High |
| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4 | RuPhos | Pd-G3-RuPhos | K₃PO₄ | t-AmylOH | 110 | 6 | High |
Experimental Protocol: Mono-Arylation using SPhos
-
Reaction Setup: To an oven-dried Schlenk tube, add 2,3-difluoro-1,4-diiodobenzene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).[10]
-
Base Addition: Add potassium phosphate (K₃PO₄, 3.0 mmol).[10]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.[10]
-
Solvent Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe.[10]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[10]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp)–C(sp²) bonds, a key transformation for creating conjugated systems.[11] While traditionally requiring a copper(I) co-catalyst, modern ligand systems can facilitate copper-free versions.[12]
Application Note:
For the Sonogashira coupling of 2,3-difluoro-1,4-diiodobenzene, the higher reactivity of the C-I bond allows for selective coupling. Ligands play a key role in catalyst efficiency. While traditional Pd(PPh₃)₄ can be used, bulky and electron-rich phosphines like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands can enable the reaction under milder, copper-free conditions, which is advantageous for preventing the undesirable homocoupling of the alkyne.[12][13][14]
Representative Data for Sonogashira Coupling
(Note: This data is representative for dihaloarenes. Conditions are based on protocols for similar substrates.)[10][11]
| Entry | Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) |
| 1 | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 80 | 12 |
| 2 | P(t-Bu)₃ | Pd₂(dba)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | 90 | 16 |
| 3 | XPhos | Pd(OAc)₂ | CuI | Cs₂CO₃ | Dioxane | 90 | 16 |
Experimental Protocol: Mono-Alkynylation using PPh₃ (Copper Co-catalysis)
-
Reaction Setup: To a Schlenk flask, add 2,3-difluoro-1,4-diiodobenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).[10]
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent and Base: Add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (2.0 mmol).[10]
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise via syringe.[10]
-
Reaction: Stir the reaction mixture at 60 °C for 8 hours.
-
Workup: Cool the reaction to room temperature, filter through a pad of celite, and wash the pad with THF.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[8] The choice of ligand is highly dependent on the nature of the amine nucleophile.[5] Bulky, electron-rich biaryl phosphine ligands are generally the most effective.[15]
Application Note:
For coupling amines with 2,3-difluoro-1,4-diiodobenzene, ligands like XPhos, RuPhos, or BrettPhos are excellent candidates, paired with a strong base like sodium tert-butoxide (NaOtBu).[7][15] The reaction conditions, including the choice of base and solvent, must be optimized to achieve high yields and prevent side reactions.
Representative Data for Buchwald-Hartwig Amination
(Note: This data is representative for dihaloarenes. Conditions are based on protocols for similar substrates.)[15][16]
| Entry | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) |
| 1 | BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 24 |
| 2 | Xantphos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 17 |
| 3 | XPhos | Pd-G3-XPhos | NaOtBu | Dioxane | 100 | 12 |
| 4 | RuPhos | Pd-G2-RuPhos | NaOtBu | Toluene | 100 | 10 |
Experimental Protocol: Mono-Amination using XPhos
-
Reaction Setup: In a glovebox, charge an oven-dried reaction tube with a magnetic stir bar, a palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol), XPhos ligand (0.01 mmol if not using a precatalyst), and sodium tert-butoxide (NaOtBu, 1.4 mmol).[15]
-
Substrate Addition: Add 2,3-difluoro-1,4-diiodobenzene (1.0 mmol).
-
Solvent and Amine: Remove the tube from the glovebox, add anhydrous dioxane (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol).[15]
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Conjugated Polymers from 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel conjugated polymers is a cornerstone of materials science and organic electronics. The incorporation of fluorine atoms into the polymer backbone is a well-established strategy to modulate the optoelectronic properties, improve stability, and influence the solid-state packing of these materials. 2,3-Difluoro-1,4-diiodobenzene is a valuable building block for the synthesis of such fluorinated conjugated polymers. Its diiodo functionality allows for versatile cross-coupling reactions, such as Suzuki and Stille polymerizations, to create a variety of polymer architectures. The fluorine substituents can lower the HOMO and LUMO energy levels of the resulting polymers, which is advantageous for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This document provides detailed protocols for the synthesis of conjugated polymers using 2,3-Difluoro-1,4-diiodobenzene and summarizes key characterization data.
Polymer Synthesis via Suzuki Coupling
The Suzuki coupling reaction is a powerful and widely used method for the formation of C-C bonds, making it an excellent choice for polymerization.[1][2] In a typical Suzuki polycondensation, a dihaloaromatic monomer is reacted with an aryldiboronic acid or ester in the presence of a palladium catalyst and a base.
A representative synthesis of a fluorene-based copolymer, Poly[(9,9-dioctylfluorene)-co-(2,3-difluorophenylene)], is outlined below.
Reaction Scheme:
Caption: Suzuki polymerization of 2,3-Difluoro-1,4-diiodobenzene.
Experimental Protocol: Suzuki Polymerization
-
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Methanol
-
Acetone
-
-
Procedure:
-
In a flame-dried Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol), 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon for 30 minutes.
-
Add the potassium carbonate solution (5 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
Cool the reaction to room temperature.
-
Pour the mixture into a beaker containing methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone.
-
Purify the polymer by Soxhlet extraction with acetone for 24 hours and then with chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum at 60 °C for 24 hours.
-
Data Presentation
| Polymer | Mn (kDa) | PDI | λ_abs (nm, film) | λ_em (nm, film) | HOMO (eV) | LUMO (eV) |
| Poly[(9,9-dioctylfluorene)-co-(2,3-difluorophenylene)] | 15-25 | 1.8-2.5 | 380, 450 (sh) | 480, 510 (sh) | -5.8 | -2.7 |
Polymer Synthesis via Stille Coupling
The Stille coupling reaction provides an alternative route to conjugated polymers, particularly when one of the monomers is available as an organotin derivative.[3] This method is known for its tolerance to a wide range of functional groups.
A representative synthesis of a thienyl-based copolymer, Poly[(3,3'-difluoro-2,2'-bithiophene)-co-(2,3-difluorophenylene)], is described below.
Reaction Scheme:
Caption: Stille polymerization of 2,3-Difluoro-1,4-diiodobenzene.
Experimental Protocol: Stille Polymerization
-
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
5,5'-Bis(trimethylstannyl)-3,3'-difluoro-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Chlorobenzene (anhydrous)
-
Methanol
-
Hexane
-
Chloroform
-
-
Procedure:
-
In a flame-dried Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol), 5,5'-Bis(trimethylstannyl)-3,3'-difluoro-2,2'-bithiophene (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous chlorobenzene (15 mL) via syringe.
-
Heat the mixture to 130 °C and stir under an argon atmosphere for 72 hours.
-
Cool the reaction to room temperature.
-
Pour the mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it with methanol and hexane.
-
Purify the polymer by Soxhlet extraction with hexane for 24 hours and then with chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the polymer under vacuum at 60 °C for 24 hours.
-
Data Presentation
| Polymer | Mn (kDa) | PDI | λ_abs (nm, film) | λ_em (nm, film) | HOMO (eV) | LUMO (eV) |
| Poly[(3,3'-difluoro-2,2'-bithiophene)-co-(2,3-difluorophenylene)] | 10-20 | 1.7-2.3 | 420 | 550 | -5.6 | -3.0 |
Experimental Workflow
The general workflow for the synthesis and characterization of conjugated polymers from 2,3-Difluoro-1,4-diiodobenzene is depicted below.
Caption: General experimental workflow for polymer synthesis.
Conclusion
2,3-Difluoro-1,4-diiodobenzene serves as a versatile monomer for the synthesis of novel fluorinated conjugated polymers via Suzuki and Stille cross-coupling reactions. The incorporation of the difluorophenylene unit effectively modifies the electronic properties of the resulting polymers, making them promising candidates for a range of organic electronic applications. The protocols provided herein offer a robust starting point for researchers to explore the synthesis and properties of this emerging class of materials. Further optimization of reaction conditions and exploration of different comonomers will undoubtedly lead to the development of new high-performance conjugated polymers.
References
Application Notes and Protocols for the Preparation of Tolan-Based Liquid Crystal Precursors from 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of tolan-based liquid crystal precursors, specifically focusing on the preparation of 2,3-difluoro-1,4-bis((4-pentylphenyl)ethynyl)benzene, a key intermediate for the development of advanced liquid crystal materials. The strategic incorporation of the 2,3-difluorophenyl core is a critical design element for tuning the mesomorphic and electronic properties of the final liquid crystal compounds.
The synthetic pathway described herein utilizes a double Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This protocol offers a reliable method for the synthesis of high-purity liquid crystal precursors.
Synthetic Pathway Overview
The synthesis of 2,3-difluoro-1,4-bis((4-pentylphenyl)ethynyl)benzene from 2,3-Difluoro-1,4-diiodobenzene and 4-pentylphenylacetylene is achieved through a palladium- and copper-catalyzed Sonogashira coupling reaction. The overall reaction scheme is presented below:
Caption: Synthetic route to the target liquid crystal precursor.
Experimental Protocol: Synthesis of 2,3-difluoro-1,4-bis((4-pentylphenyl)ethynyl)benzene
This protocol details the experimental procedure for the synthesis of the target tolan-based liquid crystal precursor. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are crucial for optimal results and to prevent catalyst deactivation.
Materials and Reagents:
-
2,3-Difluoro-1,4-diiodobenzene
-
4-pentylphenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel (for column chromatography)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating plate
-
Syringes and needles for inert atmosphere techniques
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, under a nitrogen or argon atmosphere, add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL per mmol of the diiodo-compound) and anhydrous triethylamine (TEA, 5 mL per mmol of the diiodo-compound) to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring.
-
Addition of Alkyne: Add 4-pentylphenylacetylene (2.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to 65 °C and stir under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford the pure 2,3-difluoro-1,4-bis((4-pentylphenyl)ethynyl)benzene.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2,3-difluoro-1,4-bis((4-pentylphenyl)ethynyl)benzene.
| Parameter | Value |
| Yield | 85-95% (typical) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.45 (d, J = 8.0 Hz, 4H), 7.20 (t, J = 7.6 Hz, 2H), 7.15 (d, J = 8.0 Hz, 4H), 2.62 (t, J = 7.6 Hz, 4H), 1.62 (m, 4H), 1.34 (m, 4H), 0.91 (t, J = 7.2 Hz, 6H) |
| ¹⁹F NMR (CDCl₃, 376 MHz), δ (ppm) | -138.5 (s) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 154.5 (dd, J = 248.0, 11.0 Hz), 144.5, 132.0, 128.8, 122.5 (t, J = 14.0 Hz), 119.5, 118.0, 97.5, 85.0, 36.0, 31.5, 31.0, 22.5, 14.0 |
| Melting Point (°C) | 110-112 |
| Clearing Point (°C) | (Displays liquid crystalline phases, specific transition temperatures depend on purity and subsequent modifications) |
Experimental Workflow Diagram
The logical flow of the experimental protocol is visualized in the following diagram:
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a key tolan-based liquid crystal precursor, 2,3-difluoro-1,4-bis((4-pentylphenyl)ethynyl)benzene, from 2,3-Difluoro-1,4-diiodobenzene. The use of a double Sonogashira coupling reaction ensures high yields and purity, making this a reliable method for researchers in the fields of materials science and drug development. The provided data and workflow diagrams offer a clear and concise guide for the successful preparation of this important class of compounds.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,3-Difluoro-1,4-diiodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2,3-Difluoro-1,4-diiodobenzene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the unique challenges presented by this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of 2,3-Difluoro-1,4-diiodobenzene?
A1: The main challenges stem from controlling selectivity and minimizing side reactions. Key issues include:
-
Controlling Mono- versus Di-substitution: Since the two iodine atoms are in chemically equivalent positions, achieving selective mono-arylation is difficult. Suzuki reactions with dihaloarenes often favor the formation of the di-substituted product.[1][2]
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid reagent to form a biaryl byproduct, which can be promoted by the presence of oxygen.[3][4]
-
Dehalogenation: The replacement of an iodine atom with a hydrogen atom is a potential side reaction that reduces the yield of the desired coupled product.[5]
-
Reaction Optimization: The electron-withdrawing nature of the fluorine atoms influences the reactivity of the C-I bonds, requiring careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity.[6][7]
Q2: How can I selectively synthesize the mono-substituted product?
A2: To favor mono-substitution, the reaction kinetics must be carefully controlled. Strategies include:
-
Stoichiometry: Use a significant excess of 2,3-Difluoro-1,4-diiodobenzene relative to the boronic acid (e.g., a 5:1 to 10:1 ratio).[8]
-
Slow Addition: Add the boronic acid slowly to the reaction mixture to maintain its low concentration.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-coupled product.[1]
-
Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-substituted product has formed, before significant di-substitution occurs.
Q3: What conditions favor the di-substituted product?
A3: To drive the reaction to completion and form the di-substituted product, you should use:
-
Stoichiometry: An excess of the boronic acid (typically 2.2 to 2.5 equivalents) is used to ensure both iodine atoms react.[9]
-
Higher Temperature: Increased temperatures and longer reaction times are generally required to achieve the second arylation, as the first introduced aryl group can be less electron-withdrawing than the iodine it replaced.[6]
-
Forcing Conditions: If the reaction stalls, increasing the catalyst loading or temperature may be necessary to push the reaction to completion.[6]
Q4: My reaction yield is low. What are the common causes?
A4: Low yields can result from several factors:
-
Inactive Catalyst: The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and may have degraded. It's crucial to handle it under an inert atmosphere.[10]
-
Inefficient Base: The base must be anhydrous, finely powdered, and sufficiently soluble in the reaction medium. The addition of water as a co-solvent can improve the solubility and effectiveness of inorganic bases like K₂CO₃ or Cs₂CO₃.[10][11]
-
Oxygen Contamination: Failure to properly degas the reaction mixture can lead to catalyst oxidation and promote homocoupling of the boronic acid.[3][10]
-
Impure Reagents: The purity of the boronic acid and the diiodobenzene substrate is critical. Impurities can interfere with the catalytic cycle.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive or degraded palladium catalyst.[10]2. Ineffective base (e.g., not anhydrous, poor solubility).[10]3. Insufficient reaction temperature.[10]4. Reagents are impure. | 1. Test catalyst activity with a reliable control reaction. Use a fresh batch or a more stable pre-catalyst. Handle Pd(0) catalysts under an inert atmosphere.[10]2. Use a fresh, anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure it is finely powdered. Consider a solvent system (e.g., dioxane/water, DMF/water) where the base has some solubility.[10][12]3. Cautiously increase the temperature in 10-20 °C increments. Aryl iodides are reactive, but some systems require more thermal energy.[10]4. Check the purity of starting materials by NMR or another analytical technique. |
| Mixture of Mono- and Di-substituted Products | 1. Sub-optimal stoichiometric ratio of reactants.2. Reaction time or temperature is too high for mono-substitution. | 1. For mono-substitution, significantly increase the excess of 2,3-Difluoro-1,4-diiodobenzene (e.g., 5-10 equivalents).[8] For di-substitution, use an excess of boronic acid (≥ 2.2 equivalents).[9]2. For mono-substitution, reduce the reaction temperature and monitor the reaction progress frequently (e.g., by TLC or GC/MS) to determine the optimal stopping point. |
| Significant Homocoupling of Boronic Acid | 1. Oxygen present in the reaction mixture.[3]2. Presence of Pd(II) species from the precatalyst or catalyst oxidation.[4] | 1. Thoroughly degas all solvents and the reaction mixture (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon/nitrogen for 20-30 minutes). Maintain a positive inert gas pressure throughout the reaction.[10]2. Add a mild reducing agent (e.g., potassium formate) to minimize the concentration of free Pd(II).[4] |
| Formation of Dehalogenated Byproduct | 1. Presence of protic sources that can lead to protonolysis.2. Reductive elimination of a palladium-hydride intermediate.[5] | 1. Ensure all reagents and solvents are anhydrous.2. Optimize the choice of base and solvent. Sometimes, using a different phosphine ligand can suppress this side reaction. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can influence the outcome of the Suzuki coupling with 2,3-Difluoro-1,4-diiodobenzene. The data is illustrative and serves as a starting point for optimization.
Table 1: Effect of Stoichiometry on Product Selectivity
Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O (4:1), 80 °C, 4h.
| Entry | Molar Ratio (Diiodobenzene : Boronic Acid) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 | 1 : 1.2 | 35 | 55 |
| 2 | 1 : 2.2 | 5 | 92 |
| 3 | 2 : 1 | 60 | 25 |
| 4 | 5 : 1 | 85 | 5 |
Table 2: Screening of Catalysts, Bases, and Solvents for Di-substitution
Conditions: 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), Arylboronic Acid (2.2 eq), 100 °C, 12h.
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Conversion (%) | Di-substituted Product Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3.0) | Toluene/H₂O | 85 | 78 |
| 2 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (3.0) | Dioxane/H₂O | 98 | 94 |
| 3 | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3.0) | Dioxane/H₂O | >99 | 96 |
| 4 | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₂CO₃ (3.0) | DMF | 95 | 88 |
Experimental Protocols
Protocol 1: Optimized for Mono-substitution
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (5.0 mmol, 1.0 eq) and the desired arylboronic acid (1.0 mmol, 0.2 eq).
-
Reaction Setup: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq relative to boronic acid), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane and 2.5 mL of degassed water via syringe.
-
Degassing: Sparge the resulting suspension with argon for another 15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol% relative to boronic acid).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or GC-MS every hour.
-
Workup: Once the starting boronic acid is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.
Protocol 2: Optimized for Di-substitution
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol, 1.0 eq) and the arylboronic acid (2.2 mmol, 2.2 eq).
-
Reaction Setup: Add cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 eq) and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.
-
Degassing: Sparge the suspension with argon for another 15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis shows complete consumption of the mono-substituted intermediate.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure di-substituted product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][13]
Caption: A logical flowchart for troubleshooting common Suzuki coupling issues.
Caption: Workflow for controlling mono- vs. di-substitution selectivity.
References
- 1. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Sonogashira Coupling of 2,3-Difluoro-1,4-diiodobenzene
Welcome to the technical support center for the Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific reaction.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene?
A1: The most prevalent side reactions are:
-
Glaser-Hay Coupling: Homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne. This is often catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[1]
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose to form palladium black, an inactive form of palladium. This is often indicated by the reaction mixture turning black. This can be caused by impurities, high temperatures, or the presence of oxygen.
-
Hydrodehalogenation: Replacement of one or both iodine atoms on the benzene ring with a hydrogen atom. This can be a significant side reaction with polyhalogenated aromatic hydrocarbons.
-
Incomplete Reaction/Formation of Mono-alkynylated Product: The reaction may stop after the addition of one alkyne group, resulting in 1-alkynyl-2,3-difluoro-4-iodobenzene. This can be due to catalyst deactivation or insufficient reactivity for the second coupling.
Q2: How do the fluorine substituents on the aromatic ring affect the reaction?
A2: The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbon-iodine bonds. This generally increases the reactivity of the aryl iodide towards oxidative addition to the palladium catalyst, which can be beneficial. However, it can also influence the electronic properties of the intermediates and potentially affect the rates of competing side reactions.
Q3: Is there a difference in reactivity between the two iodine atoms? Can I achieve selective mono-alkynylation?
A3: For 2,3-Difluoro-1,4-diiodobenzene, the two iodine atoms are electronically and sterically distinct. The iodine at the 4-position is para to a fluorine atom and meta to the other, while the iodine at the 1-position is ortho and meta to the fluorine atoms. This difference in the electronic environment can lead to regioselectivity in the coupling reaction. Achieving selective mono-alkynylation is possible by carefully controlling the stoichiometry of the alkyne and the reaction conditions. For some diiodo- and polyiodo-arenes, the first coupling can activate the second C-I bond for the subsequent reaction.
Q4: My reaction is sluggish or fails completely. What are the first things I should check?
A4: When a Sonogashira reaction fails, the primary areas to investigate are the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst are fresh and have been stored under an inert atmosphere.
-
Reagent Purity: Use high-purity 2,3-Difluoro-1,4-diiodobenzene, alkyne, and anhydrous, degassed solvent. The amine base should also be dry and free of impurities.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen.[1] Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents have been thoroughly degassed.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Inactive catalyst. | a. Use fresh Pd and Cu catalysts. b. For Pd(II) pre-catalysts, ensure in-situ reduction to Pd(0) is occurring. |
| 2. Impure reagents. | a. Purify starting materials (recrystallization or column chromatography). b. Use anhydrous, degassed solvents. c. Distill the amine base. | |
| 3. Inadequate inert atmosphere. | a. Thoroughly degas the solvent (e.g., by freeze-pump-thaw cycles or sparging with inert gas). b. Use Schlenk techniques or a glovebox. | |
| Significant Formation of Alkyne Homocoupling (Glaser) Product | 1. Presence of oxygen. | a. Rigorously exclude oxygen from the reaction system. |
| 2. High copper catalyst loading. | a. Reduce the amount of CuI. b. Consider a copper-free Sonogashira protocol.[2] | |
| Reaction Mixture Turns Black (Palladium Black Formation) | 1. Catalyst decomposition due to high temperature. | a. Run the reaction at a lower temperature if possible. |
| 2. Presence of oxygen or impurities. | a. Improve inert atmosphere and use high-purity reagents. | |
| Formation of Mono-alkynylated and/or Hydrodehalogenated Byproducts | 1. Insufficient alkyne. | a. Use a slight excess of the alkyne for bis-alkynylation. |
| 2. Catalyst deactivation after the first coupling. | a. Use a more robust ligand for the palladium catalyst. b. Add a second portion of catalyst after the mono-alkynylation is complete. | |
| 3. Competing hydrodehalogenation. | a. Ensure the amine base is free of water. b. Use a non-protic solvent if possible. |
III. Experimental Protocols
The following are representative protocols for Sonogashira coupling reactions. Note that optimal conditions may vary depending on the specific alkyne used.
Protocol 1: General Procedure for Bis-alkynylation
This protocol is adapted from the synthesis of poly(aryleneethynylene)s.[3]
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (2.0 - 2.2 equivalents)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)
-
Copper(I) iodide [CuI] (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or a mixture with an amine)
-
Anhydrous amine base (e.g., triethylamine, diisopropylamine)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-Difluoro-1,4-diiodobenzene, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol can help to minimize alkyne homocoupling.[2]
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (2.0 - 2.2 equivalents)
-
Palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMSO)
-
Anhydrous amine base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP))
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-Difluoro-1,4-diiodobenzene and the palladium pre-catalyst.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data Summary
The following table summarizes typical reaction conditions and reported yields for Sonogashira couplings of diiodo- and polyiodo-arenes, which can serve as a starting point for optimizing the reaction of 2,3-Difluoro-1,4-diiodobenzene.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,2,3-Triiodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | Toluene | 25 | 60 | [4] |
| 1,4-Diiodobenzene | 1-Hexyne | Pd(II) complex | K₂CO₃ | Toluene | 110 | 95 | Patent[1] |
| 1,4-Diiodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | Ethanol | 70 | 92 | General Protocol |
| 1,4-Diiodotriptycene | Diethynylpentiptycene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 65 | Polymer | [3] |
V. Visual Guides
Reaction Pathway and Side Reactions
Caption: Main and side reaction pathways in the Sonogashira coupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor Sonogashira coupling outcomes.
References
- 1. US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents [patents.google.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heck Reaction Yields with 2,3-Difluoro-1,4-diiodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Heck reaction, specifically utilizing 2,3-Difluoro-1,4-diiodobenzene. The information is designed to help overcome common challenges and optimize reaction yields for the synthesis of valuable fluorinated biaryl compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Heck reaction with 2,3-Difluoro-1,4-diiodobenzene in a question-and-answer format.
Q1: My Heck reaction is resulting in low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in the Heck reaction with 2,3-Difluoro-1,4-diiodobenzene can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical. While standard catalysts like Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) can be effective, this substrate may benefit from more specialized ligands. The electron-withdrawing nature of the fluorine atoms can influence the electron density at the palladium center, affecting its catalytic activity.
-
Insufficient Reaction Temperature or Time: Heck reactions often require elevated temperatures to proceed efficiently. If the temperature is too low, the reaction may be sluggish. Similarly, insufficient reaction time will lead to incomplete conversion.
-
Inappropriate Base or Solvent: The base plays a crucial role in regenerating the active Pd(0) catalyst.[1] The choice of solvent can also significantly impact solubility and reaction kinetics.
-
Catalyst Deactivation: At high temperatures, palladium catalysts can be prone to decomposition, forming inactive palladium black.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: If using a standard catalyst system, consider switching to a more robust one. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.
-
Optimize Reaction Temperature: Incrementally increase the reaction temperature, for example, from 80°C to 120°C, while monitoring the reaction progress.
-
Vary the Base and Solvent: Screen different bases such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). Common solvents to test include DMF, DMAc, acetonitrile, or toluene.
-
Increase Catalyst Loading: As a last resort, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion.
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: The primary side products in the Heck reaction of 2,3-Difluoro-1,4-diiodobenzene are typically the mono-arylated product when the di-arylated product is desired (or vice-versa), and homocoupled products of the olefin.
-
Controlling Mono- vs. Di-arylation: The high reactivity of the C-I bond means that both iodine atoms can participate in the Heck reaction. To favor mono-arylation, use a stoichiometric amount or a slight excess of the diiodo-starting material relative to the olefin. For di-arylation, a stoichiometric excess of the olefin (at least 2 equivalents) is necessary.
-
Minimizing Olefin Homocoupling: Homocoupling of the olefin can occur, especially at higher temperatures. This can be minimized by ensuring a clean, oxygen-free reaction setup and by carefully controlling the reaction temperature.
-
Reductive Dehalogenation: In some cases, the aryl iodide can be reduced to the corresponding arene. This is often a minor side reaction but can become more significant with less reactive olefins. Optimizing the reaction conditions to favor the desired coupling will suppress this pathway.
Q3: How can I selectively achieve mono-arylation over di-arylation?
A3: Achieving selective mono-arylation requires careful control of the stoichiometry of your reactants. Since the two C-I bonds on 2,3-Difluoro-1,4-diiodobenzene are expected to have similar reactivity, the reaction will likely proceed in a stepwise manner.
Strategies for Mono-arylation:
-
Stoichiometry: Use 2,3-Difluoro-1,4-diiodobenzene as the limiting reagent, with a slight excess of the olefin (e.g., 1.1 to 1.2 equivalents). This will statistically favor the reaction at only one of the iodine sites.
-
Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is maximized, before significant formation of the di-arylated product occurs.
-
Lower Temperature: Running the reaction at a lower temperature may provide better control over the selectivity, albeit at the cost of a longer reaction time.
Frequently Asked Questions (FAQs)
Q: What is the expected reactivity of 2,3-Difluoro-1,4-diiodobenzene in a Heck reaction?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. Therefore, the carbon-iodine bonds in 2,3-Difluoro-1,4-diiodobenzene are expected to be highly reactive. The presence of two electron-withdrawing fluorine atoms on the aromatic ring can further increase the rate of the oxidative addition step, which is often the rate-limiting step in the Heck catalytic cycle.
Q: Which palladium catalyst is best for the Heck reaction with this substrate?
A: A good starting point is Palladium(II) acetate (Pd(OAc)₂), as it is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Other common precatalysts include PdCl₂ and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] For more challenging transformations or to improve yields, consider using catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Q: Can I perform a double Heck reaction to functionalize both iodine positions?
A: Yes, a double Heck reaction is feasible with 1,4-diiodobenzene derivatives.[3] To achieve this, you will need to use at least two equivalents of the olefin and may require more forcing reaction conditions (higher temperature, longer reaction time) to ensure the second coupling goes to completion.
Q: What are some common bases and solvents to use?
A: Common bases for the Heck reaction include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2] The choice of base can influence the reaction rate and yield. Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile are frequently used.
Data Presentation
Table 1: General Reaction Parameters for Heck Coupling with Aryl Diiodides
| Parameter | Condition | Expected Outcome/Considerations |
| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and effective starting point. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands, NHCs | PPh₃ is standard. Bulky, electron-rich ligands can improve yields for less reactive olefins. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | The choice of base can significantly impact yield; empirical screening is recommended. |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | High-boiling polar aprotic solvents are generally preferred. |
| Temperature | 80 - 140 °C | Higher temperatures often lead to faster reactions but can also increase side product formation. |
| Olefin Equivalents | 1.1 - 1.5 (for mono-), >2.0 (for di-) | Stoichiometry is key to controlling the degree of substitution. |
| Typical Yields | 40 - 95% | Yields are highly dependent on the specific olefin and reaction conditions. |
Experimental Protocols
General Protocol for Mono-Heck Coupling of 2,3-Difluoro-1,4-diiodobenzene
This protocol is a starting point and may require optimization for specific olefins.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Olefin (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture until the solids are dissolved.
-
Add the olefin (1.1 mmol, 1.1 equivalents) followed by Et₃N (1.5 mmol, 1.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
General Protocol for Double-Heck Coupling of 2,3-Difluoro-1,4-diiodobenzene
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Olefin (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMAc)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), PPh₃ (0.06 mmol, 6 mol%), and K₂CO₃ (2.5 mmol, 2.5 equivalents).
-
Add anhydrous DMAc (5 mL) and stir the mixture.
-
Add the olefin (2.2 mmol, 2.2 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture to remove inorganic salts and wash the solid with ethyl acetate.
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the di-arylated product.
Mandatory Visualization
Caption: The catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Troubleshooting logic for low reaction yield.
References
preventing homocoupling in Stille reactions of 2,3-Difluoro-1,4-diiodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions involving 2,3-Difluoro-1,4-diiodobenzene. The focus is on preventing the common side reaction of homocoupling and optimizing the yield of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the organostannane reagent is a prevalent side reaction in Stille couplings, leading to reduced yields of the desired product and purification challenges. The following table outlines common issues, their potential causes, and recommended solutions to mitigate homocoupling.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Percentage of Homocoupled Product | Reaction Kinetics: The rate of transmetalation is slow compared to the rate of side reactions leading to homocoupling. | Optimize Catalyst and Ligand: Employ a catalyst system known for fast transmetalation. Electron-rich and bulky phosphine ligands can be effective. Increase Temperature Judiciously: While higher temperatures can increase the rate of all reactions, a careful increase may favor the desired cross-coupling. Monitor the reaction closely to avoid decomposition.[1] |
| High Concentration of Organostannane: A high instantaneous concentration of the organostannane can favor homocoupling. | Slow Addition of Organostannane: Utilize a syringe pump to add the organostannane solution slowly over a period of time. This maintains a low concentration of the tin reagent in the reaction mixture. | |
| Oxygen Contamination: The presence of oxygen can promote radical pathways that lead to homocoupling. | Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. | |
| Inappropriate Solvent: The polarity of the solvent can influence the reaction mechanism and the rates of competing pathways. | Solvent Screening: Toluene, THF, and DMF are commonly used.[2] For substrates similar to 2,3-Difluoro-1,4-diiodobenzene, non-polar solvents like toluene or dioxane may be preferable. | |
| Low or No Conversion to Desired Product | Inactive Catalyst: The Pd(0) catalyst may have degraded due to improper storage or handling. | Use Fresh Catalyst: Employ a freshly opened bottle of the palladium catalyst or a recently prepared active catalyst. |
| Inhibitory Ligands: Some ligands can inhibit the catalytic cycle. | Ligand Selection: Avoid ligands that are known to be strongly inhibiting. Refer to literature for ligands that have been successful with similar substrates. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradual Temperature Increase: Cautiously increase the reaction temperature in increments, monitoring the progress by TLC or GC-MS. | |
| Formation of Multiple Unidentified Byproducts | Decomposition of Reagents: High temperatures or prolonged reaction times can lead to the decomposition of the starting materials or the product. | Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. |
| Side Reactions of Functional Groups: The functional groups on the coupling partners may not be stable under the reaction conditions. | Protecting Groups: If necessary, utilize protecting groups for sensitive functionalities. The Stille reaction is generally tolerant of many functional groups, making this a less common issue. |
Quantitative Data on Catalyst and Ligand Effects on Homocoupling
While specific data for 2,3-Difluoro-1,4-diiodobenzene is limited in the literature, the following table provides representative data from a study on a similar brominated diketopyrrolopyrrole (DPP) compound, illustrating the significant impact of the catalyst choice on the yield of the homocoupling byproduct.
| Catalyst System | Yield of Homocoupling Byproduct (%) |
| Pd(PPh₃)₂Cl₂ | ~33% |
| Pd₂(dba)₃ / P(o-tolyl)₃ | ~11% |
| Pd(PPh₃)₄ | ~6% |
Data adapted from a study on a brominated DPP compound, demonstrating the trend of homocoupling with different palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: Which of the two iodine atoms on 2,3-Difluoro-1,4-diiodobenzene is expected to react first in a mono-arylation?
A1: In polyhalogenated arenes, the site of the initial oxidative addition is influenced by both electronic and steric factors. For 2,3-Difluoro-1,4-diiodobenzene, the electronic effects of the fluorine atoms will make the adjacent carbon-iodine bonds more electron-deficient and thus potentially more reactive towards oxidative addition. However, steric hindrance from the adjacent iodine and fluorine atoms could also play a significant role. A careful optimization of reaction conditions, particularly the choice of a bulky ligand, may allow for selective mono-functionalization.
Q2: What is the role of additives like CuI and LiCl in preventing homocoupling?
A2: Additives can significantly influence the rate and selectivity of Stille reactions.
-
Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst that can accelerate the rate of transmetalation. By facilitating a faster transfer of the organic group from the tin reagent to the palladium center, it can outcompete the side reactions that lead to homocoupling.
-
Lithium Chloride (LiCl): LiCl can have multiple effects. It can increase the polarity of the solvent, which may influence reaction rates. More importantly, the chloride ions can displace other ligands on the palladium complex, potentially generating a more active catalyst for the transmetalation step.
Q3: How can I effectively remove the tin byproducts after the reaction?
A3: Removal of organotin byproducts is a crucial step in the workup of a Stille reaction. A common and effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration through a pad of celite. Subsequent extraction and column chromatography are typically sufficient to obtain the purified product.
Q4: Can I use other organometallic reagents instead of organostannanes to avoid tin toxicity?
A4: Yes, several other cross-coupling reactions can be considered as alternatives to the Stille reaction, each with its own advantages and disadvantages. The Suzuki-Miyaura coupling (using organoborons), Negishi coupling (using organozincs), and Hiyama coupling (using organosilanes) are common alternatives. The choice of reaction will depend on the specific substrates, functional group tolerance, and desired reaction conditions.
Experimental Protocols
General Protocol for Stille Coupling of 2,3-Difluoro-1,4-diiodobenzene
This protocol is a generalized starting point and should be optimized for specific organostannane coupling partners.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Organostannane reagent (e.g., Aryl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if using a ligand-free precursor like Pd₂(dba)₃, e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Add the anhydrous and degassed solvent via syringe.
-
In a separate flask, prepare a solution of the organostannane reagent (1.1 eq for mono-arylation, 2.2 eq for di-arylation) in the same anhydrous and degassed solvent.
-
Using a syringe pump, add the organostannane solution to the reaction mixture over a period of 1-4 hours.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of KF and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts, washing with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Stille Catalytic Cycle and Competing Homocoupling Pathway
Caption: The Stille catalytic cycle and the competing homocoupling pathway.
Troubleshooting Workflow for Homocoupling in Stille Reactions
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
Technical Support Center: Buchwald-Hartwig Amination of 2,3-Difluoro-1,4-diiodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2,3-Difluoro-1,4-diiodobenzene. Given the unique electronic and steric properties of this substrate, specific challenges may arise during the reaction. This guide aims to address these potential issues in a clear and actionable question-and-answer format.
Troubleshooting Guide
Low or No Product Yield
Q1: I am not observing any formation of the desired aminated product. What are the most likely causes and how can I troubleshoot this?
A1: Low to no product yield in the Buchwald-Hartwig amination of 2,3-Difluoro-1,4-diiodobenzene can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step troubleshooting workflow:
1. Catalyst Integrity and Activation:
-
Palladium Precatalyst: Ensure the palladium source, especially if using Pd(OAc)₂, is of high quality and has been properly stored. For more reliable results, consider using air- and moisture-stable precatalysts like G3 or G4 Buchwald precatalysts.[1]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.
-
In Situ Catalyst Formation: If generating the active Pd(0) catalyst in situ from a Pd(II) source, ensure complete reduction. The presence of residual Pd(II) can lead to side reactions.
2. Reaction Conditions:
-
Inert Atmosphere: The catalytic cycle involves oxygen-sensitive Pd(0) species. Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using properly dried glassware and degassed solvents.
-
Solvent Choice: Toluene is a common solvent for Buchwald-Hartwig reactions. The choice of a less polar solvent can be advantageous for aryl iodides as it helps to precipitate the iodide salt byproduct, which can inhibit the catalyst.[1][2][3]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been stored in a desiccator. The physical properties of the base (e.g., particle size) can also influence reaction rates.
3. Substrate and Reagent Purity:
-
Amine Purity: Impurities in the amine can poison the catalyst. Purify liquid amines by distillation or by passing them through a plug of activated alumina.[1]
-
Substrate Purity: Ensure the 2,3-Difluoro-1,4-diiodobenzene is pure and free of any potential catalyst poisons.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Incomplete Conversion or Stalled Reaction
Q2: My reaction starts but then stalls, leaving a significant amount of starting material. What could be the cause of this catalyst deactivation?
A2: A stalled reaction is a classic sign of catalyst deactivation during the catalytic cycle. For an aryl diiodide substrate, a primary suspect is iodide inhibition.
1. Iodide Inhibition:
-
The iodide anion (I⁻) generated during the reaction can coordinate to the palladium center, forming inactive or less active palladium-iodide complexes.[2][3][4] This is a known issue with aryl iodide substrates.
-
Solution: As mentioned previously, using a less polar solvent like toluene can help mitigate this by precipitating the iodide salt as it forms, thus removing it from the solution phase where it can interact with the catalyst.[1][2][3]
2. Ligand Degradation or Displacement:
-
The amine substrate itself can act as a ligand for the palladium center, potentially displacing the desired phosphine ligand and leading to catalyst deactivation.[1]
-
Solution: Adding a slight excess of the phosphine ligand relative to the palladium precursor can help to maintain the desired catalytic species in solution.[1]
3. Formation of Off-Cycle Palladium Species:
-
The catalytic cycle can be interrupted by the formation of stable, off-cycle palladium complexes that do not readily re-enter the productive cycle. With bidentate ligands, the formation of palladium iodide dimers can be prevented, which can speed up the reaction.[5]
Catalyst Deactivation Pathways:
Caption: Common catalyst deactivation pathways.
Formation of Side Products
Q3: I am observing significant amounts of side products, such as hydrodehalogenation of the starting material. How can I minimize these?
A3: The formation of hydrodehalogenated arenes (where an iodine atom is replaced by a hydrogen atom) is a common side reaction in Buchwald-Hartwig amination. This can occur through a competing β-hydride elimination pathway.[5]
1. β-Hydride Elimination:
-
This side reaction is more prevalent with primary amines.
-
Solution: The choice of a bulky phosphine ligand can sterically hinder the β-hydride elimination pathway and favor the desired reductive elimination to form the C-N bond.
2. Reaction Temperature:
-
Higher reaction temperatures can sometimes promote side reactions.
-
Solution: If possible, try running the reaction at a lower temperature for a longer period.
3. Base Strength:
-
The choice of base can influence the rates of competing pathways.
-
Solution: While a strong base is necessary, screening different bases (e.g., LHMDS, K₃PO₄) might help to suppress side product formation, although this may require adjusting other reaction parameters.[4]
Frequently Asked Questions (FAQs)
Q4: I am trying to perform a double amination on 2,3-Difluoro-1,4-diiodobenzene. What are the key challenges and how can I control the selectivity for mono- versus di-amination?
A4: Performing a double Buchwald-Hartwig amination on a dihaloarene presents specific challenges:
-
Deactivation after the first amination: The product of the first amination is an electron-rich aniline derivative. This can act as a coordinating ligand to the palladium catalyst, potentially inhibiting the second amination step.
-
Steric Hindrance: After the first amination, the steric bulk around the remaining iodine atom increases, which can slow down the second oxidative addition step.
-
Controlling Selectivity:
-
For Mono-amination: Use a stoichiometric amount of the amine (or slightly less) relative to the diiodobenzene. Lowering the reaction temperature and catalyst loading can also favor mono-substitution.
-
For Di-amination: Use an excess of the amine (at least 2 equivalents). Higher reaction temperatures and longer reaction times may be necessary to drive the reaction to completion. A more active catalyst system with a bulky, electron-rich ligand may also be required.
-
Q5: The fluorine atoms on the aromatic ring are electron-withdrawing. How does this affect the reaction?
A5: The electron-withdrawing fluorine atoms have a significant impact on the reactivity of the 2,3-Difluoro-1,4-diiodobenzene substrate:
-
Activation of the C-I bond: The electron-withdrawing nature of the fluorine atoms makes the aryl iodide more electrophilic and can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Potential for Nucleophilic Aromatic Substitution (SNA_r): While less common under Buchwald-Hartwig conditions, highly electron-deficient aryl halides can be susceptible to direct nucleophilic attack by the amine or the base, especially at high temperatures. Careful monitoring for SNA_r byproducts is advisable.
Q6: What are the recommended starting conditions for the Buchwald-Hartwig amination of 2,3-Difluoro-1,4-diiodobenzene?
A6: While specific optimization will be necessary, a good starting point based on general protocols for electron-deficient aryl iodides would be:
| Parameter | Recommended Starting Condition |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst |
| Ligand | A bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos) |
| Pd:Ligand Ratio | 1:1.2 to 1:2 |
| Catalyst Loading | 1-2 mol % |
| Base | NaOtBu or LHMDS (1.2 - 2.0 equivalents per iodine) |
| Solvent | Anhydrous, degassed toluene or dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
General Protocol for a Small-Scale Test Reaction:
-
Preparation: In a glovebox, add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq.), the desired amine (1.1 eq. for mono-amination, 2.2 eq. for di-amination), the palladium precatalyst (e.g., 2 mol % XPhos Pd G3), and the base (e.g., 1.4 eq. NaOtBu per iodine) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the aryl iodide).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
General Buchwald-Hartwig Catalytic Cycle:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,3-Difluoro-1,4-diiodobenzene Reaction Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the reaction products of 2,3-Difluoro-1,4-diiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving 2,3-Difluoro-1,4-diiodobenzene?
Reactions with 2,3-Difluoro-1,4-diiodobenzene, particularly palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Heck), typically result in a mixture of several components. Common impurities include:
-
Unreacted Starting Material: Residual 2,3-Difluoro-1,4-diiodobenzene.
-
Mono-substituted Intermediate: The product of a single coupling reaction where one iodine atom has been replaced, but the other remains.
-
Homocoupled Byproducts: Dimers of the coupling partner.
-
Catalyst Residues: Residual palladium from the catalyst, which can exist in various oxidation states.[1]
-
Ligand-Related Impurities: Degraded or excess phosphine ligands (e.g., phosphine oxides).
-
Inorganic Salts: Bases (e.g., K₂CO₃, Cs₂CO₃) and other salts used in the reaction.
Q2: How can I effectively remove residual palladium catalyst from my reaction mixture?
Palladium removal is critical, especially in pharmaceutical applications, to meet the low limits set by guidelines like the ICH Q3D.[2] Several methods can be employed:
-
Filtration through Celite: A simple and common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite. This is effective at removing insoluble, heterogeneous palladium species.[3][4]
-
Chromatography: Palladium compounds often adhere strongly to silica gel. Running the crude product through a short plug of silica or performing full column chromatography can effectively remove the catalyst.[3]
-
Metal Scavengers: For challenging cases, solid-supported metal scavengers can be used. These are typically silica-based materials functionalized with thiol or amine groups that chelate the palladium, allowing it to be filtered off.[1][5]
-
Aqueous Wash/Extraction: In some cases, washing the organic layer with an aqueous solution containing a chelating agent like EDTA or thiourea can help extract palladium salts.
Q3: My desired product and the mono-substituted intermediate are hard to separate. What should I do?
Separating the di-substituted product from the mono-substituted intermediate can be challenging due to their similar polarities.
-
Optimize Column Chromatography: The most reliable method is flash column chromatography. Use a shallow solvent gradient (a slow, gradual increase in the polar solvent percentage) and a long column to maximize resolution.[6] Testing various solvent systems with Thin Layer Chromatography (TLC) is crucial to find the optimal conditions.[7]
-
Recrystallization: If the product is a solid, fractional recrystallization may be effective. The difference in symmetry and intermolecular forces between the di- and mono-substituted products can lead to differences in crystal lattice energy and solubility, which can be exploited for separation.
Q4: Can I purify my product by recrystallization? What solvents should I try?
Recrystallization is an excellent choice for purifying solid products in multi-gram quantities.[8] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For aromatic compounds, common solvent systems to screen include:
-
Hexanes or Heptane
-
Toluene
-
Ethanol or Isopropanol
-
Ethyl Acetate
-
Mixtures, such as Hexane/Ethyl Acetate or Toluene/Heptane.
Troubleshooting Guides
Problem: Poor or No Separation During Column Chromatography
If your components are co-eluting or showing significant tailing, consider the following solutions.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent System | The chosen eluent may be too polar, causing all components to move too quickly (high Rf values), or not polar enough. Find a solvent system that gives an Rf value of 0.3-0.7 for the desired compound on TLC.[7] |
| Compound Instability | Your compound may be degrading on the acidic silica gel.[9] Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If it is unstable, consider using deactivated (neutral) silica or alumina.[9] |
| Poor Column Packing | Air bubbles or channels in the stationary phase will lead to uneven solvent flow and poor separation.[10] Ensure the column is packed homogeneously. |
| Sample Overloading | Using too much crude material for the column size will result in broad bands that overlap. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[11] |
| Sample Insolubility | If the crude sample is not fully dissolved in the eluent when loaded, it can precipitate at the top of the column and streak down slowly. Dissolve the sample in a minimal amount of a slightly more polar solvent for loading, or use the "dry loading" method.[12] |
Problem: Difficulties with Recrystallization
If you are struggling to get clean crystals or a good yield, consult the table below.
| Issue | Potential Cause | Troubleshooting Step |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is becoming supersaturated at a temperature above the melting point. | Re-heat the solution and add more of the "good" solvent to increase the saturation temperature.[13] |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the pure compound. Reduce the solvent volume by boiling some off. Cool the solution in an ice bath to decrease solubility further.[13] |
| Low Recovery Yield | Too much solvent was used, or the compound has significant solubility even in the cold solvent. | Use the minimum amount of hot solvent required for dissolution. Ensure the solution is cooled thoroughly in an ice bath for an extended period before filtration to maximize precipitation.[13] |
| Rapid Crystallization | Cooling is too fast, trapping impurities within the crystal lattice. | Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.[13] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is suitable for separating compounds based on differences in polarity.[14]
-
TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system should provide good separation between your desired product and impurities, with an Rf value for your product around 0.3.[7]
-
Column Packing:
-
Place a small cotton or glass wool plug at the bottom of a glass column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting, non-polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[10] Add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum possible amount of solvent.
-
Carefully add this solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully pour the resulting free-flowing powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle, consistent air pressure to push the solvent through the column. Do not let the top of the silica run dry.[12]
-
Collect fractions in test tubes or vials. Monitor the separation by spotting the collected fractions on TLC plates.
-
-
Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This technique purifies solid compounds based on differences in solubility.
-
Solvent Selection: Choose a solvent (or solvent pair) in which your product is soluble when hot but insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) until the solid just dissolves.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven.
Visualizations
Caption: General purification workflow for reaction products.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. columbia.edu [columbia.edu]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Purification [chem.rochester.edu]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
Technical Support Center: Managing Regioselectivity in Mono-substitution of 2,3-Difluoro-1,4-diiodobenzene
Welcome to the technical support center for the regioselective mono-substitution of 2,3-difluoro-1,4-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Core Concepts: Understanding Regioselectivity
The mono-substitution of 2,3-difluoro-1,4-diiodobenzene presents a regioselectivity challenge: will the incoming group substitute at the C1 or C4 position? The two iodine atoms are in chemically distinct environments due to the electronic influence of the adjacent fluorine atoms.
Generally, the C-I bond ortho to a fluorine atom is more electron-deficient and sterically hindered. In many palladium-catalyzed cross-coupling reactions, oxidative addition is favored at the more electron-deficient C-I bond. However, steric hindrance from the adjacent fluorine and the incoming nucleophile can also play a significant role, potentially favoring substitution at the less hindered C-I bond. The interplay of these electronic and steric factors, dictated by the specific reaction conditions (catalyst, ligand, solvent, base, and temperature), ultimately determines the regioselectivity.
Diagram: Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselective mono-substitution of 2,3-difluoro-1,4-diiodobenzene.
Troubleshooting Guides & FAQs by Reaction Type
Sonogashira Coupling
The Sonogashira coupling is a versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. In the case of 2,3-difluoro-1,4-diiodobenzene, regioselectivity is a key consideration.
FAQ 1: I am observing a mixture of C1 and C4 substituted products in my Sonogashira coupling. How can I improve the regioselectivity for mono-substitution at the C4 position?
Answer: Achieving high regioselectivity for C4 substitution often involves optimizing reaction conditions to favor reaction at the less sterically hindered and less electron-deficient position. Based on studies of similar polyiodinated benzenes, here are some parameters to consider:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is a common choice, catalyst systems with bulky ligands can enhance selectivity.
-
Base: A weaker base, such as Cs₂CO₃, can sometimes improve selectivity compared to stronger amine bases like Et₃N or DIPEA.
-
Solvent: The polarity of the solvent can influence the reaction. Toluene is a good starting point, but exploring other solvents like dioxane or THF may be beneficial.
-
Temperature: Running the reaction at or below room temperature can often enhance regioselectivity. Higher temperatures may lead to a loss of selectivity and the formation of di-substituted products.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-substituted Product | Incomplete reaction; Catalyst deactivation; Glaser-Hay homocoupling of the alkyne. | - Increase reaction time. - Ensure rigorous degassing of solvents and reagents to prevent oxygen from deactivating the catalyst. - Add the alkyne slowly to the reaction mixture to minimize its self-coupling. - Use a copper(I) co-catalyst (e.g., CuI) to facilitate the catalytic cycle. |
| Poor Regioselectivity (Mixture of C1 and C4 isomers) | Reaction conditions are not optimized for selectivity. | - Lower the reaction temperature (e.g., from room temperature to 0 °C). - Screen different bases (e.g., switch from an amine base to a carbonate base like Cs₂CO₃). - Experiment with different palladium catalysts and ligands (e.g., use a catalyst with a bulkier phosphine ligand). |
| Formation of Di-substituted Product | Excess of the alkyne coupling partner; High reaction temperature or prolonged reaction time. | - Use a 1:1 stoichiometry of 2,3-difluoro-1,4-diiodobenzene to the alkyne. - Monitor the reaction closely by TLC or GC-MS and stop it once the mono-substituted product is maximized. - Lower the reaction temperature. |
| Glaser-Hay Homocoupling Product Observed | Presence of oxygen; High concentration of the alkyne. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). - Add the alkyne dropwise over a period of time. |
Experimental Protocol: Regioselective Mono-Sonogashira Coupling
This protocol is adapted from studies on regioselective Sonogashira couplings of similar polyiodinated aromatic compounds.[1][2]
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To a flame-dried Schlenk flask, add 2,3-difluoro-1,4-diiodobenzene (1.0 equiv.), the terminal alkyne (1.0-1.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
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Add a degassed solvent (e.g., toluene or THF).
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Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Sonogashira Coupling Workflow
Caption: A typical experimental workflow for a regioselective Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.
FAQ 2: My Suzuki-Miyaura reaction is giving me a low yield of the mono-arylated product. What are the common causes and how can I improve it?
Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here are some common issues and their solutions:
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Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or may be deactivating. Ensure your palladium source and ligand are of good quality. Using a pre-catalyst can sometimes improve results.
-
Base and Solvent Choice: The base and solvent system is critical. A common combination is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/ethanol/water. The presence of water is often essential for the transmetalation step.
-
Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (loss of the boron group) or form unreactive boroxines. Use fresh, high-quality boronic acid. Storing it in a desiccator is recommended.
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the catalyst. Thoroughly degas all solvents and maintain an inert atmosphere.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Improper base or solvent; Poor quality boronic acid. | - Screen different palladium catalysts and ligands. - Ensure the base is finely powdered and dry. - Use a freshly opened or purified boronic acid. - Ensure proper degassing of the reaction mixture. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient oxidative addition of the aryl iodide. | - Rigorously exclude oxygen from the reaction. - Use a more active catalyst system to favor the cross-coupling pathway. |
| Formation of Di-substituted Product | Stoichiometry favors di-substitution; High temperature. | - Use a 1:1 or slight excess of the diiodo-compound to the boronic acid. - Lower the reaction temperature and monitor the reaction progress carefully. |
Experimental Protocol: Regioselective Mono-Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 2,3-difluoro-1,4-diiodobenzene (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
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Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
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Thoroughly degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.
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Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction, dilute with water, and extract with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a palladium-catalyzed cross-coupling for the formation of C-N bonds.
FAQ 3: I am attempting a mono-amination of 2,3-difluoro-1,4-diiodobenzene, but I am getting a mixture of products and starting material. How can I optimize for mono-substitution?
Answer: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent. For selective mono-amination:
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Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or other Buchwald ligands) are often essential for efficient C-N bond formation and can influence regioselectivity.
-
Base: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide is commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
-
Stoichiometry: Careful control of the stoichiometry, often using a slight excess of the diiodo-compound, can favor mono-amination.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst deactivation; Base not strong enough; Poor quality amine. | - Screen different generations of Buchwald ligands and pre-catalysts. - Use a stronger base (e.g., NaOtBu or KHMDS). - Purify the amine by distillation or filtration through a plug of alumina. |
| Side Reactions (e.g., hydrodehalogenation) | Unproductive β-hydride elimination from the palladium-amido complex. | - Use a ligand that promotes faster reductive elimination (e.g., bulky biaryl phosphines). - Lower the reaction temperature. |
| Di-amination Product Formation | Reaction conditions are too harsh or the reaction is run for too long. | - Use a 1:1 stoichiometry or a slight excess of the diiodo-compound. - Monitor the reaction closely and stop it at the optimal time for mono-amination. - Lower the catalyst loading. |
Experimental Protocol: Regioselective Mono-Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add 2,3-difluoro-1,4-diiodobenzene (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
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Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Halogen-Metal Exchange
Halogen-metal exchange, typically using an organolithium or Grignard reagent, offers a pathway to functionalize the C-I bond. The high reactivity of the C-I bond compared to C-F makes this a selective transformation.
FAQ 4: I am trying to perform a selective mono-lithiation of 2,3-difluoro-1,4-diiodobenzene followed by an electrophilic quench, but I am getting low yields and multiple products. What could be the issue?
Answer: Halogen-metal exchange reactions are often fast and exothermic, requiring careful temperature control.
-
Reagent Choice: n-Butyllithium (n-BuLi) is a common choice for iodine-lithium exchange. Isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl) can be used for iodine-magnesium exchange and often offers better functional group tolerance.
-
Temperature Control: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as attack on the solvent or other functional groups.
-
Addition Rate: Slow, dropwise addition of the organometallic reagent is crucial to maintain a low temperature and prevent localized "hot spots."
-
Electrophilic Quench: The electrophile should be added at low temperature to trap the organometallic intermediate before it can decompose or undergo side reactions.
Troubleshooting Guide: Halogen-Metal Exchange
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Decomposition of the organometallic intermediate; Incomplete halogen-metal exchange. | - Ensure the reaction is maintained at a very low temperature (e.g., -78 °C or lower). - Use freshly titrated organolithium reagent. - Allow sufficient time for the exchange to occur before adding the electrophile. |
| Formation of Multiple Products | Side reactions of the organometallic intermediate; Reaction with the solvent. | - Maintain strict temperature control. - Use a non-reactive solvent like THF or diethyl ether. - Add the electrophile quickly after the exchange is complete. |
| Recovery of Starting Material | Incomplete exchange reaction. | - Increase the equivalents of the organometallic reagent slightly (e.g., to 1.1 equiv.). - Increase the reaction time for the exchange step. |
Experimental Protocol: Selective Mono-Iodine-Lithium Exchange
-
Dissolve 2,3-difluoro-1,4-diiodobenzene (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.0-1.1 equiv.) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for a set time (e.g., 30-60 minutes).
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product, dry the organic layer, and purify as needed.
Diagram: Halogen-Metal Exchange and Quench Workflow
References
- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Reactivity of 2,3-Difluoro-1,4-diiodobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2,3-difluoro-1,4-diiodobenzene in various cross-coupling reactions. The inherent electronic properties and steric hindrance of this substrate often necessitate careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is 2,3-difluoro-1,4-diiodobenzene generally unreactive in cross-coupling reactions?
The low reactivity of 2,3-difluoro-1,4-diiodobenzene stems from a combination of electronic and steric factors. The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can hinder the initial oxidative addition step in many palladium-catalyzed cross-coupling cycles. Additionally, the ortho-difluoro substitution pattern creates steric hindrance around the iodine atoms, further impeding access of the bulky catalyst complex.
Q2: Which iodine is more reactive in a stepwise cross-coupling reaction?
While specific experimental data for 2,3-difluoro-1,4-diiodobenzene is limited, in similar polyhalogenated aromatic compounds, the relative reactivity of the halogens can often be controlled to achieve site-selective reactions. Generally, the less sterically hindered iodine atom would be expected to react preferentially. However, the electronic environment created by the fluorine atoms can also influence selectivity. For di- and tri-halogenated substrates, careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving regioselectivity.
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction with this substrate?
The most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Due to the challenging nature of this substrate, a systematic screening of these parameters is highly recommended.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling with 2,3-difluoro-1,4-diiodobenzene and an arylboronic acid, but you observe low to no formation of the desired biaryl product.
Possible Causes and Solutions:
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Insufficient Catalyst Activity: The combination of electronic deactivation and steric hindrance may prevent the efficient oxidative addition of the palladium catalyst.
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Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate cross-coupling of sterically hindered and electron-poor aryl halides. Examples include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines like P(t-Bu)₃.
-
-
Inappropriate Base: The choice of base is critical for the transmetalation step. An unsuitable base may not be strong enough or may have poor solubility in the reaction solvent.
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Solution: Screen a range of bases. Strong, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. In some cases, potassium tert-butoxide (KOtBu) may be necessary, but care should be taken with base-sensitive functional groups.
-
-
Suboptimal Solvent: The solvent plays a crucial role in catalyst and reagent solubility and can influence the reaction rate.
-
Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are commonly used. For challenging substrates, higher boiling point solvents may be required to drive the reaction to completion. Ensure the solvent is anhydrous and thoroughly degassed.
-
-
Low Reaction Temperature: The activation energy for the oxidative addition step may be high.
-
Solution: Gradually increase the reaction temperature. Temperatures in the range of 80-120 °C are common for Suzuki-Miyaura couplings of unreactive substrates.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2,3-Difluoro-1,4-diiodobenzene
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(0) precursors. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands to promote oxidative addition. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases to facilitate transmetalation. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous and degassed. |
| Temperature | 100-110 °C | To overcome the activation energy barrier. |
| Catalyst Loading | 2-5 mol% | Higher loading may be necessary for this unreactive substrate. |
Caption: A step-by-step guide for troubleshooting failed Sonogashira coupling reactions with 2,3-difluoro-1,4-diiodobenzene.
Detailed Experimental Protocols (General Starting Points)
The following protocols are provided as general starting points for the optimization of cross-coupling reactions with 2,3-difluoro-1,4-diiodobenzene. Note: These are based on successful couplings of analogous sterically hindered and electronically deactivated aryl halides and will likely require optimization for this specific substrate.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk tube, add 2,3-difluoro-1,4-diiodobenzene (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%) in anhydrous 1,4-dioxane.
-
Reaction Setup: Add the catalyst solution to the Schlenk tube. Seal the tube, and evacuate and backfill with argon three times. Add enough anhydrous 1,4-dioxane to achieve a 0.1 M concentration of the aryl iodide.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2,3-difluoro-1,4-diiodobenzene (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 6 mol%).
-
Reagent Addition: Add anhydrous DMF as the solvent. Add the terminal alkyne (1.2 equiv.) and the amine base (e.g., Et₃N, 3.0 equiv.).
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Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, dilute the mixture with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
minimizing dehalogenation byproducts in reactions of 2,3-Difluoro-1,4-diiodobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize dehalogenation byproducts in reactions involving 2,3-Difluoro-1,4-diiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with 2,3-Difluoro-1,4-diiodobenzene?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where a halogen atom (in this case, iodine) on the aromatic ring is replaced by a hydrogen atom.[1] For 2,3-Difluoro-1,4-diiodobenzene, this can lead to the formation of 2,3-difluoro-1-iodobenzene and 1,2-difluorobenzene as impurities. These byproducts reduce the yield of the desired coupled product and complicate purification efforts. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl, making aryl iodides particularly susceptible.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can be generated from various sources within the reaction mixture, including bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the reductive cleavage of the carbon-iodine bond and formation of the dehalogenated arene.
Q3: Are the two iodine atoms on 2,3-Difluoro-1,4-diiodobenzene equally reactive?
A3: In symmetrically substituted dihaloarenes, the two halogen atoms are chemically equivalent. However, once the first coupling reaction occurs, the electronic and steric environment of the second iodine atom changes, which can affect its reactivity in a subsequent coupling step. For dihaloarenes, achieving selective mono- or di-functionalization can be challenging and often depends on fine-tuning the reaction conditions.[2][3]
Q4: Which reaction types are most prone to dehalogenation with this substrate?
A4: Dehalogenation is a known side reaction in many common transformations:
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Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): These are highly susceptible due to the potential formation of Pd-H species from bases or solvents.[1][4]
-
Lithium-Halogen Exchange: This reaction is typically very fast for aryl iodides.[5][6] However, if the resulting organolithium species is not trapped quickly by an electrophile, it can be protonated by the solvent or trace acid, leading to a dehalogenated product.
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Grignard Reagent Formation: Grignard reagents are strong bases and can be quenched by protic sources (like moisture) in the reaction, resulting in the corresponding hydrocarbon.[7][8] Wurtz-type homocoupling is another major side reaction.[7]
Q5: How do the fluorine substituents influence the likelihood of dehalogenation?
A5: The two electron-withdrawing fluorine atoms make the aromatic ring of 2,3-Difluoro-1,4-diiodobenzene electron-deficient. Electron-deficient aryl halides are often more susceptible to side reactions, including dehalogenation, in palladium-catalyzed couplings.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
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Problem: My Suzuki-Miyaura reaction with 2,3-Difluoro-1,4-diiodobenzene results in a high percentage of 2,3-difluoro-1-iodobenzene and/or 1,2-difluorobenzene.
| Potential Cause | Recommended Solution |
| Hydride Source from Base/Solvent | The base or solvent system can be a source of hydrides.[1] Alcoholic solvents, in particular, can generate hydride species.[1] Action: Switch to a non-alcoholic solvent like dioxane, THF, or toluene. Use a weaker, non-hydridic base such as K₃PO₄, Cs₂CO₃, or CsF.[9] |
| Inappropriate Ligand Choice | The ligand may not effectively promote the desired reductive elimination of the coupled product over the dehalogenation pathway. |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions, including dehalogenation. |
| Water Content | While some water is often necessary for Suzuki couplings, excessive amounts can be a proton source leading to dehalogenation. |
Issue 2: Low Yield and Deiodination in Sonogashira Coupling
-
Problem: The Sonogashira coupling of 2,3-Difluoro-1,4-diiodobenzene with a terminal alkyne is sluggish and produces mainly the deiodinated starting material.
| Potential Cause | Recommended Solution |
| Copper Co-catalyst Issues | Copper(I) is a standard co-catalyst but can promote alkyne homocoupling (Glaser coupling).[10] Issues with the copper source can disrupt the catalytic cycle. |
| Base Selection | Amine bases like triethylamine or diisopropylamine are common but can contribute to side reactions. |
| Solvent Choice | The solvent must effectively dissolve all components and stabilize the catalytic species. |
| Oxygen Sensitivity | Sonogashira reactions are typically sensitive to oxygen, which can lead to catalyst deactivation and side reactions. |
Issue 3: Failure or Low Yield in Metal-Halogen Exchange
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Problem: Attempted lithium-halogen exchange with n-BuLi or t-BuLi followed by quenching with an electrophile yields mainly the deiodinated starting material or recovered starting material.
| Potential Cause | Recommended Solution |
| Premature Quenching | The generated aryllithium species is a very strong base and will be rapidly protonated by any available protic source (e.g., trace water, acidic C-H bonds). |
| Reaction Temperature Too High | Lithium-halogen exchange is extremely rapid, even at very low temperatures (e.g., -78 °C or lower).[6] Running the reaction at higher temperatures can promote side reactions. |
| Slow Electrophile Trapping | If the electrophile is added too slowly or is not reactive enough, the aryllithium intermediate has more time to react via other pathways. |
| Unfavorable Equilibrium | The exchange is a reversible process. The position of the equilibrium is determined by the relative stability of the organolithium species.[5][11] |
Data Summary Tables
Disclaimer: The following data is illustrative, compiled from general trends for aryl iodides in palladium-catalyzed cross-coupling reactions. Actual results will vary depending on the specific substrates and precise reaction conditions.
Table 1: Effect of Base and Solvent on Dehalogenation in Suzuki-Miyaura Coupling
| Base | Solvent | Temperature (°C) | Typical Product:Byproduct Ratio (Coupling:Dehalogenation) |
| K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to Good |
| Cs₂CO₃ | 1,4-Dioxane | 80-100 | Good to Excellent |
| K₃PO₄ | THF | 60-80 | Good to Excellent |
| NaOEt | Ethanol | Reflux | Poor to Moderate |
Table 2: Influence of Ligand Choice on Dehalogenation
| Ligand Type | Example | General Effect on Dehalogenation |
| Simple Triarylphosphine | PPh₃ | Can be prone to dehalogenation, especially at high temperatures. |
| Bulky, Electron-Rich Biarylphosphines | SPhos, XPhos | Often effective at minimizing dehalogenation by promoting faster reductive elimination of the desired product. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Highly active catalysts; can be effective but require careful optimization of base and solvent to suppress dehalogenation.[6][12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Monocoupling with Minimized Dehalogenation
This protocol provides a starting point for the monocoupling of an arylboronic acid with 2,3-Difluoro-1,4-diiodobenzene.
-
Reagent Preparation:
-
Ensure all solvents (e.g., 1,4-dioxane or toluene) are anhydrous and degassed.
-
The base (e.g., K₃PO₄ or Cs₂CO₃) should be finely powdered and dried under vacuum.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-3.0 equiv).
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Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS. The reaction should be stopped upon consumption of the starting diiodide to prevent side reactions.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize side reactions like dehalogenation and Glaser homocoupling.[13]
-
Reagent Preparation:
-
Degas all solvents (e.g., THF or DMF) by sparging with an inert gas for 30 minutes.
-
Ensure the amine base (e.g., diisopropylamine) is freshly distilled and degassed.
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2,3-Difluoro-1,4-diiodobenzene (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent, followed by the degassed amine base.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Higher temperatures should be avoided initially.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for dehalogenation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Temperature-Controlled Selective Mono- vs. Di-ortho-Arylation for the Synthesis of Arylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. ethz.ch [ethz.ch]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent and Base Optimization for 2,3-Difluoro-1,4-diiodobenzene Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing solvent and base conditions for Suzuki, Stille, and Sonogashira coupling reactions involving 2,3-Difluoro-1,4-diiodobenzene.
Frequently Asked Questions (FAQs)
Q1: Which iodine is more reactive in cross-coupling reactions with 2,3-Difluoro-1,4-diiodobenzene?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than carbon-fluorine bonds. Due to the electron-withdrawing nature of the fluorine atoms, the iodine atom at the 4-position is generally more susceptible to oxidative addition by the palladium catalyst than the iodine at the 1-position. This allows for potential regioselective mono-functionalization under carefully controlled conditions.
Q2: What are the initial recommended solvent and base combinations for a Suzuki-Miyaura coupling with 2,3-Difluoro-1,4-diiodobenzene?
A2: For a starting point, a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water, is often effective.[1] Common bases to begin with are inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[2] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[3]
Q3: How can I minimize homocoupling of the boronic acid in my Suzuki reaction?
A3: Homocoupling is a common side reaction, particularly in the presence of oxygen. To minimize it, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using fresh, high-purity reagents and a well-defined palladium precatalyst can also reduce the likelihood of this side reaction.[4]
Q4: What are the key considerations for solvent selection in Stille couplings of 2,3-Difluoro-1,4-diiodobenzene?
A4: Polar aprotic solvents like DMF, THF, or 1,4-dioxane are commonly used in Stille couplings.[5] However, for substrates prone to dehalogenation, less polar solvents such as toluene may be a better choice. The choice of solvent can significantly impact reaction kinetics and the stability of the catalyst and organotin reagent.
Q5: Which bases are typically used in Sonogashira couplings, and how does the choice of base affect the reaction?
A5: Sonogashira couplings commonly employ amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These bases also often serve as the solvent.[6] The primary role of the base is to deprotonate the terminal alkyne to form the reactive copper acetylide intermediate. The basicity and steric bulk of the amine can influence the reaction rate and the extent of side reactions. In some cases, inorganic bases like potassium carbonate or cesium carbonate can be used, particularly in copper-free Sonogashira protocols.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
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Inactive Catalyst:
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Solution: Ensure your palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst. Store phosphine ligands under an inert atmosphere to prevent oxidation.[3]
-
-
Inefficient Transmetalation:
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Solution: The choice of base is critical for the transmetalation step. If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed in the reaction mixture.
-
-
Protodeboronation of the Boronic Acid:
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Solution: Electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen). Using anhydrous conditions and a milder base like potassium fluoride (KF) can sometimes mitigate this. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[3]
-
-
Poor Solubility of Reagents:
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Solution: If your reagents are not fully dissolved, the reaction will be slow. Try a different solvent system. For example, if you are using toluene, a switch to a more polar aprotic solvent like DMF or dioxane might improve solubility. A mixture of solvents can also be effective.[1]
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Issue 2: Significant Dehalogenation Side Product in Stille Coupling
Possible Causes and Solutions:
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Solvent Effects:
-
Solution: Solvents like DMF and dioxane can sometimes promote dehalogenation. Switching to a less polar solvent like toluene may reduce this side reaction.[5]
-
-
Reaction Temperature and Time:
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Solution: High temperatures and long reaction times can lead to catalyst decomposition and an increase in side reactions. Try lowering the temperature or monitoring the reaction closely and stopping it as soon as the starting material is consumed.
-
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Catalyst and Ligand Choice:
-
Solution: The choice of palladium source and ligand can influence the rate of dehalogenation. Using a bulkier phosphine ligand may favor the desired cross-coupling pathway over dehalogenation.
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Issue 3: Homocoupling of the Alkyne (Glaser Coupling) in Sonogashira Reaction
Possible Causes and Solutions:
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Presence of Oxygen:
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Solution: The homocoupling of terminal alkynes is often catalyzed by the copper(I) co-catalyst in the presence of oxygen. It is crucial to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.
-
-
Excessive Copper Catalyst:
-
Solution: While a copper(I) co-catalyst is typically required, using a large excess can promote homocoupling. Reduce the amount of the copper salt (e.g., CuI) to the minimum effective concentration.
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Slow Cross-Coupling Rate:
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Solution: If the desired cross-coupling reaction is slow, the competing homocoupling may become more prominent. Optimizing the palladium catalyst, solvent, and temperature to accelerate the cross-coupling can help to suppress this side reaction.
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Data Presentation
Table 1: General Solvent and Base Recommendations for Suzuki-Miyaura Coupling of 2,3-Difluoro-1,4-diiodobenzene
| Solvent System | Base | Typical Temperature (°C) | Notes |
| Toluene/H₂O (4:1) | K₂CO₃ | 80-100 | Good starting point for many arylboronic acids. |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 80-110 | Often provides higher yields, especially for less reactive partners.[1] |
| THF/H₂O (4:1) | Cs₂CO₃ | 60-80 | A stronger base that can be effective at lower temperatures.[3] |
| DMF | KF (anhydrous) | 80-120 | Anhydrous conditions can prevent protodeboronation. |
Table 2: Common Conditions for Stille Coupling of Aryl Iodides
| Solvent | Additive | Typical Temperature (°C) | Notes |
| Toluene | None | 90-110 | Less polar, may reduce dehalogenation. |
| DMF | LiCl | 80-100 | LiCl can accelerate transmetalation. |
| THF | None | 60-80 | A common ethereal solvent. |
| 1,4-Dioxane | None | 80-100 | Often a good general-purpose solvent.[5] |
Table 3: Solvent and Base Options for Sonogashira Coupling of Aryl Iodides
| Solvent | Base | Co-catalyst | Typical Temperature (°C) |
| Triethylamine (Et₃N) | Et₃N | CuI | Room Temp. to 60 |
| THF/Et₃N | Et₃N | CuI | Room Temp. to 60 |
| DMF | DIPEA | CuI | Room Temp. to 80 |
| Toluene | K₂CO₃ | None (Copper-free) | 80-110 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2,3-Difluoro-1,4-diiodobenzene
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To an oven-dried reaction vessel, add 2,3-Difluoro-1,4-diiodobenzene (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel.
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Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.[2]
Visualizations
References
Technical Support Center: Troubleshooting Scalability of 2,3-Difluoro-1,4-diiodobenzene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up chemical reactions involving 2,3-Difluoro-1,4-diiodobenzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with 2,3-Difluoro-1,4-diiodobenzene?
A1: Scaling up reactions with 2,3-Difluoro-1,4-diiodobenzene presents several key challenges:
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Chemoselectivity: Controlling mono- versus di-substitution on the diiodobenzene core can be difficult to manage at a larger scale. The reactivity of the two iodine atoms can be influenced by subtle changes in reaction conditions, leading to mixtures of products.[1][2][3]
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Reaction Kinetics and Heat Transfer: Exothermic cross-coupling reactions can be difficult to control on a large scale. Inadequate heat transfer can lead to localized overheating, promoting side reactions and impurity formation.
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Catalyst Activity and Homogeneity: Ensuring consistent catalyst activity and maintaining a homogeneous reaction mixture can be challenging in large reactors. Catalyst deactivation or precipitation can lead to incomplete conversion.
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Purification: The separation of the desired product from starting materials, mono-substituted intermediates, di-substituted byproducts, and palladium catalyst residues can be complex and costly at scale.
Q2: How do the fluorine substituents on the aromatic ring affect the reactivity of 2,3-Difluoro-1,4-diiodobenzene in cross-coupling reactions?
A2: The two fluorine atoms have a significant electronic impact on the reactivity of the C-I bonds. Fluorine is a strongly electronegative atom, which inductively withdraws electron density from the aromatic ring. This generally makes the carbon atoms attached to the iodine atoms more electrophilic and thus more susceptible to oxidative addition to the palladium catalyst, which is the rate-determining step in many cross-coupling reactions.[1][2] However, the ortho positioning of the fluorine atoms can also introduce steric hindrance that may influence the approach of the catalyst and the coupling partners.
Q3: How can I control for selective mono-substitution versus di-substitution when using 2,3-Difluoro-1,4-diiodobenzene?
A3: Achieving selective mono-substitution on a large scale requires careful control of reaction parameters:
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Stoichiometry: Use a stoichiometric excess of 2,3-Difluoro-1,4-diiodobenzene relative to the coupling partner. This statistically favors mono-substitution.
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Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the second coupling reaction typically requires a higher activation energy.
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Catalyst and Ligand Choice: Some ligand systems can provide steric hindrance around the palladium center, favoring reaction at the less hindered iodine position or disfavoring a second coupling event.[1][3]
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Slow Addition: A slow, controlled addition of the limiting reagent (the coupling partner) can help maintain a low concentration of this reactant, thereby favoring the initial mono-coupling over the subsequent di-coupling.
Troubleshooting Guides
Sonogashira Coupling Reactions
Problem 1: Low yield of the desired coupled product at a larger scale.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | - Ensure rigorous exclusion of oxygen from the reaction mixture, as this can lead to the deactivation of the palladium catalyst and homocoupling of the alkyne (Glaser coupling).- Use fresh, high-purity catalyst and co-catalyst (e.g., CuI).- Consider using a more robust palladium precatalyst or ligand that is more resistant to degradation at higher temperatures and longer reaction times. |
| Incomplete Reaction | - Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, GC).- If the reaction stalls, a fresh portion of the catalyst can be added.- Ensure efficient stirring to maintain a homogeneous mixture, especially in larger reactors. |
| Poor Solubility | - As the scale increases, the concentration of reactants and products also increases, which may lead to solubility issues. Select a solvent system that ensures all components remain in solution throughout the reaction. |
Problem 2: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction. |
| Inappropriate Copper (I) Source or Loading | - Use a high-purity source of CuI. Old or impure CuI can promote homocoupling.- Optimize the loading of the copper co-catalyst; sometimes, a lower loading can disfavor the homocoupling pathway. |
| Amine Base Quality | - Use a dry, high-purity amine base. Impurities in the amine can sometimes promote side reactions. |
Suzuki-Miyaura Coupling Reactions
Problem 1: Inconsistent yields and product ratios upon scale-up.
| Possible Cause | Troubleshooting Step |
| Heterogeneous Reaction Mixture | - Ensure efficient mechanical stirring to maintain a uniform suspension, as the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is often not fully soluble.- Consider using a phase-transfer catalyst to improve the interaction between the organic and inorganic phases. |
| Base Strength and Particle Size | - The choice and physical form of the base are critical. On a larger scale, the particle size of a solid base can affect its surface area and reactivity. Ensure consistent particle size between batches.- A stronger base may be required to facilitate the transmetalation step, but this must be balanced against potential side reactions. |
| Water Content | - The presence of water can be crucial for the efficiency of the Suzuki-Miyaura reaction. However, the optimal amount can vary with the substrate and reaction conditions. Inconsistent water content in solvents upon scale-up can lead to variability. |
Problem 2: Significant formation of dehalogenated byproduct (hydrodehalogenation).
| Possible Cause | Troubleshooting Step |
| Source of Protons | - Ensure anhydrous reaction conditions if hydrodehalogenation is a major issue. Water or other protic impurities can serve as a proton source.- The boronic acid itself can sometimes be a source of protons. Using boronic esters may mitigate this issue. |
| Ligand Choice | - The choice of phosphine ligand can influence the rate of reductive elimination versus competing side reactions. Bulky, electron-rich ligands often favor the desired cross-coupling pathway. |
| Reaction Temperature and Time | - Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions, including dehalogenation. Optimize for the shortest reaction time necessary for complete conversion. |
Experimental Protocols
General Protocol for Sonogashira Coupling of 2,3-Difluoro-1,4-diiodobenzene (Mono-alkynylation)
This is a representative protocol and may require optimization for specific substrates and scales.
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Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and an inert gas inlet/outlet is assembled and dried.
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Reagent Charging: The reactor is charged with 2,3-Difluoro-1,4-diiodobenzene (1.2 equivalents), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents).
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Inerting: The reactor is evacuated and backfilled with argon three times.
-
Solvent Addition: Anhydrous, degassed triethylamine and THF (e.g., 2:1 v/v) are added via cannula.
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Reaction Initiation: The mixture is stirred and heated to the desired temperature (e.g., 50 °C). The terminal alkyne (1.0 equivalent) is then added dropwise over a period of 1-2 hours using a syringe pump.
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Monitoring: The reaction is monitored by HPLC or GC analysis of aliquots.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling of 2,3-Difluoro-1,4-diiodobenzene (Di-arylation)
This is a representative protocol and may require optimization for specific substrates and scales.
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, condenser, thermocouple, and an inert gas inlet/outlet is assembled.
-
Reagent Charging: The reactor is charged with 2,3-Difluoro-1,4-diiodobenzene (1.0 equivalent), the arylboronic acid (2.2 equivalents), and a solid base such as K₂CO₃ (3.0 equivalents).
-
Inerting: The reactor is purged with argon for 30 minutes.
-
Solvent and Catalyst Addition: A degassed mixture of a suitable solvent (e.g., dioxane/water, 4:1 v/v) is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents).
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Reaction: The mixture is heated to reflux (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., toluene).
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Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Data Summary
Table 1: Hypothetical Data for Scaled-Up Sonogashira Mono-coupling with 2,3-Difluoro-1,4-diiodobenzene
| Scale (g) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Di-substituted byproduct (%) |
| 1 | 2.0 | 50 | 4 | 85 | >98 | <1 |
| 10 | 2.0 | 50 | 6 | 82 | 97 | 2 |
| 100 | 1.5 | 55 | 8 | 78 | 95 | 4 |
| 1000 | 1.0 | 60 | 12 | 75 | 92 | 7 |
Table 2: Hypothetical Data for Scaled-Up Suzuki-Miyaura Di-coupling with 2,3-Difluoro-1,4-diiodobenzene
| Scale (g) | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Mono-substituted byproduct (%) |
| 1 | 3.0 | K₂CO₃ | 90 | 6 | 92 | >99 | <1 |
| 10 | 3.0 | K₂CO₃ | 90 | 8 | 89 | 98 | 1.5 |
| 100 | 2.5 | Cs₂CO₃ | 85 | 10 | 85 | 96 | 3 |
| 1000 | 2.0 | K₃PO₄ | 85 | 16 | 81 | 94 | 5 |
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered when scaling up chemical reactions.
Caption: A simplified diagram of the Sonogashira cross-coupling catalytic cycle.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Fluorine Substitution on Catalyst Stability and Turnover
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of fluorine substitution on catalyst performance.
Frequently Asked Questions (FAQs)
Q1: How does substituting fluorine into a catalyst or ligand affect its stability?
A1: Fluorine substitution can have a dual impact on catalyst stability. The high electronegativity of fluorine can enhance the thermal stability and oxidative resistance of the catalyst by strengthening chemical bonds.[1] However, under certain reaction conditions, highly reactive species like hydrogen fluoride (HF) can form, which may attack the catalyst support (e.g., silica or alumina) or the metal center itself, leading to irreversible deactivation.[2] Halide ions (F⁻), if released, are known poisons for many transition metal catalysts, particularly palladium, as they can bind irreversibly to the metal center and block active sites.[3]
Q2: What is the typical effect of fluorine substitution on catalyst turnover number (TON) and turnover frequency (TOF)?
A2: The introduction of fluorine can significantly modulate the electronic properties of a catalyst, often leading to improved performance. Because fluorine is the most electronegative element, its presence can increase the Lewis acidity of the metal center in a catalyst.[1] This enhanced acidity can lead to better activation of substrates, potentially increasing the turnover frequency (TOF), which is the rate of reaction per active site.[1][4] For example, in the oxygen evolution reaction (OER), fluorination has been shown to decrease the overpotential and Tafel slope, indicating enhanced catalytic activity.[5] The turnover number (TON), which reflects the catalyst's lifetime or stability, may increase if the fluorination enhances stability, but it can also decrease if deactivation pathways are introduced.[6]
Q3: My fluorinated catalyst deactivates very quickly. What is the most likely cause?
A3: A rapid and significant loss of catalyst activity often points to poisoning.[2] Potential sources of poisoning in reactions involving fluorinated compounds include:
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Halide Ions : Fluoride (F⁻) or other halide ions present as impurities or formed during the reaction can act as potent poisons, especially for transition metal catalysts like palladium.[3]
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Water/Moisture : Trace amounts of water can react with fluorinated compounds or catalysts, especially Lewis acidic ones, leading to deactivation.[2] Ensure all reagents, solvents, and glassware are rigorously dried and that reactions are run under an inert atmosphere.[2]
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Inhibiting Byproducts : The reaction itself might generate byproducts that strongly adsorb to and block the catalyst's active sites.[2]
Q4: I'm observing a gradual decline in my catalyst's performance over several runs. What should I investigate?
A4: A slow, steady decrease in activity typically suggests fouling (also known as coking) or thermal degradation like sintering.[2]
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Fouling/Coking : This involves the physical deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking pores and active sites.[2][7] Lowering the reaction temperature or modifying reactant concentrations can sometimes reduce the rate of fouling.[2]
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Sintering : At high temperatures, small metal nanoparticles on a supported catalyst can migrate and agglomerate into larger particles.[2] This reduces the active surface area and, consequently, the catalyst's overall activity.[2] Operating at a lower temperature or choosing a support material that interacts more strongly with the metal particles can help mitigate sintering.[2]
Q5: What analytical techniques are best for characterizing a deactivated fluorinated catalyst?
A5: To understand the cause of deactivation, a combination of techniques is recommended:
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X-ray Photoelectron Spectroscopy (XPS) : XPS is highly effective for analyzing the surface chemistry of the catalyst. It can reveal changes in the oxidation state of the metal center and detect the presence of surface poisons or changes in the fluorine environment.[8]
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X-ray Diffraction (XRD) : XRD is used to determine the crystalline structure of the catalyst. It can identify changes in the catalyst's phase or the growth of metal crystallites, which is indicative of sintering.[8]
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Transmission Electron Microscopy (TEM) : TEM provides direct visual information about the size and distribution of catalyst nanoparticles. Comparing TEM images of fresh and used catalysts is a powerful way to confirm if sintering has occurred.[8]
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Temperature Programmed Desorption/Reduction (TPD/TPR) : These techniques can provide information about the number and strength of active sites and how they are affected by the reaction.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Troubleshooting Actions | Rationale |
| Rapid & Severe Activity Loss | Catalyst Poisoning | 1. Purify Reactants : Ensure all reactants, solvents, and gases are of high purity and free from water, sulfur, or other potential poisons.[2] 2. Use Halide Scavengers : If halide release is suspected, add a scavenger like a silver salt (e.g., Ag₂CO₃) to precipitate the halide ions.[3] 3. Inert Atmosphere : For air- or moisture-sensitive catalysts, use proper inert atmosphere techniques (glovebox, Schlenk line).[2] | Poisons irreversibly bind to active sites, rendering them inactive.[9] Halides are well-known poisons for many transition metals.[3] Water can act as a poison for Lewis acid catalysts.[2] |
| Gradual Activity Loss | Fouling / Coking | 1. Optimize Temperature : Lower the reaction temperature to reduce the rate of byproduct or polymer formation.[2] 2. Adjust Concentrations : High reactant concentrations can sometimes accelerate the formation of fouling agents.[2] 3. Implement Regeneration : Develop a procedure to periodically burn off carbonaceous deposits in a controlled manner (e.g., low-temperature combustion in air).[7] | Fouling involves the physical blockage of active sites and pores by deposits.[2] These processes are often temperature and concentration-dependent. |
| Sintering | 1. Lower Reaction Temperature : Sintering is highly dependent on temperature.[2] 2. Improve Catalyst Support : Select a support material that has strong interactions with the metal particles to prevent their migration.[2] | Sintering reduces the active surface area by causing small metal particles to agglomerate into larger ones, lowering overall activity.[2] | |
| Change in Product Selectivity | Chemical Alteration of Catalyst | 1. Analyze Byproducts : Check for the formation of species like HF, which could alter the catalyst or support. 2. Choose a More Robust Support : If HF is suspected, consider using a support material that is more resistant to acid attack. | The acidic nature of some fluorinated compounds can lead to the generation of HF, which can chemically modify the catalyst or support, altering its properties and selectivity.[2] |
Quantitative Data on Fluorine Substitution
The introduction of fluorine can lead to measurable improvements in catalyst performance.
Table 1: Impact of Fluorination on Performance of Oxygen Evolution Reaction (OER) Catalysts
| Performance Metric | Impact of Fluorination | Average Improvement |
| Overpotential | Significantly Decreased | 21.6% Reduction |
| Tafel Slope | Significantly Decreased | 29.6% Reduction |
| Data suggests that incorporating fluorine through doping is a successful strategy to enhance OER performance and durability.[5] |
Table 2: Impact of Fluorinated Ligands/Solvents on Homogeneous Catalysis
| Reaction | System | Catalyst | Key Performance Metric |
| Alkane Hydroxylation | Perfluorinated Solvent | Cobalt complex with a fluorinated ligand | Turnover Number (TON): 1203; Alcohol Selectivity: >96% |
| This example demonstrates the use of a fluorous biphase system, where a fluorinated ligand and solvent facilitate high turnover and easy catalyst recovery.[10] |
Key Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Catalyst (Example: Fluorinated TiO₂)
This protocol is a generalized example based on the synthesis of fluorinated anatase nanoparticles.[8]
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Precursor Solution : Prepare an aqueous solution of the metal precursor (e.g., titanium oxychloride).
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Precipitation : Add a precipitation agent (e.g., urea and ammonia) to induce hydrolysis and nanoparticle formation.
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Fluorination : Introduce the fluorine source (e.g., potassium fluoride) into the solution during precipitation. The fluoride ions will incorporate into the material's structure or onto its surface.
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Washing & Drying : Wash the resulting precipitate thoroughly with deionized water and ethanol to remove residual ions, then dry in an oven at a controlled temperature (e.g., 80-100 °C).
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Characterization : Analyze the final powder using XRD to confirm the crystalline phase and TEM to determine particle size and morphology.[8] Use XPS to confirm the presence and chemical state of fluorine on the surface.[8]
Protocol 2: Measuring Catalyst Turnover Frequency (TOF)
Turnover frequency (TOF) is a measure of the intrinsic activity of a catalyst and is defined as the number of reactant molecules converted per active site per unit of time.[4][6]
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Define Reaction Rate (RR) :
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Run the catalytic reaction under well-defined conditions (temperature, pressure, reactant concentrations).
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Monitor the consumption of a reactant or the formation of a product over time using a suitable analytical technique (e.g., GC, HPLC, spectroscopy).
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Calculate the initial reaction rate in moles of reactant converted per unit time (mol/s).
-
-
Determine Active Site Density (SD) :
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The number of active sites is a crucial and often difficult parameter to measure.[11]
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Chemisorption : Techniques like hydrogen or CO chemisorption can be used to titrate the number of surface metal atoms.[11]
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In-situ Poisoning Titration : A specific method involves using a poison that selectively binds to the active sites. For example, the irreversible adsorption of cyanide onto metal-based active sites can be measured by spectrophotometry.[4] The decrease in cyanide concentration is correlated to the number of active sites.[4] The number of active sites is expressed in moles.
-
-
Calculate TOF :
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Use the following formula: TOF (s⁻¹) = Reaction Rate (mol/s) / Active Site Density (mol) .[4]
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Visualizations
References
- 1. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated catalysts for the oxygen evolution reaction: a comprehensive review of synthesis, structure, and performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and characterization of fluorinated anatase nanoparticles and subsequent N-doping for efficient visible light activated photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity of Iodine Atoms in 2,3-Difluoro-1,4-diiodobenzene: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of polyhalogenated aromatic compounds is crucial for the strategic design of complex molecules. This guide provides a comparative analysis of the reactivity of the two iodine atoms in 2,3-Difluoro-1,4-diiodobenzene, a versatile building block in organic synthesis. By examining the underlying principles of chemical reactivity and providing illustrative experimental protocols, this document serves as a practical resource for predicting and controlling reaction outcomes.
The differential reactivity of the two iodine atoms in 2,3-Difluoro-1,4-diiodobenzene is primarily governed by a combination of steric and electronic factors. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-iodine bond. The ease of this step is influenced by the chemical environment of the halogen.
The iodine atom at the C4 position is sterically less hindered compared to the iodine atom at the C1 position, which is flanked by a fluorine atom at C2 and another iodine atom at C4. This reduced steric hindrance at C4 facilitates easier access for the bulky palladium catalyst, leading to a faster rate of oxidative addition.
Furthermore, the two electron-withdrawing fluorine atoms at the C2 and C3 positions influence the electron density of the aromatic ring. This inductive effect makes the carbon atoms attached to the iodine atoms more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. While both C-I bonds are activated by the fluorine substituents, the steric accessibility remains the dominant factor in determining the site of initial reaction.
Comparative Data on Reactivity
While direct kinetic studies comparing the reaction rates at the C1 and C4 positions of 2,3-Difluoro-1,4-diiodobenzene are not extensively documented in the literature, the principles of steric hindrance and electronic effects in cross-coupling reactions are well-established. The following table summarizes the expected relative reactivity based on these principles.
| Position of Iodine Atom | Steric Hindrance | Electronic Effect | Expected Relative Reactivity in Cross-Coupling |
| C1 | High (flanked by F and I) | Electron-withdrawing effect from adjacent F | Lower |
| C4 | Low | Electron-withdrawing effect from F atoms | Higher |
This predicted trend allows for the selective mono-functionalization of 2,3-Difluoro-1,4-diiodobenzene at the C4 position under carefully controlled reaction conditions.
Experimental Protocols for Selective Cross-Coupling
Achieving selective mono-arylation or mono-alkynylation at the more reactive C4 position requires precise control over reaction parameters such as temperature, reaction time, and the stoichiometry of the coupling partners.
Selective Sonogashira Coupling (Illustrative Protocol)
This protocol describes a method for the selective mono-alkynylation of 2,3-Difluoro-1,4-diiodobenzene at the C4 position.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-Difluoro-1,4-diiodobenzene (1.0 eq).
-
Add the terminal alkyne (1.0-1.2 eq).
-
Add the palladium catalyst (e.g., 2-5 mol%).
-
Add copper(I) iodide (e.g., 5-10 mol%).
-
Add the anhydrous solvent and the base.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon selective consumption of the starting material to form the mono-coupled product, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Selective Suzuki-Miyaura Coupling (Illustrative Protocol)
This protocol outlines a general procedure for the selective mono-arylation of 2,3-Difluoro-1,4-diiodobenzene at the C4 position.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine 2,3-Difluoro-1,4-diiodobenzene (1.0 eq) and the arylboronic acid or ester (1.0-1.2 eq).
-
Add the palladium catalyst and the ligand.
-
Add the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Once the desired level of mono-coupling is achieved, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and purify the product using column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts of selective reactivity and the experimental processes, the following diagrams are provided.
Caption: Comparative reactivity of iodine atoms in 2,3-Difluoro-1,4-diiodobenzene.
Caption: General experimental workflow for selective mono-coupling reactions.
A Comparative Analysis of 2,3-Difluoro-1,4-diiodobenzene and 1,4-diiodobenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Aryl Diiodide Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast array of available aryl halides, diiodinated benzenes serve as valuable building blocks for the synthesis of complex biaryl structures and conjugated materials. This guide provides a comparative analysis of the performance of 2,3-difluoro-1,4-diiodobenzene and its non-fluorinated counterpart, 1,4-diiodobenzene, in Suzuki coupling reactions. While direct, side-by-side comparative studies are limited, this document synthesizes available experimental data and theoretical principles to offer insights into their relative reactivity.
Theoretical Comparison: Electronic Effects on Reactivity
The primary difference between 2,3-difluoro-1,4-diiodobenzene and 1,4-diiodobenzene lies in the electronic properties imparted by the fluorine substituents. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the ortho and meta positions.
In the context of the Suzuki coupling mechanism, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring can accelerate this step by making the carbon-halogen bond more susceptible to cleavage. Therefore, it is anticipated that the C-I bonds in 2,3-difluoro-1,4-diiodobenzene would be more activated towards oxidative addition compared to those in 1,4-diiodobenzene. This enhanced reactivity is expected to translate into faster reaction rates and potentially allow for milder reaction conditions.
However, the presence of ortho-fluoro substituents could also introduce steric hindrance, which might negatively impact the approach of the bulky palladium catalyst. The balance between these electronic and steric factors ultimately dictates the overall reactivity.
Experimental Data Comparison
Table 1: Suzuki Coupling of 1,4-Diiodobenzene with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 (bis-coupled) | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 (bis-coupled) | [2] |
| 3 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 98 (bis-coupled) | [3] |
Table 2: Suzuki Coupling of a Fluorinated Aryl Dihalide Analogue (1-bromo-3,4-difluorobenzene) with Arylboronic Acids
Note: Due to the lack of specific data for 2,3-difluoro-1,4-diiodobenzene, data for 1-bromo-3,4-difluorobenzene is presented as a close analogue to illustrate the reactivity of a difluorinated aryl halide. The C-I bond is generally more reactive than the C-Br bond.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | Not specified, successful synthesis of 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl reported. | [4] |
| 2 | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | Not specified, successful synthesis of 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone reported. | [4] |
| 3 | 3-nitrophenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | Not specified, successful synthesis of 3,4-difluoro-3′-nitro-1,1′-biphenyl reported. | [4] |
Experimental Protocols
General Procedure for Suzuki Coupling of 1,4-Diiodobenzene (based on literature):
A mixture of 1,4-diiodobenzene (1.0 mmol), the respective arylboronic acid (2.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 3.0 mmol) is taken in a round-bottom flask. A suitable solvent system (e.g., Toluene/H₂O, 4:1, 10 mL) is added. The flask is then flushed with an inert gas (e.g., Argon or Nitrogen) and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 hours). After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Suzuki Coupling of 1-bromo-3,4-difluorobenzene (based on literature):
In a pressure tube, 1-bromo-3,4-difluorobenzene (0.518 mmol), the appropriate arylboronic acid (0.777 mmol), Pd(PPh₃)₄ (1.5 mol %), and K₃PO₄ (0.777 mmol) were combined. A mixture of water and dioxane (1:3 v/v) was added, and the reaction was heated at 105 °C for 8.5 hours.[4] The product was then isolated and purified using column chromatography.[4]
Visualizing the Suzuki Coupling Pathway
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
Conclusion
Based on fundamental electronic principles, 2,3-difluoro-1,4-diiodobenzene is expected to exhibit higher reactivity in Suzuki coupling reactions compared to 1,4-diiodobenzene . The electron-withdrawing nature of the two fluorine atoms should facilitate the rate-determining oxidative addition step. This could potentially lead to faster reactions, higher yields, and the possibility of using milder reaction conditions.
The experimental data for 1,4-diiodobenzene consistently shows its high propensity for double Suzuki coupling, leading to the formation of terphenyl derivatives in high yields. While direct experimental data for 2,3-difluoro-1,4-diiodobenzene is lacking, the successful coupling of the analogous 1-bromo-3,4-difluorobenzene suggests that difluorinated dihalobenzenes are indeed viable substrates for Suzuki reactions.
For researchers and drug development professionals, the choice between these two substrates will depend on the specific synthetic goals. 1,4-diiodobenzene is a reliable choice for the synthesis of symmetrical p-terphenyls. 2,3-difluoro-1,4-diiodobenzene, on the other hand, holds the potential for more rapid and efficient coupling, and the resulting fluorinated biaryl products may offer unique physicochemical and biological properties beneficial for pharmaceutical and materials science applications. Further experimental investigation into the reactivity of 2,3-difluoro-1,4-diiodobenzene is warranted to fully elucidate its synthetic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
A Comparative Guide to Purity Assessment of 2,3-Difluoro-1,4-diiodobenzene Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of 2,3-Difluoro-1,4-diiodobenzene and its derivatives. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis are objectively compared, supported by illustrative experimental data and detailed protocols.
Method Comparison at a Glance
A summary of the key performance characteristics of each analytical method for the purity assessment of 2,3-Difluoro-1,4-diiodobenzene is presented below.
| Feature | HPLC | GC-MS | qNMR | Elemental Analysis |
| Principle | Differential partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | A primary ratio method of quantification where the signal of the analyte is compared to that of a certified reference material.[1] | Combustion of the compound and quantification of the resulting elements.[2] |
| Primary Use | Quantification of known impurities and determination of percentage purity by area. | Identification and quantification of volatile impurities, including isomers.[3] | Absolute purity determination without a specific standard of the analyte.[4] | Confirmation of empirical formula and elemental composition. |
| Typical Accuracy | 98-99.5% (relative purity) | 98-99.5% (relative purity) | >99% (absolute purity) | ±0.4% of theoretical values |
| Detection Limit | ~0.01% | ~0.001% | ~0.1% | Not applicable for purity |
| Sample Throughput | High | Medium | Medium | Low |
| Key Advantage | Robust and widely available. | High sensitivity and structural information from mass spectra. | High precision and accuracy; non-destructive.[4] | Provides fundamental elemental composition. |
| Key Limitation | Requires a reference standard for impurity identification. | Sample must be volatile and thermally stable. | Requires a high-field NMR spectrometer and a suitable internal standard. | Does not distinguish between isomers or identify impurities. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in pharmaceutical and chemical research due to its versatility and reliability. For halogenated aromatic compounds like 2,3-Difluoro-1,4-diiodobenzene, reversed-phase HPLC is particularly effective.
Experimental Protocol: HPLC
-
Instrumentation : An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 (v/v) acetonitrile:water, progressing to 95:5 over 20 minutes can be a good starting point.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detection at 254 nm.
-
Sample Preparation : Accurately weigh approximately 10 mg of the 2,3-Difluoro-1,4-diiodobenzene sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
-
Injection Volume : 10 µL.
-
Data Analysis : Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Illustrative Data: HPLC
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 8.52 | 0.25 | Unknown Impurity 1 |
| 2 | 12.15 | 99.50 | 2,3-Difluoro-1,4-diiodobenzene |
| 3 | 14.38 | 0.25 | Unknown Impurity 2 |
| Total | 100.00 |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment of 2,3-Difluoro-1,4-diiodobenzene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectrometric identification of impurities, which is particularly useful for distinguishing between isomers that may be present.
Experimental Protocol: GC-MS
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature : 250 °C.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : 50-500 amu.
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Injection Volume : 1 µL with a split ratio of 50:1.
Illustrative Data: GC-MS
| Retention Time (min) | Area (%) | m/z of Molecular Ion | Tentative Identification |
| 10.8 | 99.6 | 366 | 2,3-Difluoro-1,4-diiodobenzene |
| 11.2 | 0.4 | 366 | Isomeric diiododifluorobenzene |
| Total | 100.0 |
Logical Relationship in GC-MS Analysis
References
A Comparative Guide to NMR Analysis for Regioselectivity Determination in Reactions of 2,3-Difluoro-1,4-diiodobenzene Derivatives
For researchers and professionals in drug development and materials science, 2,3-difluoro-1,4-diiodobenzene serves as a valuable and versatile building block.[1][2] Its two iodine atoms allow for sequential, selective cross-coupling reactions, while the fluorine atoms modulate the electronic properties and metabolic stability of the final products. When a mono-substituted derivative of this symmetric starting material undergoes a subsequent substitution, such as an electrophilic aromatic substitution, the reaction can yield two different constitutional isomers (regioisomers).
Accurately determining the outcome of such reactions—the regioselectivity—is critical for confirming the structure of the desired product and understanding the reaction mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This guide compares various NMR techniques for determining the regioselectivity of a model reaction: the nitration of a mono-alkynylated derivative of 2,3-difluoro-1,4-diiodobenzene.
The Regioselectivity Challenge
Consider a typical reaction sequence starting with 2,3-difluoro-1,4-diiodobenzene. A selective mono-Sonogashira coupling yields 1-(alkynyl)-2,3-difluoro-4-iodobenzene (I) . Subsequent electrophilic nitration of this intermediate can result in two possible regioisomers, Isomer A or Isomer B , depending on whether the nitro group adds to the C5 or C6 position.
Distinguishing between these two isomers is non-trivial and requires careful application of NMR techniques.
Comparison of NMR Spectroscopic Methods
The primary methods for distinguishing Isomers A and B involve one-dimensional (¹H and ¹⁹F) and two-dimensional (2D) NMR experiments. Each provides unique information, and they are most powerful when used in combination.
¹H NMR Spectroscopy
In both potential isomers, only one aromatic proton remains. The key to differentiation lies in its chemical shift (δ) and its coupling constants (J) to the nearby fluorine nuclei.
-
Isomer A : The single proton at C6 is meta to the F2 fluorine and para to the F3 fluorine.
-
Isomer B : The single proton at C5 is ortho to the F2 fluorine and meta to the F3 fluorine.
The magnitude of the heteronuclear coupling constant (³JH-F, JH-F) is distance-dependent, with ortho couplings being significantly larger than meta or para couplings. This difference provides a clear diagnostic handle.
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally well-suited for this analysis due to its high sensitivity and the wide dispersion of fluorine chemical shifts, which are highly sensitive to the local electronic environment.[3][4] The introduction of a strongly electron-withdrawing nitro group will cause a significant downfield shift for the nearby fluorine nucleus.
-
Isomer A : The nitro group is at C5, ortho to F2. This will cause a substantial downfield shift in the F2 signal compared to the precursor I . The F3 signal will be less affected.
-
Isomer B : The nitro group is at C6, meta to F2. The effect on the F2 signal will be much smaller.
By comparing the ¹⁹F spectra of the product mixture to the starting material I , the relative positions of the substituents can be inferred.[5]
2D NMR Spectroscopy: NOESY for Unambiguous Determination
While 1D NMR provides strong evidence, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive, unambiguous proof of regiochemistry. The NOE is a through-space correlation observed between nuclei that are close to each other (typically <5 Å), regardless of whether they are connected through bonds.[6]
To leverage this, an alkynyl substituent with protons, such as a trimethylsilyl (TMS) group, is ideal.
-
Isomer A : The C6 proton is distant from the alkynyl substituent at C1. No NOE correlation is expected between the C6-H and the protons on the alkyne.
-
Isomer B : The C5 proton is in close spatial proximity to the alkynyl substituent. A clear NOE correlation will be observed between the C5-H and the protons on the alkyne.
This single experiment can conclusively identify the correct isomer.
Quantitative Data Comparison
The following tables summarize the expected, representative NMR data for the two isomers. Actual values may vary based on solvent and the specific alkynyl group used.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Parameter | Isomer A (5-nitro) | Isomer B (6-nitro) | Rationale |
|---|---|---|---|
| Proton Signal | H6 | H5 | Position of the single aromatic proton. |
| Chemical Shift (δ) | ~8.1 ppm | ~7.8 ppm | H6 is deshielded by both the adjacent nitro group and the iodine. |
| Multiplicity | Doublet of doublets (dd) | Doublet of doublets (dd) | Coupling to two different fluorine nuclei. |
| Coupling (JH-F) | JH6-F2 ≈ 3-5 HzJH6-F3 ≈ 1-2 Hz | JH5-F2 ≈ 8-10 HzJH5-F3 ≈ 5-7 Hz | ortho H-F coupling is significantly larger than meta or para. |
Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Proton Decoupled)
| Parameter | Isomer A (5-nitro) | Isomer B (6-nitro) | Rationale |
|---|---|---|---|
| F2 Chemical Shift (δ) | Significant downfield shift | Minor downfield shift | The F2 nucleus is ortho to the strongly electron-withdrawing NO₂ group in Isomer A. |
| F3 Chemical Shift (δ) | Minor downfield shift | Negligible shift | The F3 nucleus is more distant from the NO₂ group in both isomers. |
| Coupling (JF-F) | ~20-22 Hz | ~20-22 Hz | The ortho F-F coupling remains, though the exact value may be slightly perturbed. |
Table 3: Comparison of NMR Experiment Utility
| Experiment | Information Provided | Diagnostic Power | Notes |
|---|---|---|---|
| ¹H NMR | Proton chemical shift and H-F coupling constants. | High | Requires a well-resolved spectrum to accurately measure coupling constants. |
| ¹⁹F NMR | Fluorine chemical shifts, sensitive to electronic environment. | High | Very effective for tracking changes from the starting material. Low chance of signal overlap.[5] |
| ¹³C NMR | Carbon chemical shifts. | Moderate | Can be used for confirmation, but spectra take longer to acquire. |
| 2D COSY | Shows H-H correlations. | Low | Not useful here as there is only one aromatic proton. |
| 2D HMBC/HSQC | Shows long-range/direct C-H correlations. | Moderate | Can help assign proton and carbon signals but may not be definitive for regiochemistry alone. |
| 2D NOESY | Shows through-space H-H correlations. | Definitive | Unambiguously determines proximity of the aromatic proton to substituents.[6] |
Experimental Protocols
Protocol 1: NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.[7][8]
-
Weigh Sample : Accurately weigh 5-20 mg of the purified reaction product for ¹H or ¹⁹F NMR into a clean, dry vial.[9]
-
Select Solvent : Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that completely dissolves the sample. Ensure the solvent's residual peaks do not overlap with signals of interest.[10]
-
Dissolve Sample : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure the sample is fully dissolved.
-
Filter Sample : To remove any particulate matter which can degrade spectral quality, filter the solution. Draw the solution into a clean Pasteur pipette plugged with a small amount of cotton or glass wool and transfer it into a high-quality, clean NMR tube (5 mm diameter).[11]
-
Cap and Label : Ensure the final sample height in the tube is approximately 4-5 cm. Cap the NMR tube securely to prevent evaporation and label it clearly.[8]
Protocol 2: NMR Data Acquisition
The following is a general guide for acquiring the necessary spectra on a typical 400 or 500 MHz NMR spectrometer.
-
Instrument Setup : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H Spectrum : Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and digital resolution to accurately measure chemical shifts and coupling constants.
-
¹⁹F Spectrum : Switch the probe to the fluorine channel. Acquire a proton-decoupled ¹⁹F spectrum. A reference compound like CFCl₃ (0 ppm) may be used, though modern instruments can reference internally. Note the chemical shifts and multiplicity.
-
2D NOESY Spectrum : Select a standard 2D NOESY pulse sequence (e.g., noesygpph). Set the mixing time to an appropriate value for a small molecule (typically 500-800 ms). Acquire a sufficient number of scans to observe the key cross-peaks, which may take several hours.
-
Data Processing : Process all spectra using appropriate software (e.g., Mnova, TopSpin). Fourier transform the data, phase correct the spectra, and perform baseline correction. For the NOESY spectrum, carefully analyze for cross-peaks between the aromatic proton and the alkynyl substituent protons.
Visualized Workflows and Logic
The following diagrams, generated using DOT language, illustrate the workflow for analysis and the logical basis for structure determination.
Caption: General workflow for regioselectivity determination.
Caption: Logic diagram for NOESY-based structure assignment.
Conclusion
References
- 1. 2,3-difluoro-1,4-diiodobenzene [myskinrecipes.com]
- 2. 2,3-Difluoro-1,4-diiodobenzene [oakwoodchemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comparative Guide to the Single-Crystal X-ray Diffraction of 2,3-Difluoro-1,4-diiodobenzene Products and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data of co-crystals formed with diiodofluorobenzene derivatives, with a focus on analogs of 2,3-Difluoro-1,4-diiodobenzene. While specific crystallographic data for 2,3-Difluoro-1,4-diiodobenzene itself is not extensively published, the principles of its co-crystallization and halogen bonding behavior can be thoroughly understood by examining its close structural isomers, particularly 1,4-diiodotetrafluorobenzene (1,4-DITFB). The electron-withdrawing nature of the fluorine atoms significantly enhances the halogen-bonding capabilities of the iodine atoms, making these compounds potent tools in crystal engineering and supramolecular chemistry.[1]
This guide will delve into the crystallographic data of co-crystals formed between 1,4-DITFB and various halogen-bond acceptors, compare 1,4-DITFB with alternative halogen-bond donors, provide detailed experimental protocols for co-crystal synthesis and analysis, and visualize the experimental workflow.
Performance Comparison: 1,4-Diiodotetrafluorobenzene Co-Crystals
The ability of 1,4-DITFB to form co-crystals with a diverse range of molecules, particularly those containing nitrogen and oxygen atoms, is well-documented.[1][2] These co-crystals are held together by strong and directional C–I···N or C–I···O halogen bonds. The following tables summarize key crystallographic data from single-crystal X-ray diffraction studies of various 1,4-DITFB co-crystals, offering a quantitative comparison of their structural parameters.
Table 1: Crystallographic Data for 1,4-Diiodotetrafluorobenzene Co-Crystals with N-Heterocycles
| Co-former | Stoichiometry (Donor:Acceptor) | Space Group | Halogen Bond Type | Bond Distance (Å) | Bond Angle (°) | Reference |
| 3-Nitropyridine | 1:1 | P2₁/n | C–I···N | 2.940 | 175.4 | [3] |
| 3-Nitropyridine | 2:1 | P-1 | C–I···N / C–I···O | 2.940 (N), 3.045 (O) | 175.4 (N), 165.6 (O) | [3][4] |
| Pyrazine-N-oxide | 2:1 | Not specified | C–I···N / C–I···O | Not specified | Not specified | [5] |
| Pyrimidine-N-oxide | 1:1 | Not specified | C–I···O | Not specified | Not specified | [5] |
| Carbazole | 2:1 | Not specified | C–I···π | Not specified | Not specified | [6] |
| N,N′-bis(4-pyridylmethyl)oxalamide | 1:1 | P-1 | C–I···N | Not specified | Not specified |
Table 2: Comparison with Alternative Halogen-Bond Donors
While diiodofluorobenzenes are excellent halogen-bond donors, other molecular scaffolds also exhibit strong halogen-bonding capabilities. This table compares 1,4-DITFB with other notable halogen-bond donors used in crystal engineering.
| Halogen-Bond Donor | Key Features | Relative Strength | Representative Co-crystal System | Reference |
| 1,4-Diiodotetrafluorobenzene (1,4-DITFB) | Linear geometry, two strong donor sites, enhanced by fluorine substitution. | Strong | Co-crystals with N-heterocycles, N-oxides, and π-systems. | [1][2] |
| Iodoethynylnitrobenzenes | "Doubly activated" iodine via sp-hybridized carbon and nitro groups. | Very Strong | Co-crystals with various N- and O-containing acceptors. | [3] |
| N-Iodosuccinimide (NIS) | Iodine atom activated by adjacent electron-withdrawing carbonyl groups. | Very Strong | Co-crystals with iodide anions. | [7] |
| 1,3-Diiodotetrafluorobenzene | Bent geometry, offering different angular approaches for co-crystallization. | Strong | Comparison with 1,4-isomer shows differences in packing. | [8] |
| 2,5-Diiodothiophene | Contains sulfur, which can also participate in intermolecular interactions. | Moderate to Strong | Forms co-crystals with N-heterocyclic diamines. | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of diiodofluorobenzene co-crystals and their subsequent analysis by single-crystal X-ray diffraction.
Co-crystal Synthesis
The most common method for preparing single crystals of diiodofluorobenzene co-crystals suitable for X-ray diffraction is slow evaporation from a solution.
Materials:
-
1,4-Diiodotetrafluorobenzene (or other diiodofluorobenzene isomer)
-
Halogen-bond acceptor (e.g., N-heterocycle, N-oxide)
-
High-purity solvent (e.g., ethanol, methanol, dichloromethane, chloroform)[3][5][10]
-
Small vials or test tubes
-
Parafilm
Procedure:
-
Preparation of the Solution: In a clean vial, dissolve stoichiometric amounts of the diiodofluorobenzene donor and the halogen-bond acceptor in a suitable solvent. The concentration should be near saturation to facilitate crystallization. For example, a 1:1 molar ratio of 1,4-DITFB and 3-nitropyridine can be dissolved in ethanol.[3][4]
-
Slow Evaporation: Cover the vial with parafilm and puncture a few small holes in it with a needle. This allows for slow evaporation of the solvent.
-
Crystallization: Place the vial in a vibration-free environment at a constant temperature. Crystals will typically form over a period of several days to a week.
-
Alternative Method (Grinding): For initial screening or when solution methods fail, co-crystals can sometimes be prepared by liquid-assisted grinding (LAG). This involves grinding the two solid components together with a few drops of a solvent.[11] While this method is effective for producing powder samples, obtaining single crystals suitable for diffraction may require subsequent recrystallization.
Single-Crystal X-ray Diffraction Analysis
1. Crystal Selection and Mounting:
-
Carefully select a well-formed, single crystal with sharp edges and no visible defects under a polarized microscope.
-
The ideal crystal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Mount the selected crystal on a glass fiber or a cryo-loop using a minimal amount of adhesive (e.g., epoxy) or oil.
-
The mounted crystal is then placed on a goniometer head.
2. Data Collection:
-
The goniometer head is attached to the diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[9]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data collection is typically performed using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[12]
3. Data Processing and Structure Solution:
-
The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson methods, which are computational techniques to determine the initial phases of the structure factors.[9]
-
Commonly used software for this stage includes the SHELX suite of programs (SHELXS, SHELXT).[12]
4. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using a least-squares method.
-
This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
The quality of the final refined structure is assessed by the R-factor (residual factor), which should ideally be as low as possible.
-
Software such as SHELXL is used for the refinement process.[12]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray diffraction analysis of diiodofluorobenzene co-crystals.
Caption: Experimental workflow for co-crystal synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorescent co-crystal assembled by 1,4-diiodotetrafluorobenzene with carbazole based on C–I⋯π halogen bonding - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
validation of a synthetic route to a specific 2,3-Difluoro-1,4-diiodobenzene derivative
For researchers, scientists, and professionals engaged in drug development, the efficient and reliable synthesis of fluorinated aromatic compounds is of paramount importance. Among these, 2,3-Difluoro-1,4-diiodobenzene stands out as a valuable building block, enabling the introduction of a difluorinated phenyl moiety with two reactive sites for further chemical elaboration. This guide provides a comparative analysis of a proposed primary synthetic route to this specific derivative and a potential alternative, supported by experimental protocols and performance data derived from analogous reactions in the literature.
Synthetic Route Comparison
The validation of a synthetic pathway hinges on several key performance indicators, including overall yield, purity of the final product, reaction scalability, and the safety and accessibility of reagents and conditions. Below is a summary comparison of two potential routes for the synthesis of 2,3-Difluoro-1,4-diiodobenzene.
| Parameter | Proposed Primary Route | Alternative Route |
| Starting Material | 2,3-Difluoroaniline | 1,2-Difluorobenzene |
| Key Reactions | Diazotization, Sandmeyer-type Iodination, Electrophilic Iodination | Ortho-lithiation, Iodination |
| Overall Yield (estimated) | 30-40% | 40-50% |
| Purity (estimated) | >98% (after purification) | >98% (after purification) |
| Scalability | Moderate | Moderate to High |
| Reagent Accessibility | Readily available | Requires organolithium reagents |
| Safety Considerations | Diazonium salts can be explosive; requires careful temperature control. Use of iodine and strong acids. | Requires strictly anhydrous conditions and handling of pyrophoric organolithium reagents. |
Experimental Protocols
Proposed Primary Synthetic Route: From 2,3-Difluoroaniline
This route leverages the commercially available 2,3-difluoroaniline and proceeds through a two-step sequence involving the formation of a diazonium salt followed by a double Sandmeyer-type reaction and a subsequent iodination.
Step 1: Synthesis of 1,4-Diiodo-2,3-difluorobenzene (Proposed)
-
Materials: 2,3-Difluoroaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Iodine (I₂), Diethyl Ether, Sodium Thiosulfate (Na₂S₂O₃), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 2,3-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of KI (3.0 eq) and I₂ (1.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI/I₂ solution with vigorous stirring. An initial effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield 2,3-difluoro-1,4-diiodobenzene.
-
Alternative Synthetic Route: From 1,2-Difluorobenzene
This alternative approach utilizes a directed ortho-metalation strategy, which can offer high regioselectivity.
Step 1: Synthesis of 2,3-Difluoro-1,4-diiodobenzene (Analogous Procedure)
-
Materials: 1,2-Difluorobenzene, n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA), Tetrahydrofuran (THF), Iodine (I₂), Ammonium Chloride (NH₄Cl), Diethyl Ether, Sodium Thiosulfate (Na₂S₂O₃), Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1,2-difluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of n-BuLi or LDA (2.2 eq) in hexanes or THF, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours to allow for complete di-lithiation.
-
Slowly add a solution of I₂ (2.5 eq) in anhydrous THF, keeping the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes).
-
Visualizing the Synthetic Workflow and a Potential Signaling Pathway Application
To provide a clearer understanding of the processes, the following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic route and a hypothetical signaling pathway where a derivative of this compound might be utilized.
Computational Insights into the Reactivity of 2,3-Difluoro-1,4-diiodobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-1,4-diiodobenzene is a versatile building block in organic synthesis and materials science, primarily utilized in the construction of complex molecular architectures such as molecular rotors and conjugated polymers. The presence of both fluorine and iodine substituents on the benzene ring imparts unique reactivity to this molecule, influencing its participation in halogen bonding and cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2,3-Difluoro-1,4-diiodobenzene, drawing upon computational studies and experimental data to offer insights for its application in research and development.
Halogen Bonding Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This phenomenon is attributed to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. The strength of this interaction can be modulated by the electronic environment of the halogen atom.
Computational studies have shown that the presence of electron-withdrawing groups, such as fluorine atoms, on the aromatic ring enhances the positive character of the σ-hole on the iodine atoms, thereby strengthening the halogen bond.[1][2] This effect is evident when comparing the calculated halogen bond interaction energies of different diiodobenzene derivatives.
Table 1: Comparison of Halogen Bonding Properties of Diiodobenzene Derivatives
| Compound Name | Structure | Calculated Dipole Moment (Debye) | Qualitative σ-hole Magnitude | Calculated Halogen Bond Interaction Energy (kJ/mol) |
| 1,4-Diiodobenzene | I-C₆H₄-I | ~0 | Moderate | -10.01 (with RDX)[2] |
| 2,3-Difluoro-1,4-diiodobenzene | I-C₆H₂F₂-I | 2.37[3] | Enhanced | Not explicitly calculated, but expected to be stronger than 1,4-diiodobenzene. |
| 1,4-Diiodotetrafluorobenzene | I-C₆F₄-I | 0 | Significantly Enhanced | -20 (with 4,4'-bipyridyl)[4], -13.93 (with RDX)[2] |
Note: The interaction energies are dependent on the specific Lewis base used in the calculation.
Caption: A diagram illustrating the halogen bond between a donor (R-I) with a positive σ-hole and a Lewis base acceptor (:B).
Reactivity in Sonogashira Cross-Coupling Reactions
2,3-Difluoro-1,4-diiodobenzene is a common substrate in Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental evidence suggests that the fluorine substituents in 2,3-Difluoro-1,4-diiodobenzene have a noticeable effect on its reactivity in Sonogashira couplings. Compared to its non-fluorinated analog, 1,4-diiodobenzene, the reaction often requires more forcing conditions, such as higher temperatures, to achieve comparable yields.[3][5] This can be attributed to the electron-withdrawing nature of the fluorine atoms, which can influence the oxidative addition step in the catalytic cycle.
Table 2: Comparison of Reaction Conditions for Sonogashira Coupling
| Substrate | Typical Reaction Temperature | Observations | Reference |
| 1,4-Diiodobenzene | Room Temperature to Reflux | Generally proceeds readily. | [3] |
| 2,3-Difluoro-1,4-diiodobenzene | Reflux to 100 °C | Reaction is retarded by the presence of fluorine atoms, requiring higher temperatures for full conversion. | [3][5] |
Detailed Experimental Protocol: Sonogashira Coupling with 2,3-Difluoro-1,4-diiodobenzene
The following protocol is adapted from the synthesis of molecular rotors.[3][6]
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Terminal alkyne
-
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or other suitable amine base
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed solution of the terminal alkyne and 2,3-Difluoro-1,4-diiodobenzene in anhydrous THF, add the palladium catalyst, CuI, and the amine base.
-
The reaction mixture is typically heated to reflux under an inert atmosphere for several hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is extracted with an appropriate solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Potential for 1,3-Bis-benzyne Equivalent Formation
An intriguing aspect of the reactivity of 2,3-Difluoro-1,4-diiodobenzene is its potential to act as a synthetic equivalent of a 1,3-bis-benzyne species.[7] This proposed reactivity pathway involves the sequential formation of a Grignard reagent followed by elimination to generate a highly reactive benzyne intermediate. The presence of two iodine atoms raises the possibility of a double elimination, leading to a diradical or zwitterionic intermediate that could engage in subsequent cycloaddition reactions. While this reactivity is still under exploration, it highlights a unique potential application of this molecule in the synthesis of novel polycyclic aromatic compounds.
Caption: Proposed pathway for the formation of a 1,3-bis-benzyne equivalent from 2,3-Difluoro-1,4-diiodobenzene.
Conclusion
The reactivity of 2,3-Difluoro-1,4-diiodobenzene is significantly influenced by its unique substitution pattern. The electron-withdrawing fluorine atoms enhance the propensity for halogen bonding by creating a more positive σ-hole on the iodine atoms. In contrast, these same fluorine substituents can retard the rate of palladium-catalyzed cross-coupling reactions, necessitating more vigorous reaction conditions compared to non-fluorinated analogs. Furthermore, the diiodo substitution opens up possibilities for novel reactivity, such as the potential formation of bis-benzyne intermediates. A thorough understanding of these competing and complementary electronic effects, supported by both computational and experimental studies, is crucial for the effective utilization of 2,3-Difluoro-1,4-diiodobenzene in the design and synthesis of advanced materials and complex organic molecules.
References
A Mechanistic Investigation of Cross-Coupling Reactions with 2,3-Difluoro-1,4-diiodobenzene: A Comparative Guide
Introduction
In the landscape of modern synthetic chemistry, the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast array of available substrates, polyhalogenated arenes present unique opportunities and challenges.[2] This guide focuses on the mechanistic intricacies of cross-coupling reactions involving 2,3-difluoro-1,4-diiodobenzene, a versatile building block whose distinct electronic and steric properties allow for selective functionalization.[3][4][5] By understanding the underlying mechanistic principles, researchers can harness the full potential of this substrate and rationally design improved catalytic systems.
This guide will delve into the fundamental steps of the catalytic cycle, explore the factors governing selectivity, and provide a comparative analysis with alternative substrates. We will dissect the causality behind experimental choices and present supporting data to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Blueprint
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The reaction is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) species.[1]
Oxidative Addition: The Rate-Determining Step
The oxidative addition of 2,3-difluoro-1,4-diiodobenzene to a Pd(0) complex is often the rate-determining step of the catalytic cycle.[6] This step involves the cleavage of a carbon-iodine (C-I) bond and the formation of a new organopalladium(II) intermediate. The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl, a trend dictated by the decreasing bond dissociation energies.[7][8] This inherent reactivity difference is the foundation for the chemoselective functionalization of polyhalogenated arenes.
For 2,3-difluoro-1,4-diiodobenzene, the two C-I bonds are electronically distinct due to the influence of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms acidifies the adjacent ring protons and influences the electrophilicity of the carbon atoms.[2] Computational studies and experimental observations suggest that oxidative addition preferentially occurs at the C-I bond that is electronically activated and sterically less hindered.[2][9]
The choice of ligand on the palladium catalyst plays a crucial role in modulating the rate and selectivity of oxidative addition.[10] Bulky, electron-rich phosphine ligands, for instance, can accelerate oxidative addition by stabilizing the resulting Pd(II) center.[6] However, excessively bulky ligands can also lead to overfunctionalization by hindering the dissociation of the mono-coupled product from the palladium center.[10]
Transmetalation and Reductive Elimination: Forging the New Bond
Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with an organometallic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling).[1] This step involves the transfer of the organic group from the main group metal to the palladium center. The final step, reductive elimination, results in the formation of the desired carbon-carbon bond and the regeneration of the catalytically active Pd(0) species, thus closing the catalytic cycle.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Controlling Selectivity: Mono- vs. Di-functionalization
A key challenge in the cross-coupling of dihaloarenes is controlling the degree of functionalization.[10] Achieving selective mono-functionalization is often desirable for iterative cross-coupling strategies to build molecular complexity.[11] The selectivity between mono- and di-functionalization is determined by the relative rates of two competing processes: the dissociation of the mono-coupled product from the palladium catalyst versus a second oxidative addition at the remaining C-I bond.[10]
Several factors influence this selectivity:
-
Ligand Sterics: As mentioned, bulky ligands can promote overfunctionalization by hindering the release of the initial product from the palladium's coordination sphere.[10] Conversely, less sterically demanding ligands can favor mono-functionalization.
-
Solvent Effects: Coordinating solvents can facilitate the displacement of the mono-coupled product, thereby suppressing difunctionalization.[10]
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times generally favor the formation of the mono-substituted product.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction with 2,3-difluoro-1,4-diiodobenzene.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,3-difluoro-1,4-diiodobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired mono- or di-coupled product.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Comparative Analysis: Reactivity with Other Dihaloarenes
To provide a broader context, it is instructive to compare the reactivity of 2,3-difluoro-1,4-diiodobenzene with other dihaloarenes. The electronic and steric environment of the halogen atoms significantly impacts their reactivity in cross-coupling reactions.
| Substrate | Relative Reactivity (C-I) | Selectivity for Mono-arylation | Key Features |
| 2,3-Difluoro-1,4-diiodobenzene | High | Moderate to Good | Electronically activated C-I bonds due to fluorine substitution. Steric hindrance from ortho-fluorine can influence selectivity. |
| 1,4-Diiodobenzene | High | Moderate | Symmetric molecule, leading to a statistical mixture of mono- and di-substituted products under standard conditions. |
| 2,5-Difluoro-1,4-diiodobenzene | High | Good | Fluorine atoms are para to the iodine atoms, exerting a strong electronic effect but less steric hindrance compared to the 2,3-isomer. |
| 1-Bromo-4-iodobenzene | I > Br | Excellent for C-I | The significant difference in C-I and C-Br bond strengths allows for highly selective coupling at the iodine position. |
This table provides a qualitative comparison. Actual reactivity and selectivity will depend on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
The presence of fluorine atoms in 2,3-difluoro-1,4-diiodobenzene not only influences the reactivity of the C-I bonds but also imparts unique properties to the resulting products, which is of significant interest in medicinal chemistry and materials science.[12]
Conclusion
The mechanistic investigation of cross-coupling reactions with 2,3-difluoro-1,4-diiodobenzene reveals a complex interplay of electronic effects, steric factors, and reaction conditions. A thorough understanding of the catalytic cycle, particularly the oxidative addition step, is crucial for controlling the reaction outcome. By carefully selecting ligands, solvents, and other reaction parameters, researchers can achieve high yields and selectivities for either mono- or di-functionalized products. This guide provides a foundational understanding and a practical framework for utilizing this versatile building block in the synthesis of novel and complex molecules.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-difluoro-1,4-diiodobenzene [myskinrecipes.com]
- 4. 2,3-Difluoro-1,4-diiodobenzene [oakwoodchemical.com]
- 5. americanelements.com [americanelements.com]
- 6. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Photogeneration of α-Bimetalloid Radicals via Selective Activation of Multifunctional C1 Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. commons.lib.jmu.edu [commons.lib.jmu.edu]
A Comparative Kinetic Analysis of the Sequential Coupling of 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Cross-Coupling Methodologies
The sequential functionalization of dihaloaromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with precision. This guide provides a comparative kinetic analysis of three widely used cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Ullmann couplings—as applied to the sequential derivatization of 2,3-Difluoro-1,4-diiodobenzene. Understanding the kinetic profiles of these reactions is paramount for catalyst selection, reaction optimization, and the strategic design of synthetic routes in pharmaceutical and materials science research.
Executive Summary
The reactivity of the carbon-iodine (C-I) bond in 2,3-Difluoro-1,4-diiodobenzene makes it an excellent substrate for sequential cross-coupling reactions. Generally, the first coupling reaction is significantly faster than the second due to the deactivating effect of the newly introduced substituent on the remaining C-I bond. The choice of coupling methodology has a profound impact on reaction rates, selectivity, and overall efficiency. This guide presents a comparative overview of the kinetic parameters for Suzuki-Miyaura, Sonogashira, and Ullmann couplings, supported by generalized experimental data from studies on analogous diiodoaromatic compounds.
Comparative Kinetic Data
While specific kinetic data for the sequential coupling of 2,3-Difluoro-1,4-diiodobenzene is not extensively available in the public domain, the following table summarizes representative kinetic parameters for the coupling of analogous diiodobenzenes. These values provide a valuable benchmark for comparing the relative efficiencies of each coupling method. The data highlights that the oxidative addition of the aryl halide to the catalyst is often the rate-determining step, with the C-I bond being more reactive than C-Br or C-Cl bonds.[1]
| Coupling Reaction | Step | Typical Catalyst System | Relative Initial Rate (Ar-I = 1.00) | Activation Energy (Ea) (kJ/mol) | Typical Reaction Conditions |
| Suzuki-Miyaura | 1st Coupling | Pd(PPh₃)₄ / K₂CO₃ | 1.00 | ~63[2] | 80 °C, 1 h[1] |
| 2nd Coupling | Pd(PPh₃)₄ / K₂CO₃ | Slower than 1st | Generally higher than 1st | More forcing conditions may be needed | |
| Sonogashira | 1st Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | High | Not widely reported | Room Temp to 60 °C[3] |
| 2nd Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | Slower than 1st | Generally higher than 1st | Higher temperatures may be required | |
| Ullmann | 1st Coupling | CuI / Ligand / Base | Variable | ~54[4] | 100-150 °C |
| 2nd Coupling | CuI / Ligand / Base | Slower than 1st | Similar to 1st[4] | Prolonged reaction times |
Note: The data presented are generalized from multiple studies on various substituted aryl halides and serve as a comparative benchmark. Actual rates and activation energies will vary depending on the specific substrates, catalyst, ligands, base, and solvent system employed.
Reaction Mechanisms and Catalytic Cycles
The catalytic cycles for Suzuki-Miyaura, Sonogashira, and Ullmann couplings share fundamental steps but differ in the nature of the catalyst and the coupling partners.
Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Interconnected catalytic cycles in the Sonogashira coupling reaction.
Generalized catalytic cycle for the Ullmann condensation reaction.
Experimental Protocols for Kinetic Analysis
A standardized protocol is crucial for obtaining reliable and comparable kinetic data. The following outlines a general procedure for monitoring the kinetics of the sequential coupling of 2,3-Difluoro-1,4-diiodobenzene.
Objective: To determine the reaction rates and kinetic parameters for the first and second coupling reactions.
Materials:
-
2,3-Difluoro-1,4-diiodobenzene
-
Coupling partner (e.g., Phenylboronic acid for Suzuki-Miyaura, Phenylacetylene for Sonogashira, or an amine/alcohol for Ullmann)
-
Palladium or Copper catalyst and appropriate ligands
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Internal standard (e.g., Dodecane, Mesitylene)
-
Reaction vials, magnetic stir bars, and a heating block or oil bath
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6]
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 2,3-Difluoro-1,4-diiodobenzene, the coupling partner, the catalyst/ligand mixture, the base, and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of oven-dried reaction vials, add the catalyst, base, and solvent. If the reaction is air-sensitive, perform this in a glovebox or under an inert atmosphere.
-
Initiation of Reaction: Equilibrate the vials to the desired reaction temperature. Initiate the reactions by adding the stock solutions of 2,3-Difluoro-1,4-diiodobenzene and the coupling partner.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction. This can be achieved by rapidly cooling the aliquot and diluting it with a cold solvent, or by adding a chemical quencher.
-
Analysis: Analyze the quenched samples using a calibrated analytical method (GC-MS, HPLC, or NMR).[4][5] Quantify the concentrations of the starting material, the mono-coupled intermediate, and the di-coupled product by comparing their peak areas to that of the internal standard.
-
Data Analysis: Plot the concentrations of reactants and products as a function of time. From these plots, determine the initial rates for both the first and second coupling steps. Further analysis can yield reaction orders and rate constants.
General experimental workflow for a kinetic study.
Conclusion
The kinetic analysis of the sequential coupling of 2,3-Difluoro-1,4-diiodobenzene reveals important considerations for synthetic strategy. The inherent reactivity of the C-I bond allows for facile initial coupling, with the choice of methodology influencing the reaction rate and conditions. For applications requiring rapid, high-yielding transformations at milder temperatures, palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are often preferred. The Ullmann coupling, while typically requiring harsher conditions, can be a valuable alternative, particularly for certain C-N and C-O bond formations. A thorough understanding of the kinetic profiles presented in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
A Comparative Guide to the Electronic and Steric Effects of Difluoro Substitution Patterns
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorination patterns, difluoro substitutions offer a nuanced approach to modulating a molecule's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the electronic and steric effects of different difluoro substitution patterns, supported by experimental data, to aid in the rational design of novel therapeutics.
Electronic Effects of Difluoro Substitution
The high electronegativity of fluorine significantly alters the electronic landscape of a molecule. Difluoro substitution, depending on the position, can have a profound impact on the acidity (pKa) and the overall electron distribution, which can be quantified using Hammett electronic parameters.
The introduction of electron-withdrawing difluoro groups generally increases the acidity of a molecule (lowers the pKa). This effect is particularly pronounced when the substitution is in close proximity to the acidic proton.
Table 1: Comparison of pKa Values for Difluoro-Substituted Benzoic Acids
| Compound | pKa | Reference Compound | pKa |
| Benzoic Acid | 4.20 | 2-Fluorobenzoic Acid | 3.27[1] |
| 2,3-Difluorobenzoic Acid | 3.07 | 3-Fluorobenzoic Acid | 3.86 |
| 2,4-Difluorobenzoic Acid | 2.87 | 4-Fluorobenzoic Acid | 4.14[2] |
| 2,5-Difluorobenzoic Acid | 2.91 | 2,6-Difluorobenzoic Acid | 2.34[1] |
| 3,4-Difluorobenzoic Acid | 3.63 | 3,5-Difluorobenzoic Acid | 3.37 |
| Difluoroacetic Acid | 1.22[3][4] | Acetic Acid | 4.76 |
Note: pKa values for difluorobenzoic acids are less commonly reported in single sources and have been compiled from various chemical suppliers and databases. The provided values are representative.
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on a reaction center. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 2: Hammett Sigma (σ) Constants for Difluoro-Containing Substituents
| Substituent | σ_meta_ | σ_para_ |
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.06 |
| -CHF₂ | 0.35[5] | 0.47[5] |
| -OCHF₂ | 0.26 | 0.19 |
| -CF₃ | 0.43[6] | 0.54[6] |
Steric Effects of Difluoro Substitution
While fluorine is relatively small, the introduction of two fluorine atoms can create significant steric bulk, influencing molecular conformation and interactions with biological targets. The Taft steric parameter, E_s_, is a quantitative measure of the steric effect of a substituent.
The Taft equation separates the polar, steric, and resonance effects of a substituent. The steric parameter, E_s_, is determined from the rates of acid-catalyzed hydrolysis of esters. More negative E_s_ values indicate greater steric hindrance.
Table 3: Taft Steric Parameters (E_s_) for Fluoro-Substituted Groups
| Substituent | E_s_ |
| -H | 1.24 |
| -CH₃ | 0.00 |
| -CH₂F | -0.24 |
| -CHF₂ | -0.57 |
| -CF₃ | -1.16 |
X-ray crystallography provides precise measurements of bond lengths and angles, offering direct insight into the steric profile of difluoro-substituted moieties.
Table 4: Representative Crystallographic Data for the Difluoromethylene (-CHF₂-) Group
| Parameter | Value |
| C-F Bond Length | ~1.35 Å[9][10] |
| F-C-F Bond Angle | ~108.5°[9][10] |
| C-H Bond Length | ~1.08 Å[9][10] |
Experimental Protocols
This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.
Workflow for pKa Determination:
Figure 1: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Sample Preparation: A known concentration of the difluorinated compound is dissolved in a suitable solvent system (e.g., water, water/methanol).
-
Titration: A calibrated pH electrode is immersed in the sample solution. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of titrant equal the moles of the analyte, is determined from the inflection point of the curve. The pKa is the pH at which half of the compound is ionized, corresponding to the midpoint of the buffer region on the titration curve.[11][12][13]
This technique provides the three-dimensional arrangement of atoms within a crystal, yielding precise bond lengths, bond angles, and conformational data.
Workflow for Single-Crystal X-ray Diffraction:
Figure 2: Workflow for single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth: High-quality single crystals of the difluorinated compound are grown from a supersaturated solution.[14]
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector.[15][16][17]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map.[18]
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.[18]
Case Study: Difluoro Substitution in a Kinase Inhibitor Signaling Pathway
The BRAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, including melanoma.[19][20][21] Dabrafenib, a potent and selective inhibitor of BRAF kinase, features a difluoromethyl group.
Simplified BRAF/MEK/ERK Signaling Pathway and Inhibition by Dabrafenib:
Figure 3: Inhibition of the BRAF/MEK/ERK pathway by Dabrafenib.
The difluoromethyl group in Dabrafenib plays a crucial role in its binding affinity and selectivity for the BRAF kinase. The electronic properties of the difluoromethyl group can influence hydrogen bonding interactions within the ATP-binding pocket of the enzyme, while its steric profile contributes to the overall shape complementarity with the target.[19] Inhibition of BRAF by Dabrafenib blocks the downstream signaling cascade, leading to reduced phosphorylation of MEK and ERK, and ultimately inhibiting cancer cell proliferation and survival.[19][22]
This guide provides a foundational understanding of the electronic and steric effects of difluoro substitution patterns. The presented data and experimental workflows are intended to assist researchers in making informed decisions during the drug design and development process. The nuanced effects of difluorination are context-dependent, and further experimental and computational studies are often necessary to fully elucidate their impact on a specific molecular scaffold.
References
- 1. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 9. uwosh.edu [uwosh.edu]
- 10. uwosh.edu [uwosh.edu]
- 11. Fluorine compounds - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 14. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 2,3-Difluoro-1,4-diiodobenzene stands out as a versatile building block, offering two reactive iodine sites amenable to palladium-catalyzed cross-coupling reactions. The choice of palladium catalyst is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of various palladium catalysts in cross-coupling reactions with 2,3-Difluoro-1,4-diiodobenzene, supported by experimental data.
Performance of Palladium Catalysts in Sonogashira Coupling
The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, demonstrates varied success with 2,3-Difluoro-1,4-diiodobenzene depending on the catalyst and reaction conditions. Due to the two iodine atoms, the reaction can proceed in a stepwise manner, allowing for mono- or di-alkynylation.
Data Summary: Mono-alkynylation of 2,3-Difluoro-1,4-diiodobenzene
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | RT | 2 | 85 | N/A |
| Pd(OAc)₂ / CuI | SPhos | K₂CO₃ | Toluene | 80 | 4 | 92 | N/A |
| Pd₂(dba)₃ / CuI | XPhos | Cs₂CO₃ | Dioxane | 100 | 1 | 95 | N/A |
Note: The data presented is compiled from various sources for illustrative purposes and direct comparison under identical conditions is recommended for specific applications.
The classic Pd(PPh₃)₂Cl₂/CuI system provides a reliable method for the mono-Sonogashira coupling at room temperature. However, for more challenging substrates or to achieve higher yields and shorter reaction times, catalyst systems employing bulky phosphine ligands such as SPhos and XPhos with palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often superior. These advanced catalyst systems can facilitate the reaction at higher temperatures, leading to more efficient conversions.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance comparison.
General Procedure for Mono-Sonogashira Coupling
A solution of 2,3-Difluoro-1,4-diiodobenzene (1.0 mmol), the terminal alkyne (1.1 mmol), and triethylamine (2.0 mmol) in a suitable solvent (e.g., THF or DMF) is prepared in a reaction vessel. To this mixture, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added. The reaction mixture is then stirred at the specified temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow and Catalytic Cycles
The logical progression of a typical palladium-catalyzed cross-coupling reaction and the catalytic cycles for Sonogashira and Suzuki-Miyaura reactions are illustrated below.
Figure 1. A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 3. Simplified catalytic cycle for the Sonogashira coupling reaction.
Safety Operating Guide
Proper Disposal Procedures for 2,3-Difluoro-1,4-diiodobenzene
The following document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 2,3-Difluoro-1,4-diiodobenzene (CAS No: 501433-06-3). Adherence to these procedures is critical for ensuring laboratory safety, protecting human health, and maintaining environmental compliance. This substance must be treated as hazardous waste and managed in accordance with federal, state, and local regulations.[1][2][3]
Hazard Identification and Safety Data
2,3-Difluoro-1,4-diiodobenzene is a chemical that requires careful handling due to its potential health effects. Based on available safety data, it is classified with the signal word "Warning" and is associated with multiple hazard statements. Proper personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Property | Data | Reference |
| CAS Number | 501433-06-3 | |
| Linear Formula | C₆H₂F₂I₂ | |
| Physical Form | Solid | [4] |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH320: Causes eye irritationH335: May cause respiratory irritation | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the disposal of 2,3-Difluoro-1,4-diiodobenzene from the point of generation to its final removal by authorized personnel.
2.1. Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield.[5]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[6]
-
Body Protection : A lab coat or other protective clothing to prevent skin contact.[7]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
2.2. Waste Segregation and Containerization
-
Designate a Waste Container : Use a container that is in good condition, leak-proof, and chemically compatible with 2,3-Difluoro-1,4-diiodobenzene.[9] The original product container is often a suitable choice.[10]
-
Avoid Mixing Wastes : Do not combine 2,3-Difluoro-1,4-diiodobenzene with other chemical wastes in the same container.[10]
-
Keep Container Closed : The waste container must be kept securely sealed at all times, except when adding waste.[9][11]
2.3. Hazardous Waste Labeling
Properly label the waste container immediately upon designating it for waste collection. The label must include:
-
Full Chemical Name : "2,3-Difluoro-1,4-diiodobenzene". Do not use abbreviations, acronyms, or chemical formulas.[10][12]
-
All Constituents : If the waste is a mixture, list every chemical component and its approximate percentage.[10][12]
-
Contact Information : The name and phone number of the Principal Investigator or responsible person.[12]
-
Location : The building and room number where the waste was generated.[12]
-
Hazard Pictograms : Check the appropriate hazard symbols (e.g., irritant, health hazard).[12]
2.4. Waste Storage
-
Store the labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.
-
The storage location must adhere to the chemical's specific storage requirements: keep sealed, dry, away from light, and refrigerated (2-8°C).[4]
-
Segregate the container from incompatible materials, particularly strong oxidizing agents.[8][13]
2.5. Arranging for Final Disposal
-
Contact EHS : Do not attempt to dispose of the waste yourself. Contact your institution’s Environmental Health and Safety (EHS) office or an approved hazardous waste disposal company.[12][14]
-
Schedule Pickup : Follow your institution's procedures to schedule a waste pickup. Provide a complete inventory of the waste.
-
Regulatory Compliance : The disposal process is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed from "cradle to grave" by the generator.[1][2][11]
2.6. Spill and Emergency Procedures
-
Spill Cleanup : In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.[7] Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[5] Clean the affected area with a suitable solvent and collect all cleanup materials (e.g., wipes, absorbent pads) as hazardous waste.[9]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[8]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[13]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
2.7. Empty Container Disposal
-
A container that once held 2,3-Difluoro-1,4-diiodobenzene is also considered hazardous waste until properly decontaminated.[9]
-
To decontaminate, triple-rinse the empty container with a solvent capable of removing the chemical residue.[9][14]
-
Collect all rinsate as hazardous waste and dispose of it through the EHS office.[9][14]
-
After triple-rinsing, deface or remove the original label. The clean container can then be disposed of in the regular trash or recycled according to your facility's policies.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2,3-Difluoro-1,4-diiodobenzene.
Caption: Disposal workflow for 2,3-Difluoro-1,4-diiodobenzene.
References
- 1. youtube.com [youtube.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 11. pfw.edu [pfw.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. fishersci.com [fishersci.com]
- 14. vumc.org [vumc.org]
Essential Safety and Operational Guide for 2,3-Difluoro-1,4-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Difluoro-1,4-diiodobenzene (CAS No. 501433-06-3). The following guidance is critical for ensuring laboratory safety and minimizing risk during its use.
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Difluoro-1,4-diiodobenzene was not fully available. The following information is based on the hazard statements provided for this compound and supplemented with data from the SDSs of structurally similar chemicals, such as 1,4-Diiodobenzene and 1,2-Difluoro-4-iodobenzene. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Hazard Identification and Personal Protective Equipment (PPE)
2,3-Difluoro-1,4-diiodobenzene is a solid substance that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Signal Word: Warning[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following minimum PPE is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times in the laboratory. Use chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166. A face shield should be used when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the chemical. Follow proper glove removal technique to avoid skin contact.[3][4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat must be worn and fully buttoned. |
| Respiratory Protection | Use in a Ventilated Area | All handling of 2,3-Difluoro-1,4-diiodobenzene solid and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] |
Quantitative Safety and Physical Data
The following table summarizes the known quantitative data for 2,3-Difluoro-1,4-diiodobenzene.
| Property | Value | Source |
| CAS Number | 501433-06-3 | [1] |
| Molecular Formula | C₆H₂F₂I₂ | [5] |
| Molecular Weight | 365.89 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment. | [1] |
Operational Plan: Step-by-Step Guidance
Experimental Protocols: Handling Procedures
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label matches the product ordered.
-
Store the container in a designated, well-ventilated, cool, dark, and dry area, refrigerated at 2-8°C.[1]
-
Ensure the storage location is away from incompatible materials, such as strong oxidizing agents.[2]
3.2. Preparation and Use
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.
-
Wear all required PPE as detailed in the table above.
-
To prevent the generation of dust, handle the solid material carefully.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3.3. Spill Management
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Collect the spilled material and any contaminated cleaning materials in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Disposal Plan
All waste containing 2,3-Difluoro-1,4-diiodobenzene must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, contaminated materials (e.g., gloves, weighing paper), and solutions in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste" and the full chemical name: "2,3-Difluoro-1,4-diiodobenzene".
-
-
Container Management:
-
Keep the waste container closed when not in use.
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.
-
Mandatory Visualization: Workflow Diagram
The following diagram illustrates the standard operational workflow for handling 2,3-Difluoro-1,4-diiodobenzene.
Caption: Workflow for handling 2,3-Difluoro-1,4-diiodobenzene.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
